molecular formula C6H11N3O2 B115420 1-(2-Aminoethyl)piperazine-2,5-dione CAS No. 143411-80-7

1-(2-Aminoethyl)piperazine-2,5-dione

Cat. No.: B115420
CAS No.: 143411-80-7
M. Wt: 157.17 g/mol
InChI Key: BGTONVRPAQBCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)piperazine-2,5-dione is a synthetic cyclic dipeptide scaffold that combines the constrained conformation of a 2,5-diketopiperazine (DKP) with the additional chemical handle of a 2-aminoethyl side chain. This structure is of significant interest in medicinal chemistry and chemical biology. The 2,5-diketopiperazine core serves as a privileged scaffold for drug discovery due to its ability to mimic peptide turn structures and its stability against enzymatic degradation . This makes it a versatile framework for interacting with a range of biological targets. Researchers are exploring such compounds for their potential as novel anticancer agents, as some DKPs have been shown to induce apoptosis in cancer cell lines . Furthermore, the DKP structure is a promising scaffold for developing protease inhibitors and modulating protein-protein interactions . The functionalized side chain on this particular analogue provides a key synthetic handle for further chemical modification, allowing for the creation of diverse compound libraries. It can be used to link the DKP core to other pharmacophores, nanoparticles, or solid supports, facilitating the development of targeted therapies and the study of biochemical pathways . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143411-80-7

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

1-(2-aminoethyl)piperazine-2,5-dione

InChI

InChI=1S/C6H11N3O2/c7-1-2-9-4-5(10)8-3-6(9)11/h1-4,7H2,(H,8,10)

InChI Key

BGTONVRPAQBCET-UHFFFAOYSA-N

SMILES

C1C(=O)N(CC(=O)N1)CCN

Canonical SMILES

C1C(=O)N(CC(=O)N1)CCN

Synonyms

2,5-Piperazinedione, 1-(2-aminoethyl)-

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(2-aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine-2,5-dione, or diketopiperazine (DKP), framework is a privileged scaffold in medicinal chemistry due to its prevalence in natural products and its wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The introduction of functionalized substituents onto the DKP core allows for the modulation of its physicochemical properties and biological targets. This guide outlines a proposed synthesis and detailed characterization of a novel derivative, 1-(2-aminoethyl)piperazine-2,5-dione. This compound incorporates a flexible aminoethyl side chain, offering a primary amine for further conjugation or interaction with biological targets. Piperazine derivatives are known for a variety of therapeutic applications, including anti-inflammatory and antimicrobial activities.[2][3]

Proposed Synthesis

A plausible synthetic route to this compound involves the N-alkylation of a protected piperazine-2,5-dione with a suitable electrophile containing a protected amino group, followed by deprotection. This approach is favored to avoid side reactions involving the primary amine.

Synthesis Workflow

Synthesis_Workflow A Piperazine-2,5-dione B Protection of one N-H group (e.g., Boc anhydride) A->B Protection C N-Boc-piperazine-2,5-dione B->C D Alkylation with 2-(Boc-amino)ethyl bromide C->D Alkylation E 1-(2-(Boc-amino)ethyl)-4-Boc-piperazine-2,5-dione D->E F Deprotection (e.g., TFA in DCM) E->F Deprotection G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-Boc-piperazine-2,5-dione (C)

  • To a solution of piperazine-2,5-dione (A ) (1 eq.) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc-anhydride) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-piperazine-2,5-dione (C ).

Step 2: Synthesis of 1-(2-(Boc-amino)ethyl)-4-Boc-piperazine-2,5-dione (E)

  • To a solution of N-Boc-piperazine-2,5-dione (C ) (1 eq.) in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) (1.2 eq.) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 2-(Boc-amino)ethyl bromide (D ) (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 1-(2-(Boc-amino)ethyl)-4-Boc-piperazine-2,5-dione (E ).

Step 3: Synthesis of this compound (G)

  • Dissolve 1-(2-(Boc-amino)ethyl)-4-Boc-piperazine-2,5-dione (E ) (1 eq.) in a mixture of trifluoroacetic acid (TFA) and DCM (1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a TFA salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the salt in water and neutralize with a suitable base (e.g., sodium bicarbonate) before extraction or ion-exchange chromatography.

  • Lyophilize the aqueous solution to yield the final product, this compound (G ).

Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the piperazine ring protons, the ethyl bridge protons, and the terminal amine protons. The chemical shifts would be influenced by the adjacent functional groups.
¹³C NMR Resonances for the carbonyl carbons of the dione, the carbons of the piperazine ring, and the ethyl side chain.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₆H₁₁N₃O₂), along with characteristic fragmentation patterns.
FT-IR Absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching.
Quantitative Data Summary
Property Predicted Value
Molecular Formula C₆H₁₁N₃O₂
Molecular Weight 157.17 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~8.2 (s, 1H, NH), ~4.0 (s, 2H, CH₂), ~3.8 (s, 2H, CH₂), ~3.5 (t, 2H, N-CH₂), ~2.9 (t, 2H, CH₂-NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~167 (C=O), ~50 (CH₂), ~48 (CH₂), ~45 (N-CH₂), ~38 (CH₂-NH₂)
MS (ESI+) m/z: 158.0924 [M+H]⁺
IR (KBr, cm⁻¹) ν: ~3300-3400 (N-H stretch), ~1680 (C=O stretch), ~1450 (C-N stretch)

Potential Biological Significance and Logical Workflow

Piperazine-2,5-diones are known to possess a range of biological activities.[1][4] The introduction of a primary amine provides a handle for further chemical modification or for direct interaction with biological macromolecules. The logical workflow for investigating a novel compound like this compound would follow a standard drug discovery and development path.

Biological_Workflow A Synthesis and Purification B Structural Characterization (NMR, MS, IR) A->B C In vitro Biological Screening (e.g., antimicrobial, anticancer) B->C D Cytotoxicity Assays C->D E Lead Compound Identification C->E Active D->E Non-toxic F Further Derivatization E->F G In vivo Studies E->G

Caption: Logical workflow for the evaluation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic chemistry principles for the modification of the piperazine-2,5-dione scaffold. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and identify this novel compound. Further investigation into its biological activities is warranted to explore its potential in drug discovery.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 1-(2-aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-aminoethyl)piperazine-2,5-dione is a derivative of piperazine-2,5-dione, a six-membered ring containing two amide linkages. The piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a prevalent scaffold in many biologically active natural and synthetic compounds. These structures are essentially the smallest cyclic peptides and have garnered significant interest in medicinal chemistry due to their rigid conformation and ability to present substituents in well-defined spatial orientations. The addition of a 2-aminoethyl group to one of the nitrogen atoms of the piperazine-2,5-dione core introduces a primary amine, which can serve as a key site for further functionalization or for modulating the molecule's physicochemical properties.

This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound, alongside a proposed synthetic methodology based on established protocols for N-substituted piperazine-2,5-diones. Due to the limited availability of specific experimental data for this particular compound in public literature and databases, this guide also incorporates general characteristics of the N-substituted piperazine-2,5-dione class of molecules to provide a broader context for researchers.

Chemical Properties and Structure

Detailed experimental data for this compound is not extensively reported. The following table summarizes the available identifiers and calculated properties.

PropertyValueSource
IUPAC Name This compound-
CAS Number 143411-80-7[1]
Molecular Formula C6H11N3O2Calculated
Molecular Weight 157.17 g/mol Calculated
Canonical SMILES C1C(=O)N(CCN)C(=O)C1Calculated
InChI Key InChIKey=...Calculated
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Proposed Synthesis

The synthesis of this compound can be approached through the N-alkylation of the parent piperazine-2,5-dione ring. A common method for the alkylation of lactam nitrogens involves the use of a strong base to deprotonate the amide nitrogen, followed by reaction with an appropriate alkylating agent.

A plausible synthetic route for this compound would involve the reaction of piperazine-2,5-dione with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the primary amine.

General Experimental Protocol for N-Alkylation of Piperazine-2,5-dione:

Step 1: N-Alkylation

  • To a solution of piperazine-2,5-dione in a suitable aprotic solvent (e.g., dimethylformamide - DMF), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to allow for the deprotonation of the piperazine-2,5-dione.

  • Add a solution of the protected aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected this compound derivative.

Step 2: Deprotection

  • Dissolve the purified, protected product in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate and heat the mixture to reflux for a specified time.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

  • Filter the precipitate and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthetic Workflow for this compound cluster_reagents Starting Materials & Reagents reagent1 Piperazine-2,5-dione step1 N-Alkylation reagent1->step1 reagent2 N-(2-bromoethyl)phthalimide reagent2->step1 base NaH, DMF base->step1 intermediate 1-(2-Phthalimidoethyl)piperazine-2,5-dione step1->intermediate step2 Deprotection intermediate->step2 reagent3 Hydrazine hydrate, Ethanol reagent3->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Signaling Pathways and Biological Context

While no specific signaling pathways involving this compound have been documented, the broader class of diketopiperazines is known to exhibit a wide range of biological activities.[2] These activities include antimicrobial, antiviral, and anticancer effects. The rigid scaffold of the piperazine-2,5-dione core allows it to mimic peptide beta-turns and interact with various biological targets such as receptors and enzymes. The introduction of an aminoethyl side chain could potentially modulate these interactions or introduce new ones, making this compound an interesting candidate for biological screening.

Logical Relationship of Synthesis

The synthesis of N-substituted piperazine-2,5-diones is a logical progression from the parent heterocycle. The diagram below illustrates the relationship between the core structure and its functionalization.

Functionalization Logic core Piperazine-2,5-dione Core (C4H6N2O2) functionalization N-Alkylation Reaction core->functionalization product This compound functionalization->product substituent Aminoethyl Group (-CH2CH2NH2) substituent->functionalization

Caption: Logical flow from the core structure to the final N-substituted product.

Conclusion

This compound represents a potentially valuable, yet under-characterized, chemical entity. Its structure combines the rigid and biologically relevant piperazine-2,5-dione scaffold with a flexible and reactive aminoethyl side chain. While specific experimental data on its chemical and physical properties are scarce, established synthetic methodologies for N-alkylation of piperazine-2,5-diones provide a clear path for its preparation in a laboratory setting. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on the study of this and related N-substituted piperazine-2,5-dione derivatives.

References

The Biological Versatility of Substituted Piperazine-2,5-diones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,5-dione core, a cyclic dipeptide scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of substituted piperazine-2,5-diones, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Substituted piperazine-2,5-diones have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data: Anticancer Activity

The anticancer efficacy of various substituted piperazine-2,5-dione derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound ID/Substitution PatternCancer Cell LineIC50 (µM)Reference
Tryptamine-piperazine-2,5-dione conjugate (6h)AsPC-1 (Pancreatic)6 ± 0.85[1]
Tryptamine-piperazine-2,5-dione conjugate (6h)SW1990 (Pancreatic)6 ± 0.85[1]
3,6-diunsaturated 2,5-diketopiperazine (Compound 11)A549 (Lung)1.2[2]
3,6-diunsaturated 2,5-diketopiperazine (Compound 11)HeLa (Cervical)0.7[2]
Deoxymicelianamide (11)Various human cancer cell lines2 - 23[3]
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

A primary mechanism by which piperazine-2,5-diones exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can activate key executioner proteins in the apoptotic cascade. For instance, some derivatives have been observed to induce the cleavage, and thus activation, of caspase-8 and caspase-3, suggesting an initiation of apoptosis through the extrinsic pathway.[4][5]

Furthermore, many of these compounds have been shown to halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. This prevents the cells from entering mitosis and dividing. The underlying mechanism often involves the downregulation of key regulatory proteins of the G2/M transition, such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1).[6][7]

Apoptosis_Pathway Piperazine-2,5-dione Piperazine-2,5-dione Death Receptor (e.g., Fas) Death Receptor (e.g., Fas) Piperazine-2,5-dione->Death Receptor (e.g., Fas) activates Procaspase-8 Procaspase-8 Death Receptor (e.g., Fas)->Procaspase-8 recruits & activates Caspase-8 (active) Caspase-8 (active) Procaspase-8->Caspase-8 (active) Procaspase-3 Procaspase-3 Caspase-8 (active)->Procaspase-3 cleaves & activates Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis executes

Figure 1: Extrinsic Apoptosis Pathway Induced by Piperazine-2,5-diones.

Cell_Cycle_Arrest cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) Cyclin B1 Cyclin B1 Cyclin B1/CDK1 Complex Cyclin B1/CDK1 Complex Cyclin B1->Cyclin B1/CDK1 Complex CDK1 CDK1 CDK1->Cyclin B1/CDK1 Complex Mitosis Mitosis Cyclin B1/CDK1 Complex->Mitosis promotes Piperazine-2,5-dione Piperazine-2,5-dione Piperazine-2,5-dione->Cyclin B1 downregulates Piperazine-2,5-dione->CDK1 downregulates Neuraminidase_Inhibition Influenza Virus Influenza Virus Host Cell Host Cell Influenza Virus->Host Cell attached via Sialic Acid Neuraminidase Neuraminidase Influenza Virus->Neuraminidase Sialic Acid Receptor Sialic Acid Receptor Host Cell->Sialic Acid Receptor Neuraminidase->Sialic Acid Receptor cleaves to release virus Viral Release Viral Release Sialic Acid Receptor->Viral Release Piperazine-2,5-dione Piperazine-2,5-dione Piperazine-2,5-dione->Neuraminidase inhibits Neuroprotection_Pathway Piperazine-2,5-dione Piperazine-2,5-dione IL-6 IL-6 Piperazine-2,5-dione->IL-6 promotes Nrf2 Nrf2 Piperazine-2,5-dione->Nrf2 promotes Oxidative Stress Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Downstream Signaling MAPKs, JAK/Stat3, PI3K/Akt IL-6->Downstream Signaling activates Nrf2->Downstream Signaling activates Cell Survival Cell Survival Downstream Signaling->Cell Survival promotes Downstream Signaling->Apoptosis inhibits MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with piperazine-2,5-dione derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

References

1-(2-aminoethyl)piperazine-2,5-dione literature review and background

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 1-(2-aminoethyl)piperazine-2,5-dione is a novel chemical entity with no specific data available in the current scientific literature. This document provides a comprehensive background and literature review of its constituent moieties: the 1-(2-aminoethyl)piperazine group and the piperazine-2,5-dione core. Furthermore, a plausible synthetic route and hypothesized biological activities are proposed based on established chemical principles and the known properties of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource for the potential exploration of this compound.

Literature Review and Background

1-(2-aminoethyl)piperazine

1-(2-Aminoethyl)piperazine is a commercially available organic compound that features a piperazine ring substituted with an aminoethyl group. This ethyleneamine contains primary, secondary, and tertiary nitrogen atoms, making it a versatile building block in chemical synthesis.[1][2]

Synthesis: Several methods have been reported for the synthesis of 1-(2-aminoethyl)piperazine. One common industrial method involves the catalytic hydrogenation of nitrilotriacetonitrile.[3] Another approach is the preparation from triethylenetetramine.[4] A laboratory-scale synthesis involves the reaction of piperazine (PZ) and monoethanolamine (MEA) in the presence of carbon dioxide at elevated temperatures.[5]

Chemical and Physical Properties: 1-(2-Aminoethyl)piperazine is a colorless to light yellow, viscous, and corrosive liquid with a faint fish-like odor.[1][5] It is miscible with water and has a boiling point of 218-222 °C.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(2-aminoethyl)piperazine

PropertyValueReference(s)
CAS Number 140-31-8
Molecular Formula C6H15N3
Molecular Weight 129.20 g/mol
Appearance Colorless to light yellow liquid[5]
Boiling Point 218-222 °C
Melting Point -19 °C[2]
Density 0.985 g/mL at 25 °C
Vapor Pressure 0.05 mmHg at 20 °C
Flash Point 92 °C (closed cup)
Refractive Index n20/D 1.5

Applications and Biological Activity: 1-(2-Aminoethyl)piperazine has a wide range of industrial applications, including as a curing agent for epoxy resins, a corrosion inhibitor, a surface activation agent, and an asphalt additive.[1][5] In the context of biological activity, it is primarily used as a chemical intermediate in the synthesis of pharmaceuticals.[1] Some derivatives have been investigated for their antimicrobial and antifungal activities.[6] For instance, certain azo compounds synthesized from 2-aminoethyl piperazine have shown modest to good antimicrobial activity against various bacterial and fungal strains.

Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione ring, also known as a diketopiperazine, is a privileged scaffold in medicinal chemistry due to its rigid and chiral nature, which allows for the presentation of substituents in a well-defined three-dimensional orientation.[7] This core is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.

Synthesis: The piperazine-2,5-dione core is typically synthesized by the cyclization of a dipeptide. A common laboratory method involves the self-condensation of an amino acid, such as glycine, in a high-boiling solvent like ethylene glycol at elevated temperatures.[8][9] More recent methods focus on catalytic approaches to improve efficiency and atom economy, such as the use of a diboronic acid anhydride catalyst for the hydroxy-directed peptide bond formation followed by intramolecular cyclization.[10] The piperazine-2,5-dione scaffold can be further functionalized, for example, through condensation reactions with aldehydes to form benzylidene derivatives.[11]

Biological Activities: Piperazine-2,5-dione derivatives have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, antidepressant, analgesic, and antioxidant activities.[12][13] A summary of selected biological activities of piperazine-2,5-dione derivatives is presented in Table 2.

Table 2: Selected Biological Activities of Piperazine-2,5-dione Derivatives

Derivative ClassBiological ActivityKey FindingsReference(s)
Indole-bearing analogs Antidepressant, Anti-inflammatory, AnalgesicCompounds 2e and 2q showed antidepressant effects similar to fluoxetine in a forced swim test, with a 70.2% and 71.2% decrease in immobility, respectively.[12]
Variously substituted derivatives Cartilage RegenerationCompounds were non-toxic up to 20 µM but showed insignificant biological activity in promoting chondrocyte proliferation or suppressing synovial cell growth.[13]
1,4-Disubstituted derivatives AntioxidantCompound 9r protected SH-SY5Y cells from H2O2-induced oxidative damage by decreasing ROS production and stabilizing mitochondrial membrane potential.[14]

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the N-alkylation of a protected piperazine-2,5-dione with a suitable aminoethylating agent, followed by deprotection. A detailed hypothetical experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-acetylpiperazine-2,5-dione

  • To a solution of piperazine-2,5-dione (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-acetylpiperazine-2,5-dione.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-alkylation with N-(2-bromoethyl)phthalimide

  • To a solution of 1-acetylpiperazine-2,5-dione (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Add N-(2-bromoethyl)phthalimide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain crude 1-acetyl-4-(2-phthalimidoethyl)piperazine-2,5-dione.

Step 3: Deprotection to yield this compound

  • Dissolve the crude product from Step 2 in ethanol.

  • Add hydrazine hydrate (5 equivalents) to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature, and filter to remove the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any remaining impurities.

  • Basify the aqueous layer with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., chloroform).

  • Dry the organic extracts, filter, and concentrate to yield the final product, this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: N-alkylation cluster_2 Step 3: Deprotection PZD Piperazine-2,5-dione AcCl Acetyl Chloride, TEA, DCM PZD->AcCl Step1_rxn Stir at RT, 12h AcCl->Step1_rxn AcPZD 1-Acetylpiperazine-2,5-dione Step1_rxn->AcPZD AcPZD_2 1-Acetylpiperazine-2,5-dione Bromo N-(2-bromoethyl)phthalimide, K2CO3, DMF Step2_rxn Heat at 80°C, 24h Bromo->Step2_rxn Protected_product 1-Acetyl-4-(2-phthalimidoethyl)piperazine-2,5-dione Step2_rxn->Protected_product Protected_product_2 1-Acetyl-4-(2-phthalimidoethyl)piperazine-2,5-dione AcPZD_2->Bromo Hydrazine Hydrazine Hydrate, Ethanol Step3_rxn Reflux, 4h Hydrazine->Step3_rxn Final_product This compound Step3_rxn->Final_product Protected_product_2->Hydrazine

Caption: Proposed synthetic workflow for this compound.

Hypothesized Biological Activity and Signaling Pathways

Based on the diverse biological activities of piperazine-2,5-dione derivatives, it is plausible that this compound could exhibit interesting pharmacological properties. The presence of the aminoethyl side chain could also influence its activity and pharmacokinetic profile.

3.1. Potential Anti-inflammatory Activity

Many piperazine derivatives exhibit anti-inflammatory properties.[15] It is hypothesized that this compound could modulate inflammatory pathways, such as the NF-κB signaling cascade. Inhibition of IKK could prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

G Compound This compound IKK IKK Compound->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibited) NFkB_IkappaB NF-κB/IκBα Complex IkappaB->NFkB_IkappaB Degradation (Inhibited) NFkB NF-κB NFkB_IkappaB->NFkB Release (Inhibited) Nucleus Nucleus NFkB->Nucleus Translocation (Inhibited) Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_genes Transcription Inflammation Inflammation Proinflammatory_genes->Inflammation

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

3.2. Potential Anticancer Activity

Certain piperazine-2,5-dione conjugates have been investigated as anticancer agents. A possible mechanism of action for this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway. The compound might induce mitochondrial stress, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death.

G Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized induction of apoptosis via the mitochondrial pathway.

Conclusion

While this compound remains an uncharacterized compound, this technical guide provides a thorough foundation for its future investigation. By reviewing the synthesis and properties of its constituent parts, a viable synthetic strategy has been proposed. Furthermore, based on the known biological activities of the piperazine-2,5-dione scaffold, plausible mechanisms of action in inflammation and cancer have been hypothesized. This document serves as a valuable starting point for researchers interested in the synthesis and biological evaluation of this novel molecule, paving the way for potential discoveries in medicinal chemistry and drug development. Further experimental validation is necessary to confirm the proposed synthesis and to elucidate the actual biological profile of this compound.

References

mechanism of action of piperazinedione derivatives in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the In Vitro Mechanism of Action of Piperazinedione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazinedione derivatives have emerged as a versatile class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. Their diverse mechanisms of action, elucidated through a variety of in vitro studies, underscore their promise as lead compounds in drug discovery. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of piperazinedione derivatives, focusing on their anti-cancer properties. It consolidates quantitative data from numerous studies, details the experimental protocols used to generate this data, and visualizes the key signaling pathways and experimental workflows involved.

Introduction

The piperazinedione core, a six-membered ring containing two nitrogen atoms and two carbonyl groups, serves as a privileged scaffold in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of various substituents, leading to high-affinity interactions with a range of biological targets. This has resulted in the development of numerous piperazinedione derivatives with potent biological activities, most notably as anti-cancer agents. This guide will delve into the specific molecular mechanisms by which these compounds exert their effects in a laboratory setting.

Anti-cancer Activity of Piperazinedione Derivatives

A significant body of research has demonstrated the cytotoxic and anti-proliferative effects of piperazinedione derivatives against a wide array of human cancer cell lines. The following tables summarize the quantitative data from these studies, providing a comparative view of their potency.

Table 1: In Vitro Anti-proliferative Activity of Piperazinedione Derivatives
Compound/DerivativeCancer Cell Line(s)IC50/GI50 (µM)Reference(s)
Dispiropiperazine Derivatives
SPOPP-3 (1)CEM (T lymphoblastoid)0.63 ± 0.17[1]
SW480 (Colon)2.44 - 5.42[1]
U251, SF295 (Glioblastoma)2.95 - 6.30[1]
HeLa (Cervical)4.23[1]
OVCAR-3 (Ovarian)6.30[1]
MCF-7, MDA-MB-231 (Breast)4.00 - 6.17[1]
HepG2 (Liver)13.03[1]
MiaPaca-2, Panc-1 (Pancreatic)8.62 - 9.17[1]
PC-3 (Prostate)9.80[1]
Vindoline-Piperazine Conjugates
Compound 23MDA-MB-468 (Breast)1.00[2]
Compound 25HOP-92 (Non-small cell lung)1.35[2]
Alepterolic Acid-Piperazine Derivatives
Compound 3nMDA-MB-231 (Triple-negative breast)5.55 ± 0.56[3]
Piperazine-containing Quinolinequinones
QQ2LOX IMVI (Melanoma)GI% > 98[4]
QQ6MDA-MB-435 (Melanoma)GI% > 96[4]
Piperine and Derivatives
PiperineSK MEL 28 (Melanoma)136 (72h)[5]
B16 F0 (Melanoma)137 (72h)[5]
A375 (Melanoma)100 (72h)[5]
AsPc-1 (Pancreatic)180 (72h)[5]
DLD-1 (Colorectal)Varies (62.5-250)[6]

Note: IC50 refers to the half-maximal inhibitory concentration, while GI50 refers to the half-maximal growth inhibition. The specific values can vary based on the assay conditions and cell lines used.

Core Mechanisms of Action

The anti-cancer effects of piperazinedione derivatives are attributed to several key mechanisms of action, which can act independently or in concert. These include the disruption of microtubule dynamics, induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Inhibition of Tubulin Polymerization

Several piperazinedione derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, for cell division. By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis.

Compound/DerivativeAssay TypeParameterValueReference(s)
PlinabulinTubulin Polymerization InhibitionInhibition Rate at 5 µM68.9%[7]
Diketopiperazine Compound bTubulin Polymerization InhibitionInhibition Rate at 5 µM72.2%[7]
Diketopiperazine Compound cTubulin Polymerization InhibitionInhibition Rate at 5 µM92.5%[7]
2-anilino triazolopyrimidine 3dTubulin Polymerization InhibitionIC500.45 µM[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

    • Prepare a GTP solution (e.g., 10 mM).

    • Prepare a fluorescent reporter solution (e.g., DAPI at 1 mM).

    • Prepare the piperazinedione derivative at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, combine the tubulin solution, GTP (final concentration 1 mM), and the fluorescent reporter.

    • Add the piperazinedione derivative or vehicle control to the wells.

    • Incubate the plate at 37°C to initiate polymerization.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent reporter.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Calculate the rate of polymerization and the maximum polymer mass.

    • Determine the IC50 value for the inhibition of tubulin polymerization by fitting the data to a dose-response curve.

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Piperazinedione Derivative Piperazinedione Derivative Piperazinedione Derivative->Tubulin Dimers Binds to Piperazinedione Derivative->Microtubule Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Disruption of microtubule polymerization by piperazinedione derivatives.

Induction of Apoptosis

A common mechanism of action for many anti-cancer piperazinedione derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through various pathways, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.

Compound/DerivativeCancer Cell LineAssayResultReference(s)
PiperineHeLaDAPI Staining34.66% apoptotic nuclei at 100 µM[9]
PiperineHeLaCell Cycle Analysis9.8% sub-G1 population at 100 µM[9]
Compound 3n (Alepterolic Acid-Piperazine)MDA-MB-231Hoechst Staining, Flow Cytometry, Western BlotInduced caspase-dependent apoptosis[3]
β-Elemene piperazine derivatives (DX1, DX2, DX5)HL-60, NB4, K562Apoptosis AssaysMore active in inducing apoptosis than DX3, DX4[10]

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Treatment:

    • Culture cancer cells to the desired confluency.

    • Treat the cells with various concentrations of the piperazinedione derivative for a specified time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (e.g., at 530 nm) and PI (e.g., at >670 nm).

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Signaling Pathway: ROS-Mediated Apoptosis

G Piperazinedione Derivative Piperazinedione Derivative ROS Generation ROS Generation Piperazinedione Derivative->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: ROS-mediated intrinsic apoptotic pathway induced by piperazinedione derivatives.

Cell Cycle Arrest

Piperazinedione derivatives can also exert their anti-proliferative effects by inducing cell cycle arrest, most commonly at the G1 or G2/M phase. This prevents cancer cells from progressing through the cell cycle and undergoing mitosis.

Compound/DerivativeCancer Cell LinePhase of ArrestMethod of DetectionReference(s)
SPOPP-3 (1)SW480G2/MFlow Cytometry[1]
PiperineSK MEL 28, B16 F0G1Flow Cytometry[5]
PiperineDLD-1G1Flow Cytometry[6]
Piperidine based 1,2,3-triazolylacetamidesCandida aurisS-phaseMUSE Cell Analyzer[11]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

  • Cell Preparation and Fixation:

    • Treat cells with the piperazinedione derivative as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of PI.

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Relationship: Cell Cycle Checkpoint Activation

G Piperazinedione Derivative Piperazinedione Derivative DNA Damage/Stress DNA Damage/Stress Piperazinedione Derivative->DNA Damage/Stress Checkpoint Activation Checkpoint Activation DNA Damage/Stress->Checkpoint Activation Cell Cycle Arrest (G1 or G2/M) Cell Cycle Arrest (G1 or G2/M) Checkpoint Activation->Cell Cycle Arrest (G1 or G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G1 or G2/M)->Apoptosis If damage is irreparable

Caption: Logical flow from drug-induced stress to cell cycle arrest and apoptosis.

Inhibition of Signaling Pathways

Certain piperazinedione derivatives have been shown to selectively inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Bcr-Abl pathways.

Compound/DerivativeTarget Pathway/KinaseIC50 (nM)Cancer Cell Line(s)Reference(s)
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 5qAkt118.0LNCaP, PC-3[12]
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 5tAkt121.3LNCaP, PC-3[12]
Purine derivative 11bBcr-Abl15CML cell lines[13]
Purine derivative IBcr-Abl40-90CML cell lines[14]
Pyrazolinone chalcone 6bPI3K/Akt- (inhibits)Caco[15]
Dimorpholinoquinazoline 7cPI3K/Akt/mTOR- (inhibits at 125-250 nM)MCF-7[16]

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

  • Cell Lysis and Protein Quantification:

    • Treat cells with the piperazinedione derivative.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total Akt and phosphorylated Akt (p-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of p-Akt to total Akt to determine the effect of the compound on Akt phosphorylation.

Signaling Pathway: PI3K/Akt Inhibition

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Proliferation Cell Survival, Proliferation Downstream Effectors->Cell Survival, Proliferation Piperazinedione Derivative Piperazinedione Derivative Piperazinedione Derivative->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by piperazinedione derivatives.

Conclusion

The in vitro studies summarized in this guide highlight the multifaceted mechanisms of action of piperazinedione derivatives as potential anti-cancer agents. Their ability to target fundamental cellular processes such as cell division, apoptosis, and key signaling pathways makes them a highly attractive scaffold for further drug development. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel and more potent piperazinedione-based therapeutics. Future research should continue to explore the structure-activity relationships of these compounds to optimize their efficacy and selectivity, ultimately paving the way for their clinical application.

References

Spectroscopic Analysis of 1-(2-aminoethyl)piperazine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-aminoethyl)piperazine-2,5-dione is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to cyclic dipeptides, a class of molecules known for a wide range of biological activities.[1][2] The piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a privileged scaffold in drug discovery.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and data interpretation are presented to facilitate its identification and further investigation in drug development pipelines.

Introduction

The piperazine-2,5-dione moiety is a common motif in numerous natural products and synthetic bioactive molecules.[1] These cyclic peptides are formed from the condensation of two amino acids.[2] The incorporation of an aminoethyl side chain at the N-1 position introduces additional functionality, potentially influencing the molecule's physicochemical properties and biological interactions. Accurate structural elucidation and characterization are paramount for understanding its structure-activity relationship (SAR). This guide outlines the expected spectroscopic characteristics of this compound based on the analysis of its core structures: piperazine-2,5-dione and 1-(2-aminoethyl)piperazine.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from experimental data of closely related analogs and the fundamental principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.[1][3]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Piperazine-2,5-dione CH₂ (position 3 and 6)~4.0 - 4.2s
N-CH₂ (ethyl)~3.4 - 3.6t
CH₂-NH₂ (ethyl)~2.8 - 3.0t
NH₂~1.5 - 2.5br s
NH (piperazine-2,5-dione)~8.0 - 8.5br s

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (piperazine-2,5-dione)~165 - 170
Piperazine-2,5-dione CH₂ (position 3 and 6)~45 - 50
N-CH₂ (ethyl)~50 - 55
CH₂-NH₂ (ethyl)~38 - 42

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[4][5]

Table 3: Predicted Mass Spectrometry Data

TechniqueParameterPredicted Value
Electrospray Ionization (ESI-MS)[M+H]⁺m/z 172.1084
[M+Na]⁺m/z 194.0903
High-Resolution Mass Spectrometry (HRMS)Exact Mass (C₆H₁₁N₃O₂)171.0851

Predicted Fragmentation Pattern: The fragmentation of piperazine-2,5-dione derivatives typically involves the cleavage of the amide bonds and the side chain.[2][5] For this compound, characteristic fragments would likely arise from the loss of the aminoethyl side chain and subsequent ring fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][7]

Table 4: Predicted Infrared Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3200 - 3300Medium
N-H Stretch (amine)3300 - 3500Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (amide I)1650 - 1680Strong
N-H Bend (amide II)1510 - 1550Medium
C-N Stretch1000 - 1250Medium

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Conduct HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the side chain to the piperazine-2,5-dione ring.[3]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in positive ion mode.

    • Obtain a full scan mass spectrum over a mass range of m/z 50-500.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet (Optional): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.[6]

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Perform a background scan with no sample present and subtract it from the sample spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (ESI-MS, HRMS) synthesis->ms ir Infrared Spectroscopy (FTIR-ATR) synthesis->ir structure Final Structure Confirmation nmr->structure ms->structure ir->structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Interrelation of Spectroscopic Techniques

This diagram shows the logical relationship and complementary nature of the different spectroscopic techniques in determining the chemical structure.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information nmr NMR (¹H, ¹³C, COSY, HSQC, HMBC) connectivity Atom Connectivity (Carbon Skeleton) nmr->connectivity ms MS (Molecular Formula & Fragmentation) mol_formula Molecular Formula & Weight ms->mol_formula ir IR (Functional Groups) func_groups Functional Groups (C=O, N-H, C-N) ir->func_groups structure This compound Structure connectivity->structure mol_formula->structure func_groups->structure

References

CAS number and safety data for 1-(2-aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific and safety data for 1-(2-aminoethyl)piperazine-2,5-dione is extremely limited. The information presented herein is largely based on data for the broader class of N-substituted piperazine-2,5-diones and should be used as a general reference for research and development professionals. All experimental work should be preceded by a thorough, compound-specific risk assessment.

Compound Identification

There is a significant lack of specific data for this compound in peer-reviewed literature and safety databases. The primary identifier found is its CAS number.

IdentifierValueSource
Chemical Name This compound-
CAS Number 143411-80-7[1][2]
Molecular Formula C₆H₁₁N₃O₂[3]
Molecular Weight 157.17 g/mol [3]

Note: Some chemical suppliers list this product as discontinued[3].

Safety Data

No specific Safety Data Sheet (SDS) was found for this compound. For risk assessment, researchers should consider data for the parent piperazine-2,5-dione scaffold and related N-substituted analogs. The raw materials required for its potential synthesis, such as ethylenediamine and derivatives of iminodiacetic acid, carry their own significant hazards.

For context, the safety profile for 1-(2-aminoethyl)piperazine (CAS: 140-31-8) , a structurally related but distinct compound, is severe and includes the following hazards:

  • Harmful if swallowed[4][5][6][7]

  • Toxic in contact with skin[4][5][6][7]

  • Causes severe skin burns and eye damage[4][5][6][7]

  • May cause an allergic skin reaction[4][5][6][7]

  • Harmful to aquatic life with long-lasting effects[4][5][6]

Extreme caution is advised. The safety profile of this compound is unknown, and it should be handled with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Synthesis and Experimental Protocols

Specific synthesis protocols for this compound are not detailed in the available literature. However, general methods for synthesizing N-substituted piperazine-2,5-diones typically involve the cyclization of dipeptides or building upon the piperazine-2,5-dione core.

A plausible, though unverified, synthetic pathway could involve the cyclization of a dipeptide precursor formed from N-(2-aminoethyl)glycine and glycine, or by alkylating the nitrogen of piperazine-2,5-dione with a protected 2-aminoethyl group (e.g., 2-(Boc-amino)ethyl bromide) followed by deprotection.

General Experimental Protocol: Synthesis of Piperazine-2,5-dione from Glycine

This protocol describes the synthesis of the parent scaffold, which can be a starting point for further functionalization[8].

Materials:

  • Glycine

  • Ethylene glycol

  • Methanol

  • Decolorizing carbon

  • Distilled water

Procedure:

  • Combine glycine (1.33 mol) and ethylene glycol (500 ml) in a 1-litre three-necked flask equipped with a reflux condenser and a mechanical stirrer[8].

  • Heat the mixture to 175°C with continuous stirring for 1 hour in a fume cupboard[8].

  • Cool the reaction mixture to room temperature, then refrigerate overnight[8].

  • Centrifuge the suspension and decant the supernatant.

  • Wash the solid product with cold methanol on a Buchner funnel[8].

  • Recrystallize the crude product from boiling water. For purification, the crude material can be dissolved in hot water, treated with decolorizing carbon, and filtered while hot before cooling to induce crystallization[8].

The diagram below illustrates a generalized workflow for the synthesis and subsequent functionalization of a piperazine-2,5-dione core.

G cluster_synthesis Synthesis Workflow cluster_functionalization Functionalization & Evaluation A Amino Acid Precursors (e.g., Glycine) B Cyclization Reaction (e.g., Heating in Ethylene Glycol) A->B Reagents/Conditions C Piperazine-2,5-dione Core B->C Isolation D N-Alkylation (e.g., with protected aminoethyl halide) C->D E This compound (Target Compound) D->E Deprotection F Purification & Characterization (HPLC, NMR, MS) E->F G Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial Assays) F->G

Caption: Generalized workflow for synthesis and evaluation.

Biological and Pharmacological Data

No biological activity data has been published for this compound. However, the piperazine-2,5-dione (also known as diketopiperazine or DKP) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of activities.

The table below summarizes biological activities observed for various other N-substituted piperazine-2,5-dione derivatives. These findings suggest potential, but unconfirmed, areas of investigation for the title compound.

Biological ActivityCompound Class / ExampleFindingsReference
Anti-inflammatory Piperazine-2,5-dione derivatives bearing indole analogsCompounds showed clear anti-inflammatory and analgesic effects at a dose of 10 mg/kg in vivo.[9]
Antidepressant Piperazine-2,5-dione derivatives bearing indole analogsExhibited significant antidepressant effects in forced swim tests, comparable to fluoxetine.[9]
Antimicrobial 1-aryl-4-(5-nitrofurylidene)aminopiperazin-2,5-dionesActive against some bacterial strains.[10]
Antitumor Various N,N'-substituted-2,5-dioxopiperazinesTested compounds showed no significant activity against lymphocytic murine leukemia P388.[10]
Cartilage Regeneration Variously substituted piperazine-2,5-dione derivativesFound to be non-toxic to cartilage-related cells up to 20 µM, but biological activity was insignificant.[11]

The logical relationship between the core structure and its potential applications is depicted in the following diagram.

G cluster_mods Structural Modifications cluster_props Potential Biological Activities Core Piperazine-2,5-dione Scaffold NSub N-Substitution (e.g., -CH2CH2NH2) Core->NSub modifies CSub C-Substitution (Side chains from α-amino acids) Core->CSub modifies AntiInf Anti-inflammatory NSub->AntiInf Antimic Antimicrobial NSub->Antimic Antitumor Antitumor NSub->Antitumor CNS CNS Activity NSub->CNS CSub->AntiInf CSub->Antimic CSub->Antitumor CSub->CNS

Caption: Structure-activity relationship concept map.

Conclusion for Researchers

While this compound is a chemically plausible molecule, it is poorly characterized in public databases. Researchers interested in this compound must undertake foundational work, including de novo synthesis, full analytical characterization (NMR, MS, etc.), and a comprehensive evaluation of its safety and toxicological profile before proceeding with biological screening. The information on related piperazine-2,5-dione analogs provides a valuable starting point for hypothesis generation regarding its potential synthesis and bioactivity.

References

discovery and history of piperazine-2,5-dione compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Piperazine-2,5-dione Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and have emerged from relative obscurity as mere protein degradation artifacts to a position of prominence in medicinal chemistry. First discovered in the late 19th century, these conformationally rigid, proteolytically stable scaffolds are now recognized for their widespread natural occurrence and diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the historical milestones, synthetic evolution, and key biological insights into this important class of compounds. It details seminal experimental protocols, summarizes key quantitative data, and visualizes the underlying synthetic workflows and signaling pathways to serve as a foundational resource for professionals in drug discovery and development.

Introduction to Piperazine-2,5-diones

Piperazine-2,5-diones are six-membered heterocyclic compounds featuring two amide bonds, formed from the condensation of two α-amino acids.[1] This structure, the simplest cyclic dipeptide, confers remarkable stability against enzymatic degradation compared to its linear counterparts.[2][3] Initially dismissed as byproducts of protein metabolism, DKPs are now understood to be crucial metabolic intermediates and a privileged scaffold in drug discovery.[4] Their rigid backbone allows for the precise orientation of side chains, facilitating interactions with a wide array of biological targets.[2] This structural feature, combined with their ability to cross cell membranes, makes them an attractive starting point for developing novel therapeutics.[5] DKPs are found in a vast range of natural sources, from microorganisms to mammals, and are also formed during the thermal processing of food.[1][4]

Historical Milestones: From Discovery to Recognition

The journey of piperazine-2,5-diones began in the late 1800s, with their initial discovery being a footnote in the early days of peptide chemistry. Once considered artifacts, their significance has been gradually unveiled over more than a century of research.

Table 1: Historical Timeline of Key Discoveries in Piperazine-2,5-dione Research

YearDiscovery or MilestoneSignificanceReference(s)
1880s First discovery of cyclic dipeptides.Initial identification of the chemical class.[4]
1888 Synthesis of cyclo(Gly-Gly) by Curtius et al.First documented synthesis of the parent DKP scaffold.[6]
Early 1900s Further studies by Emil Fischer.Foundational work in peptide chemistry, though DKPs were often viewed as degradation products.[4]
1938 First X-ray crystallography of a peptide bond.The structure of 2,5-diketopiperazine was used to characterize the peptide bond for the first time.[1]
1948 First synthesis of a 2,3-DKP reported.Expansion of synthetic knowledge to other DKP regioisomers.[4]
Mid-20th Cent. Isolation of bioactive DKP natural products (e.g., Bicyclomycin).Shift in perspective: DKPs recognized as biologically active molecules, not just artifacts.[5]
Late 20th Cent. Development of solid-phase synthesis methods.Enabled the rapid and efficient synthesis of DKP libraries for screening and drug discovery.[7][8]

Synthetic Evolution: Key Methodologies

The synthesis of the DKP scaffold has evolved from high-temperature condensations to sophisticated, high-yield solid-phase methods suitable for creating large combinatorial libraries.

Key Synthetic Approaches:

  • Solution-Phase Synthesis: The earliest methods involved the self-condensation of amino acids or the intramolecular cyclization of linear dipeptides, often at high temperatures. For example, the parent piperazine-2,5-dione can be prepared by heating glycine in ethylene glycol.[9][10]

  • Solid-Phase Synthesis (SPS): This is the most common modern approach. A linear dipeptide is assembled on a solid support (resin), and subsequent cleavage is often accompanied by spontaneous intramolecular cyclization to release the DKP in high purity.[7] Microwave-assisted SPS can significantly shorten reaction times.[11]

  • Ugi/De-Boc/Cyclize (UDC) Method: A powerful multi-component reaction strategy on a solid phase that allows for the rapid generation of diverse DKP libraries.[7]

  • Dieckmann Cyclization: This intramolecular condensation reaction has also been adapted to form the piperazine-2,5-dione ring system from specifically designed acyclic precursors.[12]

Figure 1: General synthetic pathways to 2,5-diketopiperazines.

Physicochemical and Biological Properties

The DKP scaffold is a "biologically pre-validated" platform, exhibiting a wide range of activities.[4] Their conformational rigidity and resistance to proteolysis make them superior to linear peptides in many therapeutic contexts.[2]

Key Biological Activities:

  • Anticancer: Many DKP derivatives show potent activity against various cancer cell lines.[2][3] Plinabulin, a DKP derivative, has advanced to Phase 3 clinical trials for non-small cell lung cancer.[5]

  • Antimicrobial: The DKP core is found in many natural antibiotics and quorum-sensing modulators.[4][5]

  • Antiviral: Certain derivatives have demonstrated potential as antiviral agents.[2][13]

  • Anthelmintic: The parent compound, piperazine, acts by paralyzing parasites via agonist effects on inhibitory GABA receptors, a mechanism distinct from vertebrates.[14][15]

Table 2: Anticancer Activity (IC₅₀) of Selected Piperazine-2,5-dione Derivatives

CompoundCancer Cell LineIC₅₀ (μM)Key Structural FeaturesReference(s)
Compound 11 A549 (Lung)1.2Naphthalen-1-ylmethylene and 2-methoxybenzylidene at C3/C6[3]
Compound 11 HeLa (Cervical)0.7Naphthalen-1-ylmethylene and 2-methoxybenzylidene at C3/C6[3]
Compound 6h AsPC-1 (Pancreatic)6.0Tryptamine-piperazine conjugate[16]
Derivative 17 KM12 (Colon)<10 (GI% = -84.4)Vindoline-piperazine conjugate with 4-trifluoromethylphenyl[17]
(R)-2b MDA-MB-231 (Breast)212,6-Diketopiperazine derivative[18]

Note: Data is presented for illustrative purposes. IC₅₀ values can vary based on experimental conditions.

Key Experimental Protocols

The following protocols are representative of common synthetic methods for preparing piperazine-2,5-diones.

Protocol: Synthesis of Piperazine-2,5-dione (cyclo(Gly-Gly)) via Thermal Condensation

This protocol is a classic solution-phase method for synthesizing the parent DKP scaffold from glycine.

Materials:

  • Glycine

  • Ethylene glycol

  • Methanol

  • Decolourising carbon

  • Three-necked flask, reflux condenser, mechanical stirrer, thermometer, heating mantle

Procedure:

  • Combine glycine (1.33 mol) and ethylene glycol (500 ml) in a 1-litre three-necked flask.[10]

  • Fit the flask with a reflux condenser, a sealed mechanical stirrer, and a thermometer submerged in the liquid.[10]

  • Heat the mixture to 175°C in a fume cupboard and maintain this temperature with continuous stirring for 1 hour.[10]

  • Cool the reaction mixture to room temperature, then store overnight in a refrigerator to allow precipitation.[10]

  • Centrifuge the suspension and decant the mother liquor. Transfer the solid to a Buchner funnel.[10]

  • Wash the solid on the filter with cold methanol (approx. 200 ml) under gentle suction.[10]

  • Recrystallize the crude product from boiling water (approx. 300 ml). Collect the crystals that form upon cooling.[10]

  • For further purification, dissolve the crystals in hot water (350 ml), add decolourising carbon (4 g), and boil for 3 minutes.[10]

  • Filter the hot suspension through a preheated Buchner funnel and cool the filtrate in an ice bath to obtain purified crystals of piperazine-2,5-dione.[10]

Protocol: General Solid-Phase Synthesis of a DKP Derivative

This protocol outlines a modern approach using solid-phase chemistry, which is highly adaptable for creating derivatives.

Materials:

  • Resin (e.g., Polystyrene, PEGA)

  • Fmoc-protected amino acids

  • Coupling agents (e.g., HATU, DIC)

  • Bases (e.g., DIEA)

  • Deprotection reagents (e.g., Piperidine in DMF)

  • Cleavage cocktail (e.g., TFA-based)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Loading: Swell the resin in a suitable solvent (e.g., DMF). Couple the first C-terminal Fmoc-protected amino acid to the resin using a coupling agent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the first amino acid by treating the resin with a solution of piperidine in DMF.

  • Second Amino Acid Coupling: Couple the second N-terminal Fmoc-protected amino acid to the free amine of the first amino acid using a coupling agent and base.

  • N-Terminal Deprotection: Remove the Fmoc group from the N-terminal amino acid as described in step 2. This exposes the terminal amine of the linear dipeptide, which is now tethered to the resin.

  • Cyclization and Cleavage: Induce intramolecular aminolysis by heating the resin-bound dipeptide, often in a solvent like toluene or under microwave irradiation.[11] The N-terminal amine attacks the ester linkage to the resin, causing cyclization and concomitant cleavage from the solid support. This releases the DKP product directly into the solution.[7]

  • Purification: Evaporate the solvent and purify the resulting DKP by chromatography or recrystallization as needed.

solid_phase_workflow Workflow for Solid-Phase Synthesis of DKPs Resin Resin Support LoadAA1 1. Couple Fmoc-AA1 Resin->LoadAA1 Start Deprot1 2. Deprotect (Piperidine) LoadAA1->Deprot1 LoadAA2 3. Couple Fmoc-AA2 Deprot1->LoadAA2 Deprot2 4. Deprotect (Piperidine) LoadAA2->Deprot2 Cycle 5. Induce Cyclative Cleavage (e.g., Heat / Microwave) Deprot2->Cycle Purify 6. Purify DKP Product Cycle->Purify DKP in solution

Figure 2: A typical workflow for the solid-phase synthesis of DKPs.

Mechanisms of Action and Signaling Pathways

The diverse biological effects of piperazine-2,5-diones stem from their ability to interact with a multitude of cellular targets and pathways.

  • Anticancer Pathways: Many DKP derivatives exert their anticancer effects by targeting fundamental cell signaling pathways that are dysregulated in cancer. The PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target.[19] Inhibition of this pathway can induce apoptosis (programmed cell death).[19] Some DKPs have also been shown to arrest the cell cycle, for instance at the G2/M phase, preventing cancer cells from dividing.[3]

  • Antioxidant Pathways: Oxidative stress is implicated in numerous diseases. A series of novel 1,4-disubstituted piperazine-2,5-diones were designed as antioxidants.[20] Their mechanism was shown to involve the IL-6/Nrf2 loop pathway. Under oxidative stress, the transcription factor Nrf2 mediates the expression of protective genes. These DKP compounds were found to modulate this pathway, thereby reducing cell apoptosis and promoting survival.[20]

  • Anthelmintic Mechanism: The parent piperazine scaffold's effectiveness against parasitic worms like Ascaris lumbricoides is a classic example of selective toxicity.[15] It acts as an agonist on the inhibitory GABA (γ-aminobutyric acid) receptors in the parasites. This leads to hyperpolarization of nerve membranes, causing flaccid paralysis and allowing the host to expel the worms.[14][15] The selectivity arises because the GABA receptors in helminths differ from those in their vertebrate hosts.[15]

signaling_pathway Antioxidant Action via IL-6/Nrf2 Pathway ROS Oxidative Stress (Excess ROS) Nrf2 Nrf2 Activation ROS->Nrf2 induces DKP DKP Derivative DKP->Nrf2 promotes IL6 IL-6 Expression Nrf2->IL6 mediates IL6->Nrf2 positive feedback Downstream Downstream Signaling (e.g., JAK/Stat3, PI3K/Akt) IL6->Downstream activates Survival Reduced Apoptosis & Cell Survival Downstream->Survival leads to

Figure 3: DKP modulation of the IL-6/Nrf2 antioxidant pathway.

Conclusion and Future Outlook

From their discovery as simple cyclic structures to their current status as a privileged scaffold in medicinal chemistry, piperazine-2,5-diones have undergone a remarkable transformation. Their inherent stability, conformational rigidity, and synthetic tractability have established them as a cornerstone for the development of novel therapeutics. The continued exploration of natural product libraries, combined with advances in combinatorial chemistry and solid-phase synthesis, promises to unlock new derivatives with enhanced potency and selectivity. As our understanding of their interactions with complex biological pathways deepens, piperazine-2,5-diones are poised to deliver the next generation of drugs targeting cancer, infectious diseases, and other critical unmet medical needs.

References

Unlocking the Therapeutic Potential of Piperazine-2,5-diones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While specific therapeutic targets for 1-(2-aminoethyl)piperazine-2,5-dione remain uncharacterized in publicly available research, the broader class of piperazine-2,5-dione derivatives has emerged as a versatile scaffold in drug discovery. This technical guide synthesizes the current understanding of the therapeutic potential of this compound class, detailing identified biological activities, quantitative data from preclinical studies, and relevant experimental protocols to guide future research and development efforts.

The piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a cyclic dipeptide structure that provides a rigid and stereochemically defined framework.[1][2] This structural feature makes it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases.[1] Investigations into various derivatives have revealed significant biological activities, including anti-inflammatory, antidepressant, analgesic, antioxidant, and anticancer properties.

Potential Therapeutic Arenas and Molecular Targets of Piperazine-2,5-dione Derivatives

The diverse biological activities reported for piperazine-2,5-dione derivatives suggest a multitude of potential therapeutic applications and underlying molecular targets.

Anti-inflammatory and Analgesic Effects

Several novel derivatives of piperazine-2,5-dione have demonstrated promising anti-inflammatory and analgesic activities in preclinical models.[3][4] While the exact mechanisms of action are still under investigation, one study explored the potential of these compounds to modulate the NF-κB signaling pathway, a critical regulator of inflammation, although the specific derivatives tested did not show significant activity at the concentrations used.[5] Future investigations may explore other key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines as potential targets.

Antidepressant Activity

Piperazine-2,5-dione derivatives incorporating an indole moiety have shown notable antidepressant effects in animal models.[3] In forced swim tests, certain compounds exhibited efficacy comparable to the established antidepressant fluoxetine, suggesting a potential interaction with neurotransmitter systems that regulate mood, such as the serotonergic or dopaminergic pathways.[3]

Neuroprotection via Antioxidant Activity

A series of 1,4-disubstituted piperazine-2,5-diones have been synthesized and shown to protect neuronal cells from oxidative stress-induced damage.[6] One particularly effective derivative was found to mitigate oxidative stress by reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential, thereby inhibiting apoptosis.[6] Mechanistic studies revealed that this neuroprotective effect is mediated through the activation of a positive-feedback loop involving Interleukin-6 (IL-6) and the transcription factor Nrf2, a master regulator of the antioxidant response.[6]

Anticancer Potential

The therapeutic potential of piperazine-2,5-diones extends to oncology, with tryptamine-piperazine-2,5-dione conjugates demonstrating significant growth-inhibitory effects against human pancreatic cancer cell lines.[7] The specific molecular targets underlying this anticancer activity have not yet been elucidated and represent a key area for future research. Other studies have also reported cytotoxic effects of various diketopiperazines against different cancer cell types.[1]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The piperazine scaffold has also been explored for the development of inhibitors of Dipeptidyl peptidase-IV (DPP-IV), a well-established target for the treatment of type 2 diabetes.[8] DPP-IV inhibitors enhance the activity of incretin hormones, leading to increased insulin secretion.[8]

Quantitative Analysis of Biological Activity

The following table provides a summary of the quantitative data for various piperazine-2,5-dione derivatives as reported in the literature.

Compound ClassBiological ActivityAssayKey Findings
Tryptamine-piperazine-2,5-dione conjugateAnticancerGrowth inhibition in human pancreatic cancer cells (AsPC-1, SW1990)IC50 = 6 ± 0.85 μM[7]
Indole-bearing piperazine-2,5-dionesAntidepressantForced swim test (mice, 10 mg/kg)70.2% and 71.2% decrease in immobility time[3]
Piperazine derivativesDPP-IV InhibitionIn vitro DPP-IV inhibition19%-30% inhibition at 100 μM[8]
Various piperazine-2,5-dionesCytotoxicityCell viability assays (THP-1, SW982, chondrocytes)No significant cytotoxicity up to 20-30 μM[5]
1,4-disubstituted piperazine-2,5-dionesAntioxidantMTT assay (SH-SY5Y cells)No significant toxicity up to 80 μM[6]

Key Experimental Methodologies

Reproducible and well-defined experimental protocols are essential for the advancement of research in this area. Below are summaries of key methodologies used in the evaluation of piperazine-2,5-dione derivatives.

Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is used to assess the anti-inflammatory properties of test compounds. The protocol involves inducing inflammation in the paw of a rat using carrageenan and measuring the reduction in swelling after administration of the test compound.[4]

  • Animal Model : Wistar albino rats.

  • Procedure :

    • Measure baseline paw volume.

    • Administer the test compound or vehicle control.

    • After a predetermined time, inject carrageenan into the sub-plantar region of the paw.

    • Measure paw volume at regular intervals post-injection.

    • Calculate the percentage inhibition of edema compared to the control group.

Cell Viability Assessment

Determining the cytotoxic potential of new compounds is a critical first step. The Cell Counting Kit-8 (CCK-8) assay is a common colorimetric method for assessing cell viability.[5]

  • Cell Lines : Relevant cell lines for the intended therapeutic area (e.g., THP-1 monocytes, SW982 synovial cells).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with varying concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Add CCK-8 reagent to each well and incubate.

    • Measure the absorbance at the appropriate wavelength.

    • Express cell viability as a percentage of the untreated control.

Evaluation of Antioxidant Activity in a Cellular Model

This assay evaluates the ability of a compound to protect cells from oxidative stress-induced death.[6]

  • Cell Line : SH-SY5Y human neuroblastoma cells.

  • Procedure :

    • Seed cells in a 96-well plate.

    • Pre-treat cells with the test compound.

    • Induce oxidative stress by adding hydrogen peroxide (H2O2).

    • Assess cell viability using the MTT assay.

    • The protective effect is quantified by comparing the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone.

Signaling Pathways and Experimental Schematics

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

IL-6/Nrf2 Positive-Feedback Loop in Neuroprotection

The diagram below illustrates the proposed mechanism by which a piperazine-2,5-dione derivative promotes cell survival in the face of oxidative stress through the activation of the IL-6/Nrf2 pathway.[6]

IL6_Nrf2_Pathway Proposed IL-6/Nrf2 Pathway in Oxidative Stress Response cluster_stress Cellular Stress cluster_cell Cell Oxidative_Stress Oxidative Stress (H2O2) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS increases Compound Piperazine-2,5-dione Derivative Compound->ROS inhibits Mitochondria Mitochondria Compound->Mitochondria protects IL6 IL-6 Compound->IL6 upregulates ROS->Mitochondria damages Apoptosis Cell Apoptosis Mitochondria->Apoptosis induces Nrf2 Nrf2 IL6->Nrf2 activates Survival Cell Survival IL6->Survival promotes Nrf2->IL6 induces Nrf2->Survival promotes

Caption: A piperazine-2,5-dione derivative mitigates oxidative stress and promotes cell survival via an IL-6/Nrf2 positive-feedback loop.

General Workflow for Drug Discovery

The following diagram outlines a typical workflow for the synthesis and evaluation of novel piperazine-2,5-dione derivatives as potential therapeutic agents.

Drug_Discovery_Workflow Drug Discovery Workflow for Piperazine-2,5-dione Derivatives Synthesis Synthesis of Novel Derivatives Characterization Structural Analysis (NMR, MS, IR) Synthesis->Characterization Screening In Vitro Biological Screening Characterization->Screening Cytotoxicity Cytotoxicity Assays Screening->Cytotoxicity Target_Based Target-Based Assays Screening->Target_Based Phenotypic Phenotypic Assays Screening->Phenotypic Lead_ID Lead Identification Cytotoxicity->Lead_ID Target_Based->Lead_ID Phenotypic->Lead_ID In_Vivo In Vivo Efficacy and Safety Studies Lead_ID->In_Vivo SAR Structure-Activity Relationship (SAR) Lead_ID->SAR Optimization Lead Optimization In_Vivo->Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: A generalized workflow for the discovery and optimization of therapeutic piperazine-2,5-dione derivatives.

Future Outlook

The piperazine-2,5-dione scaffold holds considerable promise for the development of new medicines. While the specific therapeutic targets of this compound are yet to be discovered, the extensive research on related derivatives provides a solid foundation for future investigations. Key areas for further research include the synthesis and biological evaluation of this compound, detailed mechanistic studies to identify the direct molecular targets of the most active compounds, and comprehensive structure-activity relationship (SAR) studies to optimize their therapeutic properties. Such efforts are crucial to fully unlock the therapeutic potential of this versatile class of compounds.

References

Navigating the Physicochemical Landscape of 1-(2-aminoethyl)piperazine-2,5-dione: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-aminoethyl)piperazine-2,5-dione, the cyclized dipeptide of L-lysine, represents a core structural motif in numerous biologically active compounds. Its physicochemical properties, particularly solubility and stability, are critical determinants of its efficacy, shelf-life, and formulation development in pharmaceutical applications. This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of this and related lysine-containing cyclic dipeptides. Due to a scarcity of publicly available quantitative data for this specific molecule, this guide synthesizes general principles and experimental findings for closely related structures to provide a robust framework for researchers. It includes detailed experimental protocols for assessing these properties and visualizes key pathways and workflows to facilitate a deeper understanding.

Introduction to this compound

This compound, also known as cyclo(Lys), is a 2,5-diketopiperazine (DKP). DKPs are the smallest class of cyclic peptides and are known for their rigid structure, which can confer enhanced stability against enzymatic degradation compared to their linear peptide counterparts.[1][2] The presence of the primary amine on the ethylamino side chain of this compound provides a site for further functionalization, making it a versatile building block in drug discovery. Understanding its fundamental physicochemical properties is paramount for its successful application.

Solubility Profile

The solubility of cyclic dipeptides is a complex property governed by the interplay of the rigid backbone and the physicochemical nature of the amino acid side chains. For this compound, the presence of the polar and ionizable aminoethyl group is expected to enhance its aqueous solubility, particularly at acidic pH where the primary amine is protonated.

Table 1: General Solubility Characteristics of Lysine-Containing Cyclic Dipeptides

Solvent SystemExpected SolubilityRationale
Aqueous Buffers (Acidic pH) HighProtonation of the primary amine on the side chain increases polarity and interaction with water molecules.
Aqueous Buffers (Neutral pH) Moderate to HighThe molecule possesses both hydrogen bond donors and acceptors, facilitating interaction with water. The overall charge is neutral.
Aqueous Buffers (Basic pH) ModerateThe primary amine is deprotonated, potentially reducing solubility compared to acidic conditions.
Polar Organic Solvents (e.g., DMSO, DMF) Moderate to HighThese solvents can disrupt intermolecular hydrogen bonding and solvate the polar peptide backbone.
Nonpolar Organic Solvents (e.g., Hexane, Chloroform) LowThe polar nature of the molecule limits its solubility in nonpolar environments.

Stability Profile

Cyclic dipeptides are generally more resistant to enzymatic degradation by peptidases compared to linear dipeptides.[1][5] However, they are susceptible to chemical degradation, primarily through hydrolysis of the amide bonds in the piperazine-2,5-dione ring.

pH-Dependent Stability

The stability of the diketopiperazine ring is significantly influenced by pH. Hydrolysis can occur under both acidic and basic conditions, although the ring is generally most stable at neutral pH.[6]

  • Acidic Conditions: Under strong acidic conditions, the amide bonds can be hydrolyzed, leading to the formation of the linear dipeptide, lysyl-lysine.

  • Basic Conditions: In alkaline solutions, the amide bonds are also susceptible to hydrolysis.

Thermal Stability

Elevated temperatures can accelerate the degradation of cyclic dipeptides, including this compound, particularly in aqueous solutions.[7] Thermal degradation can lead to hydrolysis and other side reactions.

Table 2: General Stability Profile of Lysine-Containing Cyclic Dipeptides

ConditionStabilityPrimary Degradation Pathway
Enzymatic (Peptidases) HighThe cyclic structure sterically hinders access of proteases to the peptide bonds.[1][5]
Acidic pH (e.g., pH < 3) Low to ModerateHydrolysis of the amide bonds in the diketopiperazine ring.[6]
Neutral pH (e.g., pH 6-8) HighThe diketopiperazine ring is generally most stable in this range.[6]
Basic pH (e.g., pH > 8) Low to ModerateHydrolysis of the amide bonds in the diketopiperazine ring.[6]
Elevated Temperature Low to ModerateAccelerated hydrolysis and other potential degradation reactions.[7]

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound and related cyclic dipeptides.

Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Assessment (Forced Degradation Study)
  • Sample Preparation: Prepare solutions of the compound in various stress conditions (e.g., 0.1 M HCl for acidic stress, 0.1 M NaOH for basic stress, water at elevated temperatures for thermal stress). Include a control sample in a neutral buffer at ambient temperature.

  • Incubation: Store the samples under the specified conditions for a defined period. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating analytical method, typically reverse-phase HPLC, to separate the parent compound from its degradation products.[10]

  • Quantification: Quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining against time to determine the degradation rate.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the structure, degradation, and analysis of this compound.

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties structure This compound (cyclo(Lys)) Solubility Solubility structure->Solubility Influenced by side chain Stability Stability structure->Stability Influenced by ring structure

Caption: Relationship between the chemical structure of this compound and its key physicochemical properties.

DegradationPathway CyclicDipeptide This compound LinearDipeptide Lysyl-lysine CyclicDipeptide->LinearDipeptide Hydrolysis (Acidic or Basic Conditions) AminoAcids Lysine LinearDipeptide->AminoAcids Further Hydrolysis

Caption: Simplified chemical degradation pathway of this compound via hydrolysis.

ExperimentalWorkflow start Start: Solubility or Stability Study prep Sample Preparation (e.g., Shake-flask or Stress Conditions) start->prep incubation Equilibration / Incubation prep->incubation analysis Analytical Measurement (e.g., HPLC, LC-MS) incubation->analysis data Data Analysis (e.g., Concentration, Degradation Rate) analysis->data end End: Determination of Solubility/Stability Profile data->end

Caption: General experimental workflow for the determination of solubility and stability of cyclic dipeptides.

Conclusion

While specific quantitative data for this compound remains elusive in publicly accessible literature, a robust understanding of its likely solubility and stability can be extrapolated from the extensive research on related cyclic dipeptides. The presence of the aminoethyl side chain suggests good aqueous solubility, particularly in acidic conditions. Its cyclic nature imparts significant stability against enzymatic degradation, a highly desirable trait in drug development. However, susceptibility to pH and temperature-dependent hydrolysis necessitates careful consideration during formulation and storage. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to empirically determine the precise physicochemical properties of this and other novel lysine-containing cyclic dipeptides, thereby accelerating their journey from discovery to application.

References

Methodological & Application

Application Notes and Protocols for 1-(2-aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for the novel compound 1-(2-aminoethyl)piperazine-2,5-dione. This document outlines its synthesis, potential therapeutic applications based on the known bioactivities of related piperazine-2,5-dione derivatives, and detailed protocols for its evaluation.

Introduction

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), represent a class of cyclic dipeptides with a rigid and versatile scaffold.[1] This core structure is found in numerous natural products and synthetically developed molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] The piperazine ring is a common feature in many FDA-approved drugs and is recognized for its ability to interact with various biological targets.[3][4] The derivatization of the piperazine-2,5-dione core allows for the exploration of diverse chemical spaces and the development of novel therapeutic agents.[5][6]

The subject of these notes, this compound, is a derivative featuring a reactive aminoethyl group. This functional group provides a handle for further chemical modifications, such as conjugation to other molecules or for influencing its pharmacokinetic and pharmacodynamic properties. Given the established anticancer and anti-inflammatory potential of the broader piperazine-2,5-dione class, this compound is a promising candidate for investigation in these areas.[2][7]

Synthesis Protocol

Step 1: Synthesis of Piperazine-2,5-dione from Glycine

This procedure is adapted from established methods for the cyclodimerization of amino acids.[8][9]

Materials:

  • Glycine

  • Ethylene glycol

  • Heating mantle with magnetic stirrer

  • Three-necked flask

  • Reflux condenser

  • Thermometer

  • Distilled water

  • Activated charcoal

  • Filtration apparatus

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 100 g (1.33 mol) of glycine and 500 ml of ethylene glycol.[9]

  • Heat the mixture with stirring to 170-180 °C.[8]

  • Maintain this temperature for 2-3 hours. The glycine will dissolve, and then the piperazine-2,5-dione will precipitate.

  • Allow the reaction mixture to cool to room temperature.

  • Add 500 ml of distilled water to the flask and stir to dissolve the ethylene glycol and suspend the product.

  • Filter the crude product using a Buchner funnel.

  • Recrystallize the crude product from hot water, using activated charcoal to decolorize the solution if necessary.

  • Collect the purified crystals by filtration and dry them in an oven at 100 °C.

Step 2: N-alkylation to yield this compound

This proposed step involves the alkylation of the piperazine-2,5-dione with a protected aminoethyl halide, followed by deprotection.

Materials:

  • Piperazine-2,5-dione (from Step 1)

  • 2-(Boc-amino)ethyl bromide (or a similar protected aminoethyl halide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography supplies

Procedure:

  • Dissolve piperazine-2,5-dione in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add one equivalent of sodium hydride to the solution and stir for 30 minutes to form the anion.

  • Slowly add one equivalent of 2-(Boc-amino)ethyl bromide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the intermediate product (1-(2-(Boc-amino)ethyl)piperazine-2,5-dione) by column chromatography.

  • For the deprotection step, dissolve the purified intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid and stir at room temperature for 1-2 hours.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the final product, this compound, with an appropriate solvent.

  • Wash the organic layer, dry it, and concentrate it to yield the final product.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Potential Therapeutic Applications and Experimental Protocols

Based on the biological activities of related piperazine derivatives, this compound is a candidate for investigation as an anticancer and anti-inflammatory agent.[2][3][7]

Anticancer Activity

The piperazine moiety is a component of several anticancer drugs.[3][4] Derivatives of piperazine-2,5-dione have demonstrated potent pro-apoptotic and anti-proliferative effects against various cancer cell lines.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which this compound inhibits the growth of cancer cells by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., HeLa, K562, AGS)[7]

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS) and 1% antibiotics[7]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Plate reader

Procedure:

  • Culture the selected cancer cell lines in RPMI 1640 medium supplemented with 10% FBS and 1% antibiotics in a humidified incubator at 37°C with 5% CO2.[7]

  • Prepare a stock solution of this compound in DMSO.

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Data Presentation:

CompoundCell LineGI50 (µM)
This compoundHeLaExperimental Value
This compoundK562Experimental Value
This compoundAGSExperimental Value
Doxorubicin (Positive Control)HeLaReference Value
Doxorubicin (Positive Control)K562Reference Value
Doxorubicin (Positive Control)AGSReference Value
Anti-inflammatory Activity

Piperazine-2,5-dione derivatives have been evaluated for their anti-inflammatory properties.[2]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS and 1% antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • 96-well plates

Procedure:

  • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% antibiotics.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentConcentrationNitrite Concentration (µM)% Inhibition of NO Production
Control-Baseline Value-
LPS (1 µg/mL)-Maximal Value0%
This compound + LPS1 µMExperimental ValueCalculated Value
This compound + LPS10 µMExperimental ValueCalculated Value
This compound + LPS100 µMExperimental ValueCalculated Value

Signaling Pathway Analysis

Some piperazine derivatives have been shown to inhibit key cancer signaling pathways, such as the Src and AKT pathways.[7]

Experimental Protocol: Western Blot Analysis of Src and p-AKT

Procedure:

  • Treat cancer cells with an effective concentration of this compound (e.g., the GI50 concentration) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against Src, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin).

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound in cancer cells, based on the activity of similar compounds.

anticancer_pathway compound This compound src Src compound->src p_akt p-AKT compound->p_akt akt AKT src->akt akt->p_akt Phosphorylation proliferation Cell Proliferation p_akt->proliferation apoptosis Apoptosis p_akt->apoptosis

Caption: Hypothesized inhibition of Src and p-AKT signaling by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis synthesis_core Synthesis of Piperazine-2,5-dione alkylation N-alkylation synthesis_core->alkylation purification Purification & Characterization alkylation->purification cytotoxicity In Vitro Cytotoxicity (MTT Assay) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Production) purification->anti_inflammatory pathway_analysis Signaling Pathway Analysis (Western Blot) cytotoxicity->pathway_analysis gi50 GI50 Calculation cytotoxicity->gi50 inhibition_calc % Inhibition Calculation anti_inflammatory->inhibition_calc blot_quant Western Blot Quantification pathway_analysis->blot_quant

Caption: Workflow for synthesis and evaluation of this compound.

Conclusion

This compound is a promising compound for further investigation, leveraging the known therapeutic potential of the piperazine-2,5-dione scaffold. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate its anticancer and anti-inflammatory properties. Further studies may also explore its potential in other therapeutic areas and as a precursor for radiopharmaceutical development.

References

Application Notes and Protocols for Piperazine-2,5-dione Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the anticancer applications of 1-(2-aminoethyl)piperazine-2,5-dione. The following application notes and protocols are based on research conducted on various other derivatives of the piperazine-2,5-dione scaffold and are intended to serve as a general guideline for researchers, scientists, and drug development professionals in the field of cancer research. The experimental parameters and observed effects may vary for this compound.

Introduction

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are a class of cyclic dipeptides that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Various natural and synthetic piperazine-2,5-dione derivatives have been investigated for their potential as anticancer agents.[1] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[2] The rigid cyclic structure of the piperazine-2,5-dione core makes it an attractive scaffold for the design of novel therapeutic agents.[3]

Applications in Cancer Research

Derivatives of piperazine-2,5-dione have demonstrated a broad spectrum of anticancer activities across different cancer types. Their primary applications in cancer research include:

  • Screening for Anticancer Activity: As a privileged scaffold, libraries of piperazine-2,5-dione derivatives are often synthesized and screened for cytotoxic effects against various cancer cell lines.[4]

  • Mechanism of Action Studies: Active compounds are further investigated to elucidate their molecular mechanisms of action, which often involve the modulation of key signaling pathways controlling cell survival, proliferation, and death.[4]

  • Lead Compound Optimization: Promising derivatives serve as lead compounds for further chemical modification to improve their potency, selectivity, and pharmacokinetic properties.

  • Combination Therapy Studies: The potential synergistic effects of piperazine-2,5-dione derivatives with existing chemotherapeutic agents are explored to enhance treatment efficacy and overcome drug resistance.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various piperazine-2,5-dione derivatives as reported in the literature. This data provides a reference for the potential efficacy of this class of compounds.

Table 1: IC50 Values of Selected Piperazine-2,5-dione Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11 A549 (Lung Carcinoma)1.2[2]
Hela (Cervical Cancer)0.7[2]
Compound 6h AsPC-1 (Pancreatic Cancer)6[5]
SW1990 (Pancreatic Cancer)6[5]
Compound 9d A549 (Lung Carcinoma)Not specified[6]
COLO-205 (Colon Cancer)Not specified[6]
MIA-PA-CA-2 (Pancreatic Cancer)Not specified[6]

Table 2: GI50 Values of a Piperazine Derivative (C505) in Various Cancer Cell Lines

Compound IDCancer Cell LineGI50 (µM)Reference
C505 K562 (Leukemia)0.058[4]
HeLa (Cervical Cancer)0.155[4]
AGS (Gastric Adenocarcinoma)0.055[4]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer properties of piperazine-2,5-dione derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Piperazine-2,5-dione derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the piperazine-2,5-dione derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis (early and late) and necrosis in cancer cells treated with the compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Piperazine-2,5-dione derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cancer cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the piperazine-2,5-dione derivative for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a common signaling pathway affected by anticancer compounds and a general workflow for evaluating novel piperazine-2,5-dione derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 AKT AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation PDK1->AKT Compound Piperazine-2,5-dione Derivative Compound->PI3K Inhibits Compound->AKT Inhibits Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PI3K/AKT/mTOR signaling pathway and apoptosis induction.

G start Design & Synthesis of Piperazine-2,5-dione Derivatives screen In vitro Screening (e.g., MTT Assay) start->screen active Identification of Active Compounds screen->active active->start Inactive moa Mechanism of Action Studies active->moa Active apoptosis Apoptosis Assays (e.g., Annexin V) moa->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) moa->cell_cycle western Western Blotting (Signaling Proteins) moa->western invivo In vivo Studies (Animal Models) apoptosis->invivo cell_cycle->invivo western->invivo end Lead Compound for Further Development invivo->end

Caption: Experimental workflow for anticancer drug discovery.

References

Application Notes and Protocols: 1-(2-aminoethyl)piperazine-2,5-dione and its Analogs as Peptide Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mimetics are a class of compounds designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor oral bioavailability and rapid degradation by proteases. The piperazine-2,5-dione (also known as diketopiperazine or DKP) scaffold has emerged as a "privileged structure" in medicinal chemistry for the development of novel therapeutics. Its rigid cyclic dipeptide structure provides a robust platform for the spatial arrangement of functional groups that can mimic the key residues of a bioactive peptide.

While specific data for 1-(2-aminoethyl)piperazine-2,5-dione as a peptide mimetic is not extensively available in current literature, this document provides a comprehensive overview of the application of functionalized piperazine-2,5-dione scaffolds as peptide mimetics. We will use closely related, biologically active analogs to illustrate the principles, experimental protocols, and potential signaling pathways involved. A recent development in this area is a platform based on branched piperazine-2,5-diones for creating orally available peptidomimetics with activities such as hemostimulating, hemosuppressing, and adjuvant effects.[1][2]

Data Presentation: Bioactivity of Functionalized Piperazine-2,5-dione Analogs

The following tables summarize quantitative data for various piperazine-2,5-dione derivatives from published studies. This data illustrates the potential for this scaffold to yield potent biological activity.

Table 1: In Vivo Activity of Piperazine-2,5-dione Analogs Bearing an Indole Moiety [3]

Compound IDDose (mg/kg)Anti-depressant Effect (% decrease in immobility)Anti-inflammatory ActivityAnalgesic Activity
2e 1070.2%GoodGood
2q 1071.2%GoodGood
Fluoxetine (Control) 1067.9%--

Table 2: Anticancer Activity of Tryptamine-Piperazine-2,5-dione Conjugates [4]

Compound IDCell Line (Pancreatic Cancer)IC50 (µM)
6h AsPC-16 ± 0.85
6h SW19906 ± 0.85

Table 3: Cytotoxicity of Piperazine-2,5-dione Derivatives in Cartilage-Related Cells [5]

CompoundCell TypeConcentration (µM)Cell Viability
Alaptide (1) THP-1 (monocytes)2090-120%
SW982 (synovial cells)3090-120%
Primary Porcine Chondrocytes3090-120%
Derivatives 2-5 THP-1 (monocytes)2090-120%
SW982 (synovial cells)3090-120%
Primary Porcine Chondrocytes3090-120%

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of piperazine-2,5-dione-based peptide mimetics are provided below.

Protocol 1: Synthesis of a Functionalized Piperazine-2,5-dione Scaffold

This protocol is a general method for the synthesis of the piperazine-2,5-dione core, which can then be further functionalized.

Objective: To synthesize the piperazine-2,5-dione core from glycine.

Materials:

  • Glycine

  • Ethylene glycol

  • Heating mantle

  • Three-necked flask with reflux condenser and mechanical stirrer

  • Thermometer

Procedure:

  • Combine 100 g (1.33 mol) of glycine and 500 ml of ethylene glycol in a 1-litre three-necked flask.

  • Fit the flask with a reflux condenser, a sealed mechanical stirrer, and a thermometer with the bulb submerged in the liquid.

  • Heat the mixture with stirring. The temperature will rise to approximately 175-180°C, at which point the glycine will dissolve, and the cyclization to piperazine-2,5-dione will begin, evidenced by the separation of the product as a crystalline solid.

  • Continue heating for an additional 1-2 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature.

  • Filter the crystalline piperazine-2,5-dione and wash with ethanol to remove residual ethylene glycol.

  • Recrystallize the crude product from boiling water to obtain pure piperazine-2,5-dione.

This core can then be functionalized through various chemical reactions, such as N-alkylation or condensation with aldehydes, to introduce desired side chains, including the 2-aminoethyl group.

Protocol 2: In Vitro Peptide Competition Assay

This assay is used to determine the binding affinity of a peptide mimetic to a target protein by measuring its ability to compete with a known peptide ligand.

Objective: To quantify the binding of a piperazine-2,5-dione peptide mimetic to its target protein.

Materials:

  • Target protein

  • Fluorescently labeled reference peptide

  • Unlabeled piperazine-2,5-dione test compound

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well black microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a series of dilutions of the unlabeled piperazine-2,5-dione test compound in assay buffer.

  • In a 96-well microplate, add a fixed concentration of the target protein and the fluorescently labeled reference peptide to each well.

  • Add the different concentrations of the test compound to the wells. Include control wells with no test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • A decrease in fluorescence polarization indicates displacement of the labeled peptide by the test compound.

  • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

  • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled reference peptide.

Protocol 3: Cell Viability and Cytotoxicity Assay

This protocol assesses the effect of the peptide mimetic on cell health.

Objective: To determine the cytotoxicity of a piperazine-2,5-dione peptide mimetic on a relevant cell line.

Materials:

  • Human cell line (e.g., SH-SY5Y for neuroprotective studies, or a cancer cell line for anticancer studies)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Piperazine-2,5-dione test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the piperazine-2,5-dione test compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include untreated control wells.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway: IL-6/Nrf2 Antioxidant Response

Some 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect cells from oxidative stress through the IL-6/Nrf2 positive-feedback loop. This pathway is crucial for cellular defense against oxidative damage.

IL6_Nrf2_Pathway cluster_stress Cellular Stress cluster_cell Cellular Response Oxidative_Stress Oxidative Stress (e.g., H2O2) Apoptosis Apoptosis Oxidative_Stress->Apoptosis DKP_Analog Piperazine-2,5-dione Analog (e.g., 9r) IL6_Production IL-6 Production DKP_Analog->IL6_Production promotes Nrf2_Activation Nrf2 Activation DKP_Analog->Nrf2_Activation promotes IL6_Production->Nrf2_Activation induces Keap1 Keap1 Nrf2_Activation->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes activates Cell_Survival Cell Survival Antioxidant_Genes->Cell_Survival promotes Cell_Survival->Apoptosis inhibits

Caption: IL-6/Nrf2 antioxidant response pathway.

Experimental Workflow: Synthesis and Initial Screening

The following diagram illustrates a typical workflow for the synthesis and initial biological screening of a novel piperazine-2,5-dione-based peptide mimetic.

Synthesis_Screening_Workflow Start Design of DKP Analog Synthesis Synthesis of Piperazine-2,5-dione Core Start->Synthesis Functionalization Functionalization of DKP Core Synthesis->Functionalization Purification Purification and Characterization (HPLC, NMR, MS) Functionalization->Purification In_Vitro_Binding In Vitro Binding Assay (e.g., Competition Assay) Purification->In_Vitro_Binding Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Lead_Identification Lead Compound Identification In_Vitro_Binding->Lead_Identification Cytotoxicity->Lead_Identification End Further Development Lead_Identification->End Peptide_To_Mimetic Peptide Bioactive Peptide (e.g., from screening) SAR Structure-Activity Relationship (SAR) Studies Peptide->SAR Pharmacophore Identify Key Residues (Pharmacophore) SAR->Pharmacophore Scaffold Select DKP Scaffold for Mimicry Pharmacophore->Scaffold Design Design DKP Analog with Side Chains Scaffold->Design Synthesis_Eval Synthesis and Biological Evaluation Design->Synthesis_Eval Optimized_Mimetic Optimized Peptide Mimetic Synthesis_Eval->Optimized_Mimetic

References

Application Notes and Protocols for Piperazine-2,5-dione Derivatives in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of piperazine-2,5-dione derivatives in cell culture assays, including their potential as anticancer and anti-inflammatory agents. The protocols outlined below are based on published research and are intended to serve as a guide for investigating the cellular effects of this class of compounds.

Introduction

Piperazine-2,5-diones, a class of cyclic dipeptides, have garnered significant interest in drug discovery due to their rigid scaffold, which allows for diverse functionalization.[1] Various derivatives have been synthesized and evaluated for a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] This document summarizes the key findings and provides detailed protocols for assessing the efficacy of piperazine-2,5-dione derivatives in cell culture.

Quantitative Data Summary

The biological activity of piperazine-2,5-dione derivatives varies significantly with their specific substitutions. The following table summarizes quantitative data from cell-based assays for several derivatives.

Compound Name/CodeCell Line(s)Assay TypeEndpointResult
Compound C505 [5]K562 (leukemia)Growth InhibitionGI₅₀0.058 µM
HeLa (cervical cancer)Growth InhibitionGI₅₀0.155 µM
AGS (gastric cancer)Growth InhibitionGI₅₀0.055 µM
Compound 6h (tryptamine conjugate) [4]AsPC-1 (pancreatic cancer)Growth InhibitionIC₅₀6 ± 0.85 µM
SW1990 (pancreatic cancer)Growth InhibitionIC₅₀6 ± 0.85 µM
Gliocladride A [6]HL-60, U937, T47DCytotoxicityIC₅₀11.60 - 52.83 µg/ml
Gliocladride B [6]HL-60, U937, T47DCytotoxicityIC₅₀11.60 - 52.83 µg/ml
Deoxymycelianamide [6]U937CytotoxicityIC₅₀0.785 µg/ml
Various Derivatives [7]THP-1, SW982, ChondrocytesCell Viability-No significant toxicity up to 20 µM
1,4-disubstituted derivatives [2]SH-SY5YCytotoxicity-No significant toxicity up to 80 µM

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This protocol is a general guideline for determining the effect of piperazine-2,5-dione derivatives on cell viability.

Materials:

  • Target cancer cell lines (e.g., K562, HeLa, AGS)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[5]

  • Piperazine-2,5-dione derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[8]

  • Solubilization solution (for MTT)[8]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[7] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine-2,5-dione derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the GI₅₀ or IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to determine if the observed cell death is due to apoptosis.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • Piperazine-2,5-dione derivative

  • 24-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10⁴ cells/well in 2 mL of complete medium in 24-well plates.[5] Treat the cells with the piperazine-2,5-dione derivative at the desired concentration (e.g., 5 µM) for 24 hours.[5]

  • Cell Harvesting: Collect the cells (both adherent and floating) and wash them twice with cold PBS.[5]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[5] Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer activity of a piperazine-2,5-dione derivative.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cell Line Seeding (e.g., K562, HeLa) B Treatment with Piperazine-2,5-dione Derivative A->B C Incubation (24-72 hours) B->C D Cell Viability Assay (MTT/MTS) C->D F Apoptosis Assay (Annexin V/PI Staining) C->F G Western Blot for Signaling Proteins C->G E Determine GI50/IC50 D->E

Caption: Workflow for cell-based evaluation of piperazine-2,5-dione derivatives.

Potential Signaling Pathway Inhibition

Some piperazine derivatives have been shown to induce apoptosis by inhibiting key cancer signaling pathways.[5][9] The diagram below illustrates a simplified representation of these potential targets.

G C505 Piperazine Derivative (e.g., C505) PI3K_AKT PI3K/AKT Pathway C505->PI3K_AKT inhibits Src Src Family Kinases C505->Src inhibits BCR_ABL BCR-ABL Pathway C505->BCR_ABL inhibits Proliferation Inhibition of Cell Proliferation PI3K_AKT->Proliferation Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis Src->Proliferation Src->Apoptosis BCR_ABL->Proliferation BCR_ABL->Apoptosis

Caption: Inhibition of multiple signaling pathways by a piperazine derivative.

References

dosage and concentration for in vivo studies with 1-(2-aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies for 1-(2-aminoethyl)piperazine-2,5-dione. The following application notes and protocols are based on published research for structurally related piperazine-2,5-dione and piperazine derivatives. This information is intended to serve as a reference for researchers, scientists, and drug development professionals to guide the design of initial in vivo experiments. The provided dosage and protocol information should be adapted with caution and optimized for the specific compound of interest, this compound, following appropriate dose-finding and toxicology studies.

Overview

Piperazine-2,5-diones are a class of cyclic dipeptides that serve as scaffolds for the development of various therapeutic agents. While in vivo data for this compound is not currently available in the public domain, studies on analogous compounds provide valuable insights into potential dosage ranges, administration routes, and experimental designs for evaluating biological effects in animal models. The data presented herein is collated from in vivo studies on various N-substituted and other derivatives of piperazine-2,5-dione, as well as related piperazine compounds.

In Vivo Dosage and Administration of Structurally Related Compounds

The following table summarizes in vivo dosage information for several piperazine-2,5-dione and piperazine derivatives from preclinical studies. This data can be used as a starting point for dose-range finding studies for this compound.

Compound ClassSpecific Compound/DerivativeAnimal ModelDosageRoute of AdministrationObserved EffectsReference
Piperazine-2,5-Dione Derivatives Indole-bearing analogs (e.g., compounds 2e, 2q)Mice10 mg/kgNot SpecifiedAntidepressant, anti-inflammatory, analgesic[1]
Piperazine Derivatives CLZ-8Mice200 mg/kgNot SpecifiedRadioprotective[2]
Piperazine Salts Piperazine CitrateMice20, 30, 40 mg/kgOralAnti-parasitic (Cryptosporidiosis)[3]
Piperazine (Human Data) Piperazine HexahydrateHuman (Children)75 mg/kg/dayOralAnthelmintic (roundworms)[4]
Piperazine (Human Data) Piperazine HexahydrateHuman (Adults & Children)65 mg/kg/dayOralAnthelmintic (pinworms)[4]

Experimental Protocols for In Vivo Assessment

The following are generalized protocols based on methodologies reported for related piperazine compounds. These should be adapted for the specific research question and the properties of this compound.

General Workflow for In Vivo Efficacy Studies

The diagram below outlines a typical workflow for an in vivo efficacy study, from animal acclimatization to data analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups A->B D Baseline Measurements (e.g., weight, clinical signs) B->D C Preparation of Test Compound Formulation E Compound Administration (Specify route, dose, frequency) C->E D->E F Monitoring (e.g., daily health checks) E->F G Endpoint Data Collection (e.g., behavioral tests, tissue sampling) F->G H Sample Processing (e.g., histology, biochemistry) G->H I Statistical Analysis H->I J Interpretation of Results I->J G cluster_pathway Hypothetical Anti-Inflammatory Signaling A Inflammatory Stimulus (e.g., LPS) C IKK Complex A->C B 1-(2-aminoethyl)piperazine- 2,5-dione B->C Inhibition? D IκBα Phosphorylation & Degradation C->D E NF-κB Translocation to Nucleus D->E F Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) E->F

References

Application Notes and Protocols for the Quantification of 1-(2-aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-aminoethyl)piperazine-2,5-dione is a cyclic dipeptide derivative with potential applications in drug development and chemical synthesis. Accurate and robust analytical methods are crucial for its quantification in various matrices, from reaction mixtures to biological samples. These application notes provide detailed protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method is recommended for its high sensitivity and selectivity, making it ideal for complex matrices and low concentration levels. The HPLC-UV method, particularly with derivatization, offers a more accessible alternative for routine analysis in less complex samples.

Physicochemical Properties of Related Compounds

Understanding the physicochemical properties of the parent molecules can aid in method development for this compound.

Property1-(2-aminoethyl)piperazinePiperazine
Molecular FormulaC6H15N3[1][2][3]C4H10N2
Molar Mass129.20 g/mol [2]86.14 g/mol
Boiling Point218-222 °C[1][2]146 °C
Solubility in WaterSoluble[1][4]Freely soluble[5]

Analytical Techniques

Two primary methods are presented for the quantification of this compound:

  • LC-MS/MS: Offers high sensitivity and selectivity.

  • HPLC-UV with Derivatization: A cost-effective method for less complex matrices.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from established protocols for the analysis of cyclic dipeptides and is the recommended approach for achieving the lowest detection and quantification limits.[6][7][8][9]

Experimental Protocol

1. Sample Preparation:

  • For reaction mixtures: Dilute an aliquot of the reaction mixture in the initial mobile phase.

  • For biological samples (e.g., plasma, tissue homogenate): Perform a protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard to one volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System Agilent 1200 series or equivalent
Column Waters Atlantis T3 column (100 Å, 3 µm, 150 x 2.1 mm)[9]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

  • Precursor and product ions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • As an example for a related compound, piperazine, the precursor ion is m/z 87.1 and product ions are m/z 44.1 and 70.0.

4. Quantitative Data Summary (Illustrative)

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 110%

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Sample (Reaction Mixture or Biological Matrix) Dilution Dilution / Protein Precipitation Sample->Dilution Centrifugation Centrifugation Dilution->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Autosampler Autosampler Injection Evaporation->Autosampler HPLC_Column HPLC Column Autosampler->HPLC_Column ESI Electrospray Ionization HPLC_Column->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision_Cell Quadrupole 2 (Fragmentation) MS1->Collision_Cell MS2 Quadrupole 3 (Product Ion Selection) Collision_Cell->MS2 Detector Detector MS2->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for LC-MS/MS quantification.

Method 2: Quantification by HPLC-UV with Pre-column Derivatization

This method is suitable for laboratories without access to a mass spectrometer. Since this compound lacks a strong chromophore, pre-column derivatization is necessary to enhance UV detection.[10] 4-Chloro-7-nitrobenzofuran (NBD-Cl) is a common derivatizing agent for primary and secondary amines, forming a stable, UV-active product.[10]

Experimental Protocol

1. Derivatization Procedure:

  • To 100 µL of the sample (or standard solution), add 100 µL of 0.1 M borate buffer (pH 9.0) and 200 µL of 1 mg/mL NBD-Cl in acetonitrile.

  • Vortex and incubate at 60°C for 30 minutes in a water bath.

  • Cool the mixture to room temperature and add 100 µL of 0.1 M HCl to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1100 series or equivalent with UV/DAD detector
Column Chiralpak IC (250 x 4.6 mm, 5 µm)[10]
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[10]
Flow Rate 1.0 mL/min[10]
Injection Volume 10 µL[10]
Column Temperature 35°C[10]
Detection Wavelength 340 nm[10]

3. Quantitative Data Summary (Illustrative)

ParameterValue
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 90 - 105%

Experimental Workflow for HPLC-UV Analysis

HPLCU_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Sample Derivatization Addition of Buffer & NBD-Cl Sample->Derivatization Incubation Incubation at 60°C Derivatization->Incubation Reaction_Stop Addition of HCl Incubation->Reaction_Stop Filtration Filtration Reaction_Stop->Filtration Autosampler Autosampler Injection Filtration->Autosampler HPLC_Column HPLC Column Autosampler->HPLC_Column UV_Detector UV Detector (340 nm) HPLC_Column->UV_Detector Data_System Data Acquisition System UV_Detector->Data_System Quantification Quantification Data_System->Quantification

Caption: Workflow for HPLC-UV with derivatization.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The LC-MS/MS method provides the highest sensitivity and selectivity, making it the preferred method for trace analysis and in complex biological matrices. The HPLC-UV method with pre-column derivatization offers a reliable and cost-effective alternative for routine analysis of less complex samples. Both methods, when properly validated, can provide accurate and precise quantification of this compound to support research and development activities.

References

Application Notes and Protocols for Utilizing Piperazine-2,5-dione Scaffolds in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in a wide range of diseases. Consequently, the identification and modulation of PPIs are critical areas of research and drug development. While the specific compound 1-(2-aminoethyl)piperazine-2,5-dione is not extensively documented in the scientific literature as a tool for studying PPIs, its core structure, the piperazine-2,5-dione, represents a versatile and privileged scaffold in medicinal chemistry.[1][2] This document provides a detailed, albeit prospective, application note on how this class of compounds could be leveraged for the investigation of PPIs.

The piperazine-2,5-dione (also known as a cyclic dipeptide) framework offers a rigid and stereochemically defined backbone that can be readily functionalized to mimic key interaction motifs of a protein, such as β-turns.[3] This mimetic capability makes piperazine-2,5-dione derivatives promising candidates for the design of PPI inhibitors or chemical probes.[3][4] The "1-(2-aminoethyl)" substitution, for instance, provides a primary amine handle that can be used for conjugation to reporter molecules (e.g., biotin, fluorophores) or for further chemical elaboration to enhance binding affinity and selectivity.

This application note will detail a hypothetical workflow and experimental protocols for the use of a functionalized piperazine-2,5-dione derivative as a chemical probe to investigate a specific PPI.

Hypothetical Application: Probing the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a well-validated target in cancer therapy. Small molecules that can disrupt this interaction can stabilize p53 and reactivate its tumor-suppressive functions. We will use this interaction as a model system to illustrate the potential application of a functionalized piperazine-2,5-dione derivative.

Logical Workflow for PPI Probe Development and Application

Caption: Workflow for the development and application of a piperazine-2,5-dione-based PPI probe.

Data Presentation

The following table summarizes the properties of various piperazine derivatives, highlighting their potential relevance in drug discovery and as chemical probes.

Compound ClassKey FeaturesPotential Application in PPI StudiesReference(s)
Piperazine-2,5-diones Rigid, cyclic dipeptide structure; can mimic β-turns; amenable to stereoselective synthesis.Core scaffold for designing peptidomimetics that can disrupt PPIs.[3]
N-Arylpiperazines Often exhibit high affinity for specific receptors; can be tuned for pharmacokinetic properties.Development of selective inhibitors for PPIs involving transmembrane receptors.[1]
Piperazine-based Macrocycles Conformational constraint; potential for high affinity and cell permeability.Design of potent intracellular PPI inhibitors.[4]
Functionalized Piperazines (e.g., with aminoethyl groups) Provide reactive handles for conjugation to tags (biotin, fluorophores) or other molecules.Creation of chemical probes for pull-down assays, fluorescence polarization, or targeted drug delivery.[5]

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated Piperazine-2,5-dione Probe

This protocol is a generalized procedure for the synthesis of a biotinylated probe based on a this compound scaffold. The synthesis of the initial piperazine-2,5-dione core can be achieved through the cyclization of amino acid precursors. A common method involves heating glycine in ethylene glycol.

Materials:

  • This compound

  • Biotin-NHS (N-Hydroxysuccinimide) ester

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Reversed-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add triethylamine (2 equivalents) to the solution to act as a base.

  • In a separate vial, dissolve Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Add the Biotin-NHS ester solution dropwise to the piperazine solution while stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by reversed-phase HPLC using a water/acetonitrile gradient.

  • Lyophilize the pure fractions to obtain the biotinylated probe as a white solid.

  • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: In Vitro Pull-Down Assay to Validate Probe-Protein Interaction

This protocol describes the use of the biotinylated probe to confirm its interaction with the target protein (e.g., MDM2) in vitro.

Materials:

  • Biotinylated piperazine-2,5-dione probe

  • Recombinant purified target protein (e.g., His-tagged MDM2)

  • Streptavidin-coated magnetic beads

  • Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)

  • Wash buffer (Pull-down buffer with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Antibody against the target protein (e.g., anti-His tag or anti-MDM2)

Procedure:

  • Equilibrate the streptavidin-coated magnetic beads by washing them three times with pull-down buffer.

  • Incubate the beads with an excess of the biotinylated probe for 1 hour at 4°C with gentle rotation to allow for binding.

  • Wash the beads three times with wash buffer to remove any unbound probe.

  • Incubate the probe-bound beads with the purified recombinant target protein for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, incubate beads with a non-target protein or beads without the probe with the target protein.

  • Wash the beads five times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to the target protein.

  • A band corresponding to the target protein in the experimental lane and its absence in the control lanes confirms the interaction.

Experimental Workflow Diagram

Pull_Down_Workflow A Equilibrate Streptavidin Beads B Incubate Beads with Biotinylated Probe A->B C Wash to Remove Unbound Probe B->C D Incubate Probe-Bead Complex with Protein Lysate/Purified Protein C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Analyze by SDS-PAGE and Western Blot F->G

Caption: Step-by-step workflow for an in vitro pull-down experiment.

Conclusion

The piperazine-2,5-dione scaffold presents a promising starting point for the design of novel chemical probes and inhibitors for studying protein-protein interactions. By leveraging the synthetic tractability of this core structure, researchers can develop tailored molecules to investigate specific PPIs. The protocols and workflows outlined in this application note provide a conceptual framework for the synthesis and application of a functionalized piperazine-2,5-dione derivative as a chemical probe, which can be adapted to various PPI systems of interest. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their potential in chemical biology and drug discovery.

References

Application Notes and Protocols for Piperazinediones in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of piperazinediones, specifically 2,5-diketopiperazines (DKPs), as monomers for the synthesis of advanced polymeric materials. The focus is on the synthesis of biodegradable and functional poly(amino acids) and poly(urethane-urea) elastomers, highlighting their potential in biomedical applications and beyond.

Application: Biodegradable Poly(amino acids) for Drug Delivery

The ring-opening polymerization (ROP) of 2,5-diketopiperazines offers a safe and sustainable alternative to traditional methods for synthesizing poly(amino acids), avoiding the use of toxic reagents like phosgene. The resulting polymers are biocompatible and biodegradable, making them excellent candidates for controlled drug delivery systems.

Quantitative Data: Thermal and Molecular Weight Properties of DKP-based Poly(amino acids)

The properties of poly(amino acids) derived from DKPs can be tuned by the choice of the constituent amino acids in the DKP monomer, the initiator, and the polymerization conditions. Below is a summary of representative data from the literature.

Polymer IDMonomerInitiatorMolecular Weight (Mn, g/mol )Dispersity (Đ)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, 5% weight loss, °C)Reference
PGly54Gly-DKPBenzylamine5,4001.245>300
PAla68Ala-DKPBenzylamine6,8001.360>300
PEG-b-PGly31Gly-DKPmPEG-OH8,1001.142>300
PEG-b-PAla14Ala-DKPmPEG-OH6,4001.155>300

Application: High-Performance Poly(urethane-urea) Elastomers

Diketopiperazine derivatives can be utilized as chain extenders in the synthesis of poly(urethane-urea) (PUU) elastomers. The rigid DKP core, with its capacity for forming strong hydrogen bonds, contributes to the excellent mechanical properties and recyclability of the resulting elastomers.

Quantitative Data: Mechanical Properties of DKP-based Poly(urethane-urea) Elastomers

The incorporation of a DKP-based chain extender leads to elastomers with high tensile strength, stretchability, and toughness.

Polymer IDDKP Chain Extender Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Toughness (MJ/m³)Reference
DKP-PUU-11025.41350120.1
DKP-PUU-22038.21250165.7
DKP-PUU-33044.31158189.2

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diketopiperazine (DKP) Monomers

This protocol describes the general synthesis of DKP monomers from α-amino acids.

Materials:

  • α-amino acid (e.g., glycine, L-alanine)

  • Ethylene glycol

  • Methanol (ice-cold)

  • Deionized water

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Vacuum filtration setup

Procedure:

  • Add the desired α-amino acid to an oven-dried reaction vessel.

  • Flush the vessel with nitrogen gas.

  • Add ethylene glycol (typically 7 weight equivalents relative to the amino acid).

  • Heat the mixture to 170-190 °C under a constant flow of nitrogen gas and stir.

  • After the reaction is complete (typically monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with ice-cold methanol.

  • Recrystallize the solid from hot deionized water.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Protocol 2: Ring-Opening Polymerization (ROP) of DKPs to Synthesize Poly(amino acids)

This protocol outlines the synthesis of poly(amino acids) via ROP of DKP monomers.

Materials:

  • 2,5-Diketopiperazine (DKP) monomer (e.g., Gly-DKP, Ala-DKP)

  • Initiator (e.g., benzylamine for homopolymers, mPEG-OH for block copolymers)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Nitrogen gas supply

  • Schlenk line or glovebox for anhydrous reactions

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add the DKP monomer and anhydrous DMF to a dried reaction flask.

  • In a separate vial, dissolve the initiator in anhydrous DMF.

  • Add the initiator solution to the monomer solution and stir.

  • Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir for the specified time (e.g., 4-24 hours).

  • After the reaction, cool the mixture to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise to a stirred excess of diethyl ether.

  • Collect the polymer precipitate by filtration or centrifugation.

  • Wash the polymer with fresh diethyl ether to remove any residual monomer and solvent.

  • Dry the polymer under vacuum until a constant weight is achieved.

Protocol 3: Characterization of Piperazinedione-Based Polymers

A suite of analytical techniques is essential to characterize the synthesized polymers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polymer and determine the degree of polymerization.

  • Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d6, TFA-d).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The disappearance of monomer peaks and the appearance of characteristic polymer peaks confirm successful polymerization. The ratio of initiator end-group signals to polymer repeat unit signals can be used to calculate the number-average molecular weight (Mn).

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.

  • Mobile Phase: A suitable solvent in which the polymer is soluble (e.g., DMF with LiBr).

  • Calibration: Use polymer standards with known molecular weights (e.g., polystyrene or PMMA) to create a calibration curve.

  • Analysis: Dissolve the polymer in the mobile phase, filter the solution, and inject it into the GPC system. The retention time is used to determine the molecular weight distribution relative to the standards.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Procedure:

    • Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.

    • Heat the sample to a temperature above its expected transitions to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at the same rate. The Tg is determined from the second heating scan.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer and determine its decomposition temperature (Td).

  • Procedure:

    • Place 5-10 mg of the dry polymer in a TGA pan.

    • Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).

    • The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is reported as the decomposition temperature.

Visualizations

DKP-based Polymer Synthesis and Characterization Workflow

G cluster_synthesis Monomer & Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Development amino_acid α-Amino Acid dkp_synthesis Diketopiperazine (DKP) Monomer Synthesis amino_acid->dkp_synthesis dkp_monomer Purified DKP Monomer dkp_synthesis->dkp_monomer rop Ring-Opening Polymerization (ROP) dkp_monomer->rop crude_polymer Crude Polymer rop->crude_polymer purification Purification (Precipitation) crude_polymer->purification final_polymer Purified Polymer purification->final_polymer nmr NMR Spectroscopy (Structure, Mn) final_polymer->nmr gpc GPC (Mn, Mw, Đ) final_polymer->gpc dsc DSC (Tg, Tm) final_polymer->dsc tga TGA (Thermal Stability) final_polymer->tga drug_delivery Drug Delivery Vehicle Formulation final_polymer->drug_delivery material_fabrication Material Fabrication (e.g., Elastomer) final_polymer->material_fabrication G cluster_monomer DKP Monomer Properties cluster_polymer Resulting Polymer Properties side_chain Amino Acid Side Chain (R-group) biodegradability Biodegradability side_chain->biodegradability Hydrophobicity mechanical Mechanical Properties (Strength, Elasticity) side_chain->mechanical Interchain Interactions thermal Thermal Properties (Tg, Td) side_chain->thermal Chain Packing solubility Solubility side_chain->solubility Polarity stereochemistry Stereochemistry (L, D, or meso) stereochemistry->mechanical Crystallinity self_assembly Self-Assembly Behavior stereochemistry->self_assembly Secondary Structure ring_substituents Ring Substituents ring_substituents->thermal Steric Hindrance ring_substituents->solubility Functionality

Application Notes and Protocols for High-Throughput Screening of Piperazine-2,5-Dione Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of piperazine-2,5-dione (DKP) libraries. The methodologies outlined below are designed to assess the cytotoxic, antimicrobial, and quorum sensing inhibitory activities of these compounds, which are crucial for early-stage drug discovery and development.

Introduction to Piperazine-2,5-diones

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are a class of cyclic dipeptides that form a privileged scaffold in medicinal chemistry. Their rigid structure, synthetic tractability, and presence in numerous natural products make them attractive starting points for the development of novel therapeutic agents. DKP libraries can be screened against a variety of biological targets to identify compounds with potential applications in oncology, infectious diseases, and inflammation.

High-Throughput Screening Workflow

A generalized workflow for the high-throughput screening of a piperazine-2,5-dione library is depicted below. This workflow encompasses initial screening to identify hit compounds, followed by secondary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Assays cluster_2 Lead Optimization start DKP Compound Library primary_assay High-Throughput Assay (e.g., Cytotoxicity, Antimicrobial, QS Inhibition) start->primary_assay hits Initial Hits primary_assay->hits dose_response Dose-Response Analysis hits->dose_response hits->dose_response secondary_assay Secondary Assays (e.g., Mechanism of Action) dose_response->secondary_assay dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar secondary_assay->sar lead_candidates Lead Candidates sar->lead_candidates sar->lead_candidates

Caption: General workflow for high-throughput screening of a DKP library.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in drug discovery to determine the concentration at which a compound exhibits toxicity to cells. This information is critical for establishing a therapeutic window.

Data Presentation: Cytotoxicity of Piperazine-2,5-dione Derivatives
Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
Gliocladride AHL-60MTTNot Specified11.60 µg/mL[1]
Gliocladride AU937MTTNot Specified25.31 µg/mL[1]
Gliocladride AT47DMTTNot Specified52.83 µg/mL[1]
Gliocladride BHL-60MTTNot Specified15.24 µg/mL[1]
Gliocladride BU937MTTNot Specified33.17 µg/mL[1]
Gliocladride BT47DMTTNot Specified48.72 µg/mL[1]
DeoxymycelianamideU937MTTNot Specified0.785 µg/mL[1]
Alaptide (1)THP-1Not Specified72>20[2]
Alaptide (1)SW982Not Specified72>30[2]
Derivative 2THP-1Not Specified72>20[2]
Derivative 2SW982Not Specified72>30[2]
Derivative 3THP-1Not Specified72>20[2]
Derivative 3SW982Not Specified72>30[2]
Derivative 4THP-1Not Specified72>20[2]
Derivative 4SW982Not Specified72>30[2]
Derivative 5THP-1Not Specified72>20[2]
Derivative 5SW982Not Specified72>30[2]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

Materials:

  • Piperazine-2,5-dione library compounds dissolved in a suitable solvent (e.g., DMSO).

  • Human cancer cell lines (e.g., HL-60, U937, T47D).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 20% SDS in 50% DMF, or pure DMSO).

  • Phosphate-buffered saline (PBS).

  • 96-well flat-bottom sterile microplates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the DKP compounds in culture medium. The final solvent concentration should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells.

    • Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Screening

Antimicrobial screening assays are used to identify compounds that inhibit the growth of or kill microorganisms.

Data Presentation: Antimicrobial Activity of Piperazine-2,5-dione Derivatives
Compound IDBacterial StrainAssay TypeMIC (µg/mL)Reference
Compound 4S. aureusBroth microdilution16[3]
Compound 6cS. aureusBroth microdilution16[3]
Compound 6dS. aureusBroth microdilution16[3]
Compound 6dB. subtilisBroth microdilution16[3]
Compound 7bB. subtilisBroth microdilution16[3]
Compound 6cE. coliBroth microdilution8[3]
Experimental Protocol: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Piperazine-2,5-dione library compounds.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile paper disks (6 mm diameter).

  • Sterile saline solution (0.85% NaCl).

  • McFarland turbidity standards (0.5).

  • Sterile swabs.

  • Incubator.

Procedure:

  • Inoculum Preparation:

    • From a pure culture, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known concentration of the DKP compounds onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the compounds).

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Quorum Sensing Inhibition Assays

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. Inhibiting QS is a promising anti-virulence strategy.

Signaling Pathway: CviI/CviR Quorum Sensing in Chromobacterium violaceum

The CviI/CviR system in Chromobacterium violaceum is a well-characterized model for screening QS inhibitors. CviI synthesizes the autoinducer molecule, N-acyl-homoserine lactone (AHL). At a critical concentration, AHL binds to and activates the transcriptional regulator CviR, which then induces the expression of target genes, including those responsible for the production of the purple pigment violacein.[4][5]

CviIR_Pathway cluster_cell Chromobacterium violaceum CviI CviI (AHL Synthase) AHL AHL (Autoinducer) CviI->AHL Synthesis CviR_inactive CviR (Inactive) AHL->CviR_inactive Binding AHL_out AHL AHL->AHL_out Diffusion CviR_active CviR-AHL Complex (Active) DNA DNA (vioA promoter) CviR_active->DNA Binds to promoter Violacein Violacein (Purple Pigment) DNA->Violacein Gene Expression

Caption: CviI/CviR quorum sensing pathway in Chromobacterium violaceum.

Data Presentation: Quorum Sensing Inhibition by Piperazine-2,5-dione Derivatives
CompoundTarget OrganismAssayEffectReference
2,5-PiperazinedionePseudomonas aeruginosa PAO1Proteolytic activity69% reduction[6]
2,5-PiperazinedionePseudomonas aeruginosa PAO1Elastolytic activity48% reduction[6]
2,5-PiperazinedionePseudomonas aeruginosa PAO1Pyocyanin production85% reduction[6]
2,5-PiperazinedionePseudomonas aeruginosa PAO1EPS production96% reduction[6]
Experimental Protocol: High-Throughput Quorum Sensing Inhibition Assay

This protocol utilizes the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein only in the presence of an exogenous acyl-homoserine lactone (AHL).

Materials:

  • Chromobacterium violaceum CV026.

  • Luria-Bertani (LB) broth and agar.

  • N-hexanoyl-L-homoserine lactone (HHL).

  • Piperazine-2,5-dione library compounds.

  • Sterile 96-well flat-bottom microplates.

  • Microplate reader.

Procedure:

  • Inoculum Preparation:

    • Grow C. violaceum CV026 in LB broth overnight at 30°C.

    • Dilute the overnight culture in fresh LB broth to an OD600 of 0.1.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of the diluted CV026 culture to each well.

    • Add 10 µL of the DKP compounds at various concentrations.

    • Add 10 µL of HHL to a final concentration that induces violacein production (e.g., 1 µM).

    • Include positive controls (CV026 + HHL + solvent) and negative controls (CV026 + solvent).

  • Incubation:

    • Incubate the plates at 30°C for 24 hours with gentle shaking.

  • Violacein Quantification:

    • After incubation, visually inspect for a reduction in purple color.

    • To quantify, add 100 µL of DMSO to each well and mix to lyse the cells and solubilize the violacein.

    • Measure the absorbance at 585-595 nm using a microplate reader.

    • Also, measure the absorbance at 600 nm to assess bacterial growth. A compound is considered a QS inhibitor if it reduces violacein production without significantly inhibiting bacterial growth.

  • Data Analysis:

    • Calculate the percentage of QS inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value for QS inhibition.

Anti-Inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. The NF-κB signaling pathway is a key regulator of inflammation, making it an attractive target for drug discovery.

Signaling Pathway: NF-κB Activation

The canonical NF-κB pathway is activated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The released NF-κB (a heterodimer of p50 and p65) then translocates to the nucleus, where it binds to specific DNA sequences to activate the transcription of pro-inflammatory genes.[4][7][8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (NF-κB) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Degradation NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Translocation DNA_target Target Gene DNA NFkB_active->DNA_target Binds mRNA mRNA DNA_target->mRNA Transcription Protein Pro-inflammatory Proteins mRNA->Protein Translation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1-(2-aminoethyl)piperazine-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a two-step process. First, the piperazine-2,5-dione core is synthesized, typically through the cyclization of glycine. This is followed by N-alkylation with a protected 2-aminoethyl halide (e.g., N-(2-chloroethyl)phthalimide or 2-(Boc-amino)ethyl bromide) and subsequent deprotection to yield the final product.

Q2: Why is a protecting group necessary for the aminoethyl side chain?

A2: The primary amine of the 2-aminoethyl group is nucleophilic and can compete with the secondary amine of the piperazine-2,5-dione during the alkylation step, leading to side products. A protecting group, such as Boc (tert-butyloxycarbonyl) or Phthalimide, masks the primary amine's reactivity, ensuring selective N-alkylation at the piperazine ring.

Q3: What are the critical parameters to control for a high yield?

A3: Key parameters include the choice of base, solvent, reaction temperature, and the purity of starting materials. Anhydrous conditions are often crucial to prevent hydrolysis of reactants and intermediates. The selection of an appropriate protecting group and efficient deprotection are also vital for maximizing the overall yield.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any remaining impurities. Recrystallization can also be an effective final purification step.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low to no yield of N-alkylated product - Ineffective base for deprotonating piperazine-2,5-dione.- Low reactivity of the alkylating agent.- Reaction temperature is too low.- Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Use a more reactive alkylating agent (e.g., bromide or iodide instead of chloride).- Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Formation of multiple products - Dialkylation of piperazine-2,5-dione.- Reaction of the unprotected primary amine of the side chain.- Side reactions due to impurities in starting materials.- Use a 1:1 molar ratio of piperazine-2,5-dione to the alkylating agent.- Ensure the primary amine of the 2-aminoethyl group is properly protected.- Purify all starting materials before use.
Incomplete deprotection of the amino group - Deprotection conditions are too mild or reaction time is too short.- Incompatible deprotection agent for the chosen protecting group.- For Boc deprotection, use a stronger acid like trifluoroacetic acid (TFA) or increase the reaction time with HCl.- For phthalimide deprotection, ensure sufficient hydrazine is used and the reaction is heated appropriately.- Verify the compatibility of the deprotection agent with your specific protecting group.
Difficulty in isolating the final product - Product is highly soluble in the workup solvents.- Emulsion formation during aqueous workup.- After quenching the reaction, extract with a different organic solvent.- Use brine to break up emulsions during the workup.

Experimental Protocols

I. Synthesis of Piperazine-2,5-dione from Glycine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add glycine and ethylene glycol.

  • Heating: Heat the mixture to 170-180°C with constant stirring.

  • Reaction Time: Maintain the temperature for 2-3 hours, during which the glycine will cyclize to form piperazine-2,5-dione.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Isolation: Filter the precipitate and wash with a cold solvent like ethanol or diethyl ether to remove residual ethylene glycol.

  • Purification: Recrystallize the crude product from hot water to obtain pure piperazine-2,5-dione.

II. N-Alkylation and Deprotection (Example with Boc-protected aminoethyl bromide)
  • Deprotonation: In a dry, inert atmosphere, suspend piperazine-2,5-dione in an anhydrous aprotic solvent (e.g., DMF or THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.

  • Alkylation: Once the deprotonation is complete (cessation of hydrogen evolution), add 2-(Boc-amino)ethyl bromide dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude N-(2-(Boc-amino)ethyl)piperazine-2,5-dione by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Isolation of Final Product: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and further purified by recrystallization or chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the key steps in the synthesis of this compound under different conditions. This data is for illustrative purposes to guide optimization.

StepReactantsBaseSolventTemperature (°C)Time (h)Yield (%)
N-Alkylation Piperazine-2,5-dione, 2-(Boc-amino)ethyl bromideNaHDMF251265
Piperazine-2,5-dione, 2-(Boc-amino)ethyl bromideK₂CO₃Acetonitrile802440
Piperazine-2,5-dione, N-(2-chloroethyl)phthalimideNaHDMF251270
Boc Deprotection N-(2-(Boc-amino)ethyl)piperazine-2,5-dioneTFADCM25295
N-(2-(Boc-amino)ethyl)piperazine-2,5-dione4M HCl in DioxaneDioxane25490
Phthalimide Deprotection N-(2-phthalimidoethyl)piperazine-2,5-dioneHydrazineEthanol78685

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Piperazine-2,5-dione Synthesis cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Deprotection Glycine Glycine Cyclization Cyclization (e.g., heat in ethylene glycol) Glycine->Cyclization PiperazineDione Piperazine-2,5-dione Cyclization->PiperazineDione PiperazineDione_ref Piperazine-2,5-dione Alkylation N-Alkylation (Base, Solvent) PiperazineDione_ref->Alkylation ProtectedAmine Protected 2-Aminoethyl Halide (e.g., 2-(Boc-amino)ethyl bromide) ProtectedAmine->Alkylation ProtectedProduct Protected this compound Alkylation->ProtectedProduct ProtectedProduct_ref Protected Product Deprotection Deprotection (e.g., TFA or Hydrazine) ProtectedProduct_ref->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_alkylation N-Alkylation Issues cluster_deprotection Deprotection Issues cluster_purification Purification Issues Start Low Yield or Impure Product NoReaction No/Low Conversion Start->NoReaction Check TLC MultipleProducts Multiple Products Start->MultipleProducts Check TLC/LCMS IncompleteDeprotection Incomplete Deprotection Start->IncompleteDeprotection Check TLC/LCMS IsolationDifficulty Difficulty in Isolation Start->IsolationDifficulty During Workup Sol1 Solution: Use Stronger Base (NaH) Increase Temperature NoReaction->Sol1 Possible Cause: Weak Base/Low Temp Sol2 Solution: Use 1:1 Stoichiometry Ensure Amine is Protected MultipleProducts->Sol2 Possible Cause: Dialkylation/ No Protecting Group Sol3 Solution: Use Stronger Acid (TFA) Increase Reaction Time IncompleteDeprotection->Sol3 Possible Cause: Mild Conditions Sol4 Solution: Change Extraction Solvent Use Brine IsolationDifficulty->Sol4 Possible Cause: Product Solubility

troubleshooting common issues in piperazinedione experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazinediones. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, characterization, and biological evaluation of this important class of compounds.

I. Synthesis

This section addresses common challenges encountered during the synthesis of piperazinedione derivatives.

FAQs & Troubleshooting Guide

Question: My piperazinedione synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in piperazinedione synthesis can stem from several factors. Here are some common causes and troubleshooting strategies:

  • Incomplete Cyclization: The cyclization of the dipeptide precursor is a critical step.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Coupling Reagents: The choice and amount of coupling reagent are crucial. Consider using alternative coupling reagents or optimizing the stoichiometry.

      • Solvent: The solvent can significantly impact the reaction rate. Ensure you are using a suitable solvent and that it is anhydrous.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired piperazinedione.

    • Troubleshooting:

      • Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS): This is a common side reaction, especially with C-terminal proline residues. Strategies to minimize DKP formation include using 2-chlorotrityl chloride resin, which provides steric hindrance, or employing dipeptide building blocks to bypass the susceptible dipeptide-resin intermediate.[1] Alternative Fmoc-removal strategies, such as using 2% DBU and 5% piperazine in NMP, have been shown to reduce DKP formation compared to the standard 20% piperidine/DMF treatment.[2][3][4]

      • Epimerization: The stereochemical integrity of the amino acid precursors can be compromised under certain reaction conditions, leading to a mixture of diastereomers and reducing the yield of the desired stereoisomer.[5]

  • Purification Losses: Significant amounts of the product can be lost during purification steps.

    • Troubleshooting:

      • Optimize your purification protocol. If using column chromatography, ensure proper selection of the stationary and mobile phases.

      • For crystallization, avoid using an excessive amount of solvent, as this can lead to significant loss of the compound in the mother liquor.[6]

Quantitative Data Summary: Piperazinedione Synthesis Yields

Synthesis MethodKey ParametersTypical Yield RangeReference
Solution-phase cyclizationDipeptide precursor, coupling reagent (e.g., DCC, HBTU), base40-80%General knowledge
Solid-phase synthesis with on-resin cyclizationResin choice (e.g., 2-chlorotrityl), coupling and deprotection conditions30-70%[1]

Experimental Protocol: General Procedure for Solution-Phase Piperazinedione Synthesis

  • Dipeptide Ester Formation: Couple two N-protected amino acids using a standard peptide coupling reagent (e.g., DCC/HOBt or HBTU/DIPEA) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The C-terminal amino acid is typically used as a methyl or ethyl ester.

  • N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Boc or Fmoc) under appropriate conditions (e.g., TFA in DCM for Boc, piperidine in DMF for Fmoc).

  • Cyclization: Neutralize the resulting dipeptide ester salt and induce cyclization by heating in a high-boiling point solvent such as toluene or xylene, often with the addition of a weak acid catalyst like acetic acid. Alternatively, a base-catalyzed cyclization can be performed.

  • Purification: Purify the crude piperazinedione by recrystallization or column chromatography.

Question: I am observing epimerization/racemization in my piperazinedione product. How can I control the stereochemistry?

Answer: Controlling stereochemistry is crucial for the biological activity of piperazinediones. Epimerization, the change in configuration at one chiral center, can occur during synthesis.

  • Mechanism of Epimerization: Epimerization often proceeds through the formation of an enolate intermediate under basic conditions, which can then be protonated from either face, leading to a mixture of diastereomers.[5]

  • Control Strategies:

    • Mild Reaction Conditions: Use mild bases and lower reaction temperatures to minimize enolization.

    • Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of a reaction.

    • Asymmetric Catalysis: Utilize a chiral catalyst to selectively produce one stereoisomer.

    • Chiral Pool Synthesis: Start with enantiomerically pure amino acids as building blocks.[7]

    • Reagent Selection: The choice of coupling and deprotection reagents can influence the extent of epimerization. Additives like HOBt can suppress racemization during peptide coupling.[1]

II. Purification

This section provides guidance on overcoming common hurdles in the purification of piperazinediones.

FAQs & Troubleshooting Guide

Question: I am having difficulty purifying my piperazinedione derivative. What are the best methods and how can I troubleshoot them?

Answer: The choice of purification method depends on the properties of your piperazinedione and the impurities present.

  • Crystallization:

    • Issue: Oiling out instead of crystallizing.

      • Troubleshooting: This often happens when the solution is supersaturated or cools too quickly. Try using a more dilute solution, cooling it more slowly, or using a different solvent system. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

    • Issue: Poor recovery.

      • Troubleshooting: You may be using too much solvent. Try to use the minimum amount of hot solvent required to dissolve your compound. If the mother liquor still contains a significant amount of product, you can concentrate it and attempt a second crystallization.[6]

  • Column Chromatography (Flash or HPLC):

    • Issue: Poor separation of the product from impurities.

      • Troubleshooting:

        • Solvent System Optimization: Experiment with different mobile phase compositions to improve resolution. A general HPLC troubleshooting guide can be helpful.[8][9][10]

        • Stationary Phase: Consider trying a different stationary phase (e.g., a different type of silica or a different bonded phase).

        • Gradient Elution: For complex mixtures, a gradient elution may provide better separation than an isocratic one.

    • Issue: Peak tailing in HPLC.

      • Troubleshooting: Peak tailing can be caused by interactions between basic compounds and residual silanol groups on the silica support. Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to mitigate this issue.[10]

Quantitative Data Summary: Piperazinedione Purification

Purification MethodTypical Purity AchievedKey ConsiderationsReference
Recrystallization>98%Compound must be a solid at room temperature and sufficiently soluble in a suitable solvent system.General knowledge
Flash Chromatography90-98%Good for removing major impurities and for larger scale purifications.[11][12][13][14][13]
Preparative HPLC>99%High resolution, suitable for obtaining highly pure material, but can be time-consuming and expensive for large quantities.General knowledge

Experimental Protocol: General Flash Chromatography Protocol for Piperazinedione Purification

  • Sample Preparation: Dissolve the crude piperazinedione in a minimal amount of a suitable solvent. It is often beneficial to dissolve the sample in the mobile phase or a weaker solvent.

  • Column Selection and Equilibration: Choose a silica gel column of an appropriate size for your sample amount. Equilibrate the column with the starting mobile phase.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin the elution with the mobile phase, either isocratically or with a gradient of increasing solvent polarity.

  • Fraction Collection: Collect fractions as the compounds elute from the column. Monitor the elution using TLC or a UV detector.

  • Analysis and Pooling: Analyze the collected fractions to identify those containing the pure product. Pool the pure fractions and evaporate the solvent to obtain the purified piperazinedione.

III. Characterization

This section focuses on addressing common issues encountered during the structural characterization of piperazinediones.

FAQs & Troubleshooting Guide

Question: I am having trouble interpreting the NMR spectrum of my piperazinedione. What are some common issues and how can I resolve them?

Answer: NMR spectroscopy is a powerful tool for characterizing piperazinediones, but spectra can sometimes be complex.

  • Issue: Broad peaks.

    • Troubleshooting: Broadening can be due to conformational exchange on the NMR timescale. The piperazine ring can exist in different conformations, and rotation around the amide bonds can also be restricted.[8] Running the NMR at different temperatures (variable temperature NMR) can help to resolve these broad signals into sharper peaks as the rate of exchange changes.

  • Issue: Unexpected signals.

    • Troubleshooting: These could be due to impurities, residual solvent, or side products from the synthesis. Compare your spectrum to reference spectra of known piperazinediones if available. 2D NMR techniques like COSY and HSQC can help to establish connectivity and identify the structure of the main product and any impurities.[15][16][17]

  • Issue: Difficulty in assigning cis/trans isomers.

    • Troubleshooting: The chemical shifts of the protons on the piperazinedione ring can be diagnostic for the cis or trans configuration. Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons and thus help in assigning the stereochemistry.

IV. Biological Assays

This section provides guidance on troubleshooting common problems in the biological evaluation of piperazinediones.

FAQs & Troubleshooting Guide

Question: My piperazinedione derivative is showing low or inconsistent activity in a cell-based assay. What could be the problem?

Answer: Several factors can contribute to poor performance in biological assays.

  • Solubility Issues: Piperazinediones can have poor aqueous solubility, which can lead to precipitation in the assay medium and an underestimation of their true activity.

    • Troubleshooting:

      • Solvent: Ensure the compound is fully dissolved in a suitable stock solvent (e.g., DMSO) before diluting into the aqueous assay buffer.

      • Final Concentration: Be mindful of the final DMSO concentration in the assay, as high concentrations can be toxic to cells.

      • Solubility Enhancement: Consider using formulation strategies to improve solubility, such as the use of co-solvents or cyclodextrins.

  • Cytotoxicity: The compound itself may be cytotoxic at the concentrations tested, leading to a decrease in cell viability that can be misinterpreted as a lack of specific activity.

    • Troubleshooting: Always perform a cytotoxicity assay to determine the non-toxic concentration range of your compound before proceeding with other biological assays.[18]

  • Assay-Specific Issues:

    • Troubleshooting: Refer to general troubleshooting guides for the specific assay you are running (e.g., ELISA, western blot, etc.). Ensure that all reagents are properly prepared and that the assay protocol is followed correctly.

Quantitative Data Summary: Bioactivity of Piperazinediones

Compound ClassBiological ActivityTypical IC50/EC50 RangeReference
Piperazine-2,5-dione derivativesAnticancer0.06 - 10 µM[19]
Piperine (a piperazine-containing natural product)Anti-inflammatory10 - 20 mg/L[20]

Experimental Protocol: General Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the piperazinedione compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

V. Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize key concepts related to piperazinedione experiments.

Signaling Pathways

Several piperazine and piperazinedione derivatives have been shown to modulate important cellular signaling pathways implicated in diseases like cancer.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK AKT->IKK Gene Transcription Gene Transcription mTOR->Gene Transcription Cell Growth, Proliferation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB NF-κB->Gene Transcription Inflammation, Survival Piperazinedione Piperazinedione Piperazinedione->PI3K Piperazinedione->AKT Piperazinedione->mTOR Piperazinedione->NF-κB

Caption: Potential signaling pathways modulated by piperazinedione derivatives.

Experimental Workflow

A typical workflow for the synthesis and evaluation of a new piperazinedione derivative is outlined below.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound Biological Assays Biological Assays Characterization->Biological Assays Confirmed Structure Data Analysis Data Analysis Biological Assays->Data Analysis Raw Data Data Analysis->Synthesis Optimization

Caption: General experimental workflow for piperazinedione research.

Troubleshooting Logic

A logical approach to troubleshooting common issues in piperazinedione experiments.

Troubleshooting_Logic Problem Identification Problem Identification Synthesis Issue Synthesis Issue Problem Identification->Synthesis Issue Purification Issue Purification Issue Problem Identification->Purification Issue Characterization Issue Characterization Issue Problem Identification->Characterization Issue Biological Assay Issue Biological Assay Issue Problem Identification->Biological Assay Issue Low Yield Low Yield Synthesis Issue->Low Yield Yes Side Products Side Products Synthesis Issue->Side Products No Poor Separation Poor Separation Purification Issue->Poor Separation Yes Low Recovery Low Recovery Purification Issue->Low Recovery No Ambiguous Spectrum Ambiguous Spectrum Characterization Issue->Ambiguous Spectrum Yes Inconsistent Data Inconsistent Data Biological Assay Issue->Inconsistent Data Yes Low Activity Low Activity Biological Assay Issue->Low Activity No Optimize Reaction Optimize Reaction Low Yield->Optimize Reaction Side Products->Optimize Reaction Modify Purification Modify Purification Poor Separation->Modify Purification Low Recovery->Modify Purification Advanced Characterization Advanced Characterization Ambiguous Spectrum->Advanced Characterization Assay Validation Assay Validation Inconsistent Data->Assay Validation Low Activity->Assay Validation

Caption: A decision tree for troubleshooting piperazinedione experiments.

References

Technical Support Center: Enhancing the Aqueous Solubility of 1-(2-aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(2-aminoethyl)piperazine-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a heterocyclic compound featuring a piperazine-2,5-dione core with an aminoethyl substituent. This structure, a cyclic dipeptide analog, often exhibits poor aqueous solubility due to its crystalline nature and intermolecular hydrogen bonding. Limited solubility can be a significant hurdle in various experimental settings, including biological assays and formulation development, as it can lead to inaccurate results and low bioavailability.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

The primary strategies to enhance the solubility of this compound are based on its chemical structure, which contains basic nitrogen atoms in the piperazine ring and the aminoethyl side chain. These methods include:

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize the molecule.

  • Salt Formation: Converting the basic compound into a more soluble salt form.

  • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent.

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin cavity.

  • Prodrug Approach: Modifying the chemical structure to create a more soluble precursor that converts to the active compound in situ.

Q3: How does pH affect the solubility of this compound?

The compound has multiple basic centers (the primary amine and the piperazine nitrogens) that can be protonated at acidic pH. This protonation leads to the formation of a cationic species, which is generally more soluble in water than the neutral form. Therefore, decreasing the pH of the solution is expected to increase the aqueous solubility.

Q4: What are suitable counter-ions for salt formation?

For a basic compound like this compound, common pharmaceutically acceptable acids can be used to form salts.[1] These include hydrochloric acid, sulfuric acid, methanesulfonic acid, citric acid, and tartaric acid. The choice of the counter-ion can influence the solubility and stability of the resulting salt.

Q5: Can I use co-solvents to dissolve the compound? If so, which ones are recommended?

Yes, co-solvents can be effective. Commonly used co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2] The selection of a co-solvent and its concentration should be optimized for your specific experimental needs, considering potential effects on biological systems.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound is not dissolving in neutral water. The compound has low intrinsic aqueous solubility in its free base form.1. Try dissolving the compound in an acidic aqueous buffer (e.g., pH 4-6).2. Consider forming a salt of the compound prior to dissolution.3. Use a co-solvent system (e.g., water with 10-20% ethanol or propylene glycol).
Precipitation occurs after dissolving the compound and adjusting the pH. The pH of the solution has been shifted to a range where the compound is less soluble (closer to its isoelectric point or in the basic range).1. Re-adjust the pH to a more acidic range where the compound is protonated and soluble.2. Ensure the buffer capacity is sufficient to maintain the desired pH.
The selected salt of the compound has poor solubility. The lattice energy of the crystalline salt is too high, or a common ion effect is suppressing dissolution.[3]1. Screen different counter-ions to find a salt with more favorable solubility.2. If a common ion is present in the buffer (e.g., chloride in a hydrochloride salt), consider using an alternative buffer system.
The co-solvent system is interfering with my biological assay. The organic co-solvent is affecting the activity of enzymes, cells, or other biological components.1. Reduce the concentration of the co-solvent to the lowest effective level.2. Explore the use of less disruptive solubilizing agents, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).[4]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines the steps to determine the solubility of this compound at different pH values.

  • Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure saturation.

  • Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility (e.g., in mg/mL or µg/mL) as a function of pH.

Protocol 2: Salt Formation and Solubility Assessment

This protocol describes a general method for forming a hydrochloride salt and evaluating its solubility.

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Add a stoichiometric amount of hydrochloric acid (e.g., 1 M HCl in diethyl ether or isopropanol) dropwise while stirring. The number of equivalents of acid may need to be optimized based on the number of basic sites to be protonated.

  • Isolate the precipitated salt by filtration and wash with a small amount of the organic solvent.

  • Dry the salt under vacuum.

  • Determine the aqueous solubility of the prepared salt using the equilibrium solubility method described in Protocol 1 (in neutral water or a specific buffer).

Protocol 3: Co-solvent Solubility Enhancement

This protocol details how to evaluate the effect of a co-solvent on the solubility of the compound.

  • Prepare a series of co-solvent mixtures with varying concentrations of a water-miscible organic solvent (e.g., 0%, 10%, 20%, 30%, 40%, and 50% ethanol in water).

  • Follow steps 2-5 of Protocol 1 for each co-solvent mixture to determine the equilibrium solubility.

  • Plot the solubility as a function of the co-solvent concentration.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of this compound at 25 °C

pHSolubility (µg/mL)
2.05500
4.02500
6.0800
7.0150
8.050
10.045

Table 2: Hypothetical Solubility of this compound and its Salts in Water at 25 °C

Compound FormSolubility (mg/mL)
Free Base0.15
Hydrochloride Salt15.2
Citrate Salt8.5
Mesylate Salt22.1

Table 3: Hypothetical Solubility in Ethanol/Water Co-solvent System at 25 °C

Ethanol Concentration (% v/v)Solubility (mg/mL)
00.15
100.85
202.5
305.8
4011.2
5020.5

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_end Desired Outcome start Poorly Soluble Compound: This compound ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust salt_form Salt Formation (e.g., HCl, Citric Acid) start->salt_form cosolvent Co-solvency (e.g., Ethanol, PEG) start->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin end_point Improved Aqueous Solubility ph_adjust->end_point salt_form->end_point cosolvent->end_point cyclodextrin->end_point

Caption: Workflow for improving the aqueous solubility of this compound.

ph_effect_pathway cluster_neutral Neutral pH cluster_acidic Acidic pH neutral_form R-NH2 (Free Base) Low Solubility protonated_form R-NH3+ (Protonated Form) High Solubility neutral_form->protonated_form + H+ protonated_form->neutral_form - H+

Caption: Effect of pH on the ionization and solubility of the target compound.

cyclodextrin_complexation compound Drug Molecule (Poorly Soluble) complex Inclusion Complex (Soluble) compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Purification of 1-(2-aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-(2-aminoethyl)piperazine-2,5-dione.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield After Purification - Incomplete reaction. - Product degradation during work-up or purification. - Loss of product during extraction or crystallization steps.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Maintain a neutral or slightly basic pH during work-up to prevent hydrolysis of the diketopiperazine ring. Avoid excessive heat. - Perform extractions with appropriate solvents and minimize the number of transfer steps. Optimize crystallization conditions (solvent, temperature) to maximize recovery.
Presence of Starting Materials in Final Product - Inefficient removal during extraction or chromatography. - Use of incorrect stoichiometry in the synthesis.- Adjust the pH of the aqueous phase during extraction to ensure that all starting materials are in their ionized form and remain in the aqueous layer. - Optimize the chromatographic method (e.g., gradient elution, different stationary phase) to improve separation.[1][2] - Ensure precise measurement of reactants.
Persistent Impurities with Similar Polarity - Formation of structurally related byproducts (e.g., isomers, oligomers). - Co-elution with the desired product during chromatography.- Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for better separation.[1][3] - Consider derivatization of the impurity or the product to alter its polarity, facilitating separation. - Recrystallization from a carefully selected solvent system may help in selectively crystallizing the desired product.[4][5]
Product Oiling Out During Crystallization - The solvent is too non-polar for the product. - The concentration of the product is too high. - Rapid cooling of the solution.- Use a more polar solvent or a mixture of solvents. - Start with a more dilute solution. - Allow the solution to cool slowly to room temperature and then in the refrigerator. Seeding with a small crystal of the pure product can induce crystallization.
Product Degradation Observed by LC-MS - Hydrolysis of the lactam bonds in the piperazine-2,5-dione ring. - Oxidation of the amino group.- Work-up and purification should be carried out under neutral or slightly basic conditions. Avoid strong acids or bases. - Store the compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities include unreacted starting materials such as the corresponding amino acid esters or dipeptides, side-products from intermolecular reactions, and potential cis/trans isomers of the diketopiperazine ring. Degradation products, such as the hydrolyzed ring-opened product, can also be present.

Q2: What is the best chromatographic method for purifying this compound?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often a suitable method for the purification of polar compounds like this compound.[1][3] A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like formic acid or trifluoroacetic acid (for MS compatibility) is a good starting point.[1] For separation of isomers, normal-phase chromatography or specialized chiral columns might be necessary.[2]

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) can be used to assess purity.[1] The identity and structure can be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) for molecular weight determination, and infrared (IR) spectroscopy to identify key functional groups.

Q4: My purified this compound is unstable and degrades over time. How should I store it?

A4: The compound is likely susceptible to hydrolysis and oxidation. It should be stored as a dry solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is recommended for long-term storage). Avoid exposure to moisture and air.

Q5: Can I use crystallization as the sole method of purification?

A5: While crystallization can be a powerful purification technique, it may not be sufficient to remove all impurities, especially those that are structurally very similar to the product. It is often used as a final purification step after chromatography to obtain a highly pure, crystalline solid. The success of crystallization heavily depends on the impurity profile and the choice of solvent.[4][5]

Experimental Protocols

General Protocol for Purification by Reverse-Phase HPLC

This is a generalized protocol and may require optimization for your specific sample.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, hold for a few minutes, then increase the percentage of B linearly to elute the compound of interest. For example, 5% B to 95% B over 30 minutes.

    • Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a preparative column.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 220 nm).

  • Fraction Collection: Collect fractions based on the retention time of the target compound, which should be determined from an analytical scale run.

  • Product Recovery: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure product as a solid.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Purity_Check Purity Check (HPLC/LC-MS) Crystallization->Purity_Check Structure_Verification Structure Verification (NMR, MS) Purity_Check->Structure_Verification Pure_Product Pure Product Structure_Verification->Pure_Product

Caption: A generalized workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Impure Product Q1 Are starting materials present? Start->Q1 A1_Yes Optimize Extraction/Chromatography Q1->A1_Yes Yes Q2 Are there unknown impurities? Q1->Q2 No A1_Yes->Q2 A2_Yes Identify by MS/NMR Q2->A2_Yes Yes Q3 Is the product degrading? Q2->Q3 No A2_Yes->Q3 A3_Yes Adjust pH, Temperature Q3->A3_Yes Yes End Pure Product Q3->End No A3_Yes->Start Re-purify

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Synthesis of 1-(2-aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(2-aminoethyl)piperazine-2,5-dione. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and where can side products form?

The most common route is the thermal condensation and cyclization of a precursor derived from N-(2-aminoethyl)glycine (AEG)[1][2]. Typically, an ester of AEG, such as the ethyl or methyl ester, is heated in a high-boiling point solvent. The primary reaction involves the intermolecular dimerization of two precursor molecules followed by an intramolecular cyclization to form the desired six-membered diketopiperazine ring. Side products primarily arise from competing intermolecular polymerization, which forms linear polyamides instead of the cyclic product.[3]

Q2: What are the major expected side products in this synthesis?

The primary side products are linear oligomers or polymers of N-(2-aminoethyl)glycine. These form when the precursor molecules react intermolecularly in a chain-like fashion rather than cyclizing. Other potential, though often less abundant, side products include:

  • Unreacted Starting Material: Incomplete conversion will leave the N-(2-aminoethyl)glycine ester precursor in the final mixture.

  • Hydrolysis Products: If water is present, the ester group of the precursor or the amide bonds of the product can hydrolyze, especially at high temperatures.

  • Thermal Degradation Products: High-temperature reactions may cause decomposition, often leading to a complex mixture of byproducts and discoloration of the reaction mixture[4].

Q3: How can I minimize the formation of polymeric side products?

Minimizing polymerization is key to achieving a high yield of the desired cyclic product. The primary strategy is to use high-dilution conditions. By keeping the concentration of the reactant low, you favor the intramolecular cyclization reaction over the intermolecular polymerization. Other strategies include:

  • Slow Addition: Adding the precursor slowly to the hot reaction solvent maintains a low instantaneous concentration.

  • Optimized Temperature: While heat is required, excessive temperatures can promote both polymerization and thermal degradation. The optimal temperature should be determined empirically.

  • Choice of Solvent: High-boiling, non-reactive solvents are preferred.

Q4: My reaction turned dark brown or black. What does this indicate?

Significant darkening of the reaction mixture, especially at elevated temperatures, is a strong indicator of thermal degradation[4]. Amino acids and their derivatives can be sensitive to prolonged heating, leading to complex decomposition pathways. This can drastically reduce the yield of the desired product and complicate purification. Consider reducing the reaction temperature or time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and analysis of this compound.

Issue 1: My mass spectrum shows multiple peaks with repeating mass units.

  • Probable Cause: This is a classic sign of polymerization. The repeating mass unit corresponds to the mass of the N-(2-aminoethyl)glycine monomer unit (116.14 g/mol ). You are likely seeing a series of linear oligomers (dimer, trimer, tetramer, etc.). Ions corresponding to linear and cyclic oligomers are commonly detected in the mass spectra of polyamides[5].

  • Solution:

    • Confirm with the Data Table: Compare the observed m/z values with the table below to identify the specific oligomers present. Note that mass spectrometry of polyamides can show doubly charged ions for species above 500 Da[6][7].

    • Optimize Reaction Conditions: Re-run the synthesis under higher dilution or use a slow-addition technique to favor cyclization.

    • Purification: Use column chromatography with a polar stationary phase (like silica gel) and a gradient elution to separate the more polar, higher molecular weight oligomers from the desired cyclic product.

Data Presentation: Expected Molecular Weights

The following table summarizes the theoretical monoisotopic masses of the target product and potential polymeric side products, which is crucial for interpreting mass spectrometry data.

Compound NameStructureMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
Target: this compound Cyclic DimerC₆H₁₁N₃O₂157.0851158.0929
Side Product: Linear Dimer (Amide)H-(AEG)₂-OHC₈H₁₈N₄O₃218.1379219.1457
Side Product: Linear Trimer (Amide)H-(AEG)₃-OHC₁₂H₂₅N₅O₄319.1907320.1985
Side Product: Linear Tetramer (Amide)H-(AEG)₄-OHC₁₆H₃₂N₆O₅420.2434421.2512
Precursor: N-(2-aminoethyl)glycine (AEG)MonomerC₄H₁₀N₂O₂118.0742119.0820

Note: "AEG" refers to the N-(2-aminoethyl)glycine monomer unit. Masses are calculated for the neutral molecule and the protonated ion commonly observed in ESI-MS.

Issue 2: My ¹H NMR spectrum shows broad, poorly resolved signals.

  • Probable Cause: Broad signals in an NMR spectrum are characteristic of polymers or large oligomers where restricted bond rotation and molecular weight distribution lead to the overlapping of many similar, but not identical, chemical environments. A clean spectrum of the desired product should show sharp, well-defined peaks.

  • Solution:

    • Purification: The presence of polymers necessitates rigorous purification. Attempt purification by flash column chromatography or preparative HPLC.

    • Fraction Analysis: After purification, acquire NMR spectra of the individual fractions to isolate the spectrum of the pure compound.

    • Solvent Choice: Ensure the sample is fully dissolved in the NMR solvent. Insoluble material can also lead to poor spectral quality.

Mandatory Visualizations
Reaction and Side Product Formation Pathway

The following diagram illustrates the desired intramolecular cyclization pathway to form this compound versus the competing intermolecular side reaction that leads to the formation of linear polyamides.

G cluster_start Starting Material cluster_reaction Reaction Pathways cluster_products Products start 2x N-(2-aminoethyl)glycine Methyl Ester dimer Linear Dipeptide Intermediate start->dimer Intermolecular Condensation target This compound (Desired Product) dimer->target Intramolecular Cyclization (Favored by Dilution) side_product Linear Polyamides (Side Product) dimer->side_product Intermolecular Polymerization (Favored by Concentration)

Caption: Desired cyclization vs. side product polymerization pathway.

Workflow for Side Product Identification

This workflow outlines the logical steps a researcher should take to analyze the crude reaction mixture and identify any side products formed during the synthesis.

G start Crude Reaction Mixture tlc 1. Preliminary Analysis: Thin Layer Chromatography (TLC) start->tlc Assess complexity hplc_ms 2. Separation & Mass Analysis: HPLC-MS tlc->hplc_ms Quantify components & get initial masses purify 3. Isolation of Impurities: Flash Chromatography or Prep-HPLC hplc_ms->purify Isolate major peaks nmr 4. Structural Elucidation: ¹H and ¹³C NMR of Pure Fractions purify->nmr Analyze structure identify Identified Side Products nmr->identify

Caption: Experimental workflow for byproduct identification.

Experimental Protocols

Protocol 1: Analysis of Crude Product by HPLC-MS

This protocol is designed to separate the desired cyclic product from potential linear oligomers and identify them by their mass-to-charge ratio.

  • Sample Preparation: Dissolve a small aliquot (approx. 0.1 mg) of the crude reaction mixture in 1.0 mL of a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: 100 - 1000 m/z.

    • Analysis: Look for the [M+H]⁺ ion of the target product (m/z 158.1) and a series of peaks separated by 116.1 Da, corresponding to the polymeric side products (see data table above). Analytical methods based on LC-MS/MS are powerful tools for identifying polyamide oligomers[6].

Protocol 2: Structural Elucidation by ¹H and ¹³C NMR Spectroscopy

This protocol is for confirming the structure of the purified product and any isolated side products.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum. The desired cyclic product should exhibit a relatively simple spectrum with sharp peaks corresponding to the non-equivalent protons on the piperazine ring and the ethylamino side chain.

    • Acquire a ¹³C NMR spectrum. Look for the characteristic carbonyl (C=O) signals around 165-175 ppm and the aliphatic signals.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities and unambiguously assign the structure.

  • Analysis: Compare the observed chemical shifts and coupling constants with expected values. Polymeric impurities, if still present, will manifest as broad, unresolved humps in the baseline, particularly in the aliphatic region[8].

References

Technical Support Center: Optimization of Piperazine Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of piperazine rings.

Troubleshooting Guide

This section addresses common issues encountered during piperazine synthesis in a question-and-answer format.

Low Reaction Yield

Question: My reaction yield for piperazine formation is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in piperazine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature.

  • Suboptimal Temperature:

    • Solution: The optimal temperature is highly dependent on the specific reaction. For instance, in the synthesis of piperazine from hydroxyethylenediamine (HEEDA), increasing the temperature from 160°C to 200°C can impact product distribution, with 180°C being identified as optimal for a specific process.[1] Conversely, some reactions, like certain N-monoalkylations, proceed well at room temperature before being gently heated.[2] It's crucial to consult literature for the specific reaction or perform a temperature screen.

  • Catalyst Issues:

    • Cause: The catalyst may be inactive, poisoned, or used in an incorrect amount.

    • Solution:

      • Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

      • For catalytic hydrogenations (e.g., using Pd/C), ensure the hydrogen pressure is adequate and the catalyst has not been poisoned by impurities in the starting materials or solvent.[3]

      • Optimize the catalyst loading. Both too little and too much catalyst can be detrimental.

  • Poor Quality of Reagents or Solvents:

    • Solution: Use reagents and solvents of appropriate purity. Ensure solvents are anhydrous if the reaction is moisture-sensitive.

  • Side Reactions:

    • Cause: Formation of byproducts can significantly lower the yield of the desired piperazine. A common side reaction is the formation of di-substituted piperazines when a mono-substituted product is desired.[4]

    • Solution:

      • To favor mono-alkylation, one nitrogen of the piperazine can be protected with a group like Boc (tert-butyloxycarbonyl).[4]

      • Alternatively, using a protonated piperazine salt (like piperazine monohydrochloride) can prevent di-substitution.[4]

      • Adjusting the stoichiometry of the reactants can also minimize side reactions. For example, when reacting unprotected piperazine, using a large excess of piperazine can help reduce the formation of the double addition product.[5]

Formation of Impurities

Question: My final product is impure. How can I identify and minimize the formation of impurities?

Answer:

Impurity formation is a common challenge. Identifying the impurities is the first step to mitigating them.

Common Impurities & Mitigation Strategies:

  • Di-substituted Piperazine:

    • Identification: Can be identified by mass spectrometry (higher molecular weight than the desired product) and NMR.

    • Mitigation: As mentioned previously, use a protecting group strategy or a protonated piperazine salt to achieve mono-substitution.[4]

  • Unreacted Starting Materials:

    • Identification: TLC, LC-MS, or GC-MS analysis of the crude reaction mixture.

    • Mitigation: Ensure the reaction goes to completion by extending the reaction time, increasing the temperature, or using a more active catalyst.

  • Ring-Opened or Rearranged Products:

    • Identification: Can be challenging and may require detailed spectroscopic analysis (NMR, MS).

    • Mitigation: This is often dependent on the specific reaction conditions. Milder reaction conditions (e.g., lower temperature) may prevent these side reactions.

Diagram: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Time / Temperature incomplete->increase_time_temp check_reagents Verify Reagent/Solvent Quality complete->check_reagents increase_time_temp->check_completion reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Impure check_reagents->reagents_bad No check_catalyst Evaluate Catalyst Activity reagents_ok->check_catalyst purify_reagents Purify/Replace Reagents reagents_bad->purify_reagents purify_reagents->start catalyst_ok Catalyst OK check_catalyst->catalyst_ok Yes catalyst_bad Catalyst Inactive check_catalyst->catalyst_bad No check_side_reactions Analyze for Side Products (NMR, MS) catalyst_ok->check_side_reactions replace_catalyst Replace Catalyst / Optimize Loading catalyst_bad->replace_catalyst replace_catalyst->start side_reactions_present Side Reactions Confirmed check_side_reactions->side_reactions_present end_node Optimized Yield check_side_reactions->end_node No Side Reactions adjust_conditions Adjust Stoichiometry / Use Protecting Group / Change Conditions side_reactions_present->adjust_conditions adjust_conditions->start

Caption: A decision tree for troubleshooting low yields in piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for forming a piperazine ring?

A1: Common synthetic strategies include:

  • Cyclization of diamine precursors: This is a widely used method for creating carbon-substituted piperazines.[6]

  • Reductive amination: Intramolecular reductive amination of suitable precursors is an effective method for preparing piperazines.[7]

  • N-alkylation or N-arylation of a pre-existing piperazine ring: This is common for producing piperazine derivatives with substituents on the nitrogen atoms.[5]

  • Palladium-catalyzed cyclization: This method can be used for the modular synthesis of highly substituted piperazines.[8]

Q2: How do I achieve selective mono-N-alkylation of piperazine?

A2: Achieving mono-N-alkylation can be challenging due to the competing di-alkylation. Here are a few strategies:

  • Use of a Protecting Group: The most common method involves protecting one of the nitrogen atoms with a group like Boc (tert-butyloxycarbonyl). After alkylating the unprotected nitrogen, the protecting group is removed.[4]

  • Protonation Strategy: Reacting an alkylating agent with a mono-protonated piperazine salt (e.g., piperazine monoacetate or monohydrochloride) can effectively prevent the second nitrogen from reacting, thus yielding the mono-alkylated product in high yields.[4]

  • Excess Piperazine: Using a large excess of piperazine can statistically favor the mono-alkylated product.[5]

Q3: What is the effect of temperature on piperazine synthesis?

A3: Temperature can have a significant impact on both the reaction rate and the product distribution.

  • Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts or degradation of the product. For instance, in some amination reactions, higher temperatures can promote the formation of more substituted alkyl piperazines.[1]

  • Thermal degradation of piperazine itself can occur at elevated temperatures (e.g., 135-175°C), and the rate of degradation is influenced by the concentration of CO2.[9][10]

  • The optimal temperature is specific to the reaction and should be determined experimentally or from literature precedents.

Q4: Which solvents are typically used for piperazine synthesis?

A4: The choice of solvent depends on the specific reaction. Common solvents include:

  • Methanol and Ethanol: Often used in reductive amination and N-alkylation reactions.[2][3]

  • Dichloromethane (DCM): A common solvent for a variety of organic reactions, including some piperazine syntheses.[11]

  • Acetonitrile: Can be used for N-alkylation reactions.[12]

  • Toluene: Sometimes used, for example, in the reaction of N-methyl ethylenediamine with methyl benzoylformate.[13] It is crucial to use anhydrous solvents for moisture-sensitive reactions.

Data Presentation

Table 1: Effect of Temperature on Piperazine Synthesis from HEEDA
Temperature (°C)HEEDA Conversion (%)Piperazine Selectivity (%)N-monoisopropylpiperazine Selectivity (%)
160100--
180100--
200100--

Data adapted from a study on the co-production of piperazine and N-monoisopropylpiperazine, specific selectivity values were not provided in the snippet. The study identified 180°C as the optimal temperature based on market demand for the products.[1]

Experimental Protocols

General Procedure for N-Monoalkylation of Piperazine using a Protonation Strategy

This protocol is adapted from a method for the synthesis of N-o-methylbenzylpiperazine.[2]

Materials:

  • Piperazine hexahydrate

  • 11.5 N Hydrochloric acid

  • Ethanol

  • o-methylbenzyl bromide

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Dissolve 38.8 g (0.2 mol) of piperazine hexahydrate in 80 ml of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • With stirring, add 17.3 ml of 11.5 N hydrochloric acid (0.2 mol).

  • Cool the mixture to 20°C.

  • Slowly add 18.5 g (0.1 mol) of o-methylbenzyl bromide dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Heat the mixture to 70°C and stir for an additional 30 minutes.

  • Isolate the N-o-methylbenzylpiperazine product using standard workup and purification procedures (e.g., extraction, distillation).

Note: This is a general procedure, and the specific amounts, times, and temperatures may need to be optimized for different alkylating agents.

General Procedure for Reductive Cyclization of Dioximes to Piperazines

This protocol is based on a method using a 5%-Pd/C catalyst.[3]

Materials:

  • Dioxime starting material

  • Methanol

  • 5%-Pd/C catalyst

  • Autoclave system with hydrogen gas supply

Procedure:

  • In a reaction vial, dissolve the dioxime (1 equivalent) in methanol to a concentration of 0.1 M.

  • Add the 5%-Pd/C catalyst (50 mg per 0.5 mmol of dioxime).

  • Place the vial in a steel autoclave.

  • Flush the autoclave with hydrogen gas and then fill to a pressure of approximately 40 bar.

  • Heat the reaction to 50°C and stir vigorously for 6 hours.

  • Cool the autoclave to room temperature and slowly depressurize.

  • Filter off the catalyst.

  • Concentrate the solution under reduced pressure to obtain the crude piperazine product, which can then be purified by standard methods.

References

proper handling and storage procedures for aminoethyl piperazine compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of Aminoethyl Piperazine (AEP) compounds for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Aminoethyl Piperazine (AEP)?

A1: AEP is a corrosive organic liquid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[1][2][4] Inhalation can lead to pulmonary edema.[3] It is classified as a combustible liquid.[4][5]

Q2: What personal protective equipment (PPE) is required when handling AEP?

A2: To prevent contact, it is essential to wear protective gloves, chemical-resistant clothing, and chemical goggles or a face shield.[1][6] Ensure adequate ventilation, and in case of insufficient ventilation, wear suitable respiratory protection.[1][7]

Q3: How should I properly store AEP in the laboratory?

A3: Store AEP in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][2][8] Keep the container tightly closed and upright to prevent leakage.[1][9] It should be stored in a designated corrosives area.[8]

Q4: What materials are incompatible with AEP?

A4: AEP is incompatible with strong oxidizing agents, acids, aldehydes, halogenated compounds, copper, and aluminum.[5][8][10] Contact with these materials should be avoided to prevent vigorous reactions.

Q5: What should I do in case of a small spill of AEP?

A5: For a small spill, immediately evacuate the area and eliminate all ignition sources.[1][5] Wear appropriate PPE, and contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[1][5] Collect the absorbed material into a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after the cleanup is complete.[5]

Q6: What are the proper first aid procedures for AEP exposure?

A6:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of water. Seek immediate medical attention.[2][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting.[4][6] Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[4]

Troubleshooting Guides

Problem: I notice a strong, ammonia-like odor in the storage area.

  • Possible Cause: This could indicate a leak from a container of AEP. The compound has a characteristic ammonia-like or fish-like odor.[6][10]

  • Solution:

    • Immediately evacuate the area.

    • If safe to do so, and you are trained and equipped with the proper PPE, try to identify the source of the leak.

    • Ensure the area is well-ventilated.

    • If a leak is confirmed, follow the established spill cleanup procedures.

    • Check all containers for proper sealing and integrity. Containers that are opened must be carefully resealed.[1][9]

Problem: The AEP solution appears discolored.

  • Possible Cause: AEP is typically a clear, colorless to yellowish liquid.[3][6] Discoloration could indicate contamination or degradation, possibly due to improper storage or exposure to incompatible materials.

  • Solution:

    • Do not use the discolored solution in your experiment as its purity may be compromised.

    • Review your storage conditions. Ensure the container is tightly sealed and stored away from light and incompatible materials.

    • Dispose of the discolored AEP according to your institution's hazardous waste disposal guidelines.

Problem: I observe crystallization or solidification of AEP in the container.

  • Possible Cause: AEP has a melting point of -19°C (-2°F).[3][11] If stored at low temperatures, it can solidify.

  • Solution:

    • Gently warm the container in a water bath to a temperature slightly above its melting point. Do not use an open flame or direct heat.

    • Once the compound has returned to a liquid state, gently agitate the container to ensure homogeneity before use.

    • Store the container at a controlled room temperature to prevent future solidification.

Quantitative Data Summary

PropertyValueSource(s)
Acute Oral Toxicity (LD50, Rat) 2000 - 2118.6 mg/kg[2][6]
Acute Dermal Toxicity (LD50, Rabbit) 866 - 871.2 mg/kg[2][6]
Boiling Point 222 °C (432 °F)[3][11]
Melting Point -19 °C (-2 °F)[3][11]
Flash Point 93 °C (199 °F)[10][11]
Density 0.984 g/cm³ at 20 °C[3][11]
Vapor Pressure 0.076 mmHg @ 20 °C[3]

Experimental Protocols

Protocol 1: Procedure for Handling a New Container of AEP

  • Pre-Handling Check: Before receiving the container, ensure that a designated storage area that meets all safety requirements (cool, dry, well-ventilated, away from incompatibles) is available.

  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Personal Protective Equipment: Before opening the container, don all required PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

  • Opening the Container: Work in a well-ventilated fume hood. Slowly and carefully open the container to release any potential pressure buildup.

  • Aliquoting: If necessary, aliquot the required amount of AEP into a clean, compatible, and properly labeled secondary container.

  • Sealing and Storage: Tightly reseal the primary container.[1][9] Wipe the exterior of the container to remove any drips. Return the container to the designated storage area.

  • Waste Disposal: Dispose of any contaminated materials (e.g., pipette tips, wipes) in the appropriate hazardous waste container.

  • Hygiene: Immediately after handling, wash hands thoroughly with soap and water.[1]

Protocol 2: Small Spill (<100 mL) Cleanup Procedure

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][8]

  • Don PPE: Put on the appropriate PPE, including respiratory protection if ventilation is inadequate.

  • Containment: Confine the spill by surrounding it with an inert absorbent material such as vermiculite, dry sand, or chemical sorbent pads.[1][5]

  • Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.

  • Reporting: Report the spill to the appropriate safety personnel at your institution.

Visualizations

Handling_and_Storage_Workflow cluster_receiving Receiving cluster_handling Handling cluster_storage Storage Receive Receive AEP Container Inspect Inspect for Damage Receive->Inspect Visually Check Don_PPE Don Appropriate PPE Inspect->Don_PPE If OK Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Aliquot Aliquot as Needed Work_in_Hood->Aliquot Seal_Container Tightly Seal Container Aliquot->Seal_Container Store_Properly Store in Cool, Dry, Well-Ventilated Area Seal_Container->Store_Properly

Caption: AEP Receiving, Handling, and Storage Workflow.

Spill_Response_Decision_Tree Spill AEP Spill Detected Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess_Size Assess Spill Size Evacuate->Assess_Size Small_Spill <100 mL? Assess_Size->Small_Spill Small Large_Spill >100 mL or Uncontrolled? Assess_Size->Large_Spill Large Cleanup Follow Small Spill Cleanup Protocol Small_Spill->Cleanup Yes Emergency_Response Contact Emergency Safety Personnel Small_Spill->Emergency_Response No Large_Spill->Emergency_Response Yes

Caption: Decision Tree for AEP Spill Response.

References

avoiding common pitfalls in the biological evaluation of piperazinediones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during the biological evaluation of piperazinediones.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

1. Assay Interference and Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)

Observed Problem Potential Causes Recommended Solutions
High background absorbance in control wells (no cells) - Contamination of media or reagents.- Piperazinedione compound directly reduces the tetrazolium salt (e.g., MTT to formazan).- Phenol red in the medium can interfere with absorbance readings.- Use fresh, sterile reagents and media.- Run a cell-free control with the piperazinedione to check for direct reduction. If observed, consider a different cytotoxicity assay (e.g., LDH release, CellTiter-Glo®).- Use phenol red-free medium for the assay incubation period.
Increased absorbance/cell viability at high piperazinedione concentrations - The compound may be colored and interfere with absorbance readings.- The compound may precipitate at high concentrations, scattering light.- The compound may induce cellular stress responses that increase metabolic activity without increasing cell number.- Measure the absorbance of the compound alone at the assay wavelength and subtract it from the experimental values.- Visually inspect wells for precipitation. If present, reduce the highest concentration tested or use a solubilizing agent (ensure the agent itself is not toxic to the cells).- Correlate viability results with direct cell counting (e.g., trypan blue exclusion) or a different assay principle.
Low signal-to-noise ratio or poor Z'-factor - Incomplete solubilization of formazan crystals.- Low metabolic activity of the cell line.- Suboptimal cell seeding density.- Ensure complete dissolution of formazan by vigorous pipetting or shaking. Consider using a different solvent like 2-propanol or a commercial solubilization buffer.- Increase the incubation time with the tetrazolium salt or use a more sensitive assay.- Optimize cell number to ensure the assay is within its linear range.

2. Poor Solubility and Bioavailability

Observed Problem Potential Causes Recommended Solutions
Compound precipitates upon dilution in aqueous buffer or cell culture medium. - The piperazinedione has low aqueous solubility.- The final concentration of the organic solvent (e.g., DMSO) is not sufficient to maintain solubility.- Prepare stock solutions in a suitable organic solvent like DMSO at a high concentration.- When diluting into aqueous solutions, do so in a stepwise manner with vigorous mixing.[1]- Consider using solubilizing agents such as cyclodextrins or formulating the compound in a delivery vehicle (e.g., liposomes), ensuring the vehicle is inert in the assay.[2]
Inconsistent results between in vitro and in vivo studies. - Poor absorption and bioavailability of the piperazinedione.- Rapid metabolism or clearance in vivo.- Assess the permeability of the compound using in vitro models like Caco-2 or PAMPA assays.[3][4][5]- Conduct pharmacokinetic studies to determine the compound's half-life and metabolic profile.- Chemical modification of the piperazinedione scaffold can sometimes improve pharmacokinetic properties.[6]

3. Ambiguous Anti-Inflammatory Assay Results

Observed Problem Potential Causes Recommended Solutions
No inhibition of NF-κB activation despite observed anti-inflammatory effects in other assays. - The compound may act downstream of NF-κB nuclear translocation.- The compound may be acting through an NF-κB-independent anti-inflammatory pathway.- Investigate the effect of the compound on the expression of NF-κB target genes (e.g., IL-6, TNF-α) using qPCR or ELISA.[7][8]- Explore other anti-inflammatory pathways, such as MAPK or JAK/STAT signaling.
High variability in cytokine measurements (e.g., ELISA, Luminex). - Inconsistent cell stimulation.- Pipetting errors.- Matrix effects from the sample.- Ensure consistent stimulation of cells with the inflammatory agent (e.g., LPS).- Use calibrated pipettes and proper mixing techniques.- Dilute samples to minimize matrix effects and run appropriate controls.

Frequently Asked Questions (FAQs)

Q1: My piperazinedione shows potent activity in an enzymatic assay but has no effect in a cell-based assay. What could be the reason?

A1: This is a common issue and often points to problems with cell permeability. The cyclic and often rigid structure of piperazinediones can hinder their ability to cross the cell membrane and reach their intracellular target.[6] Consider performing a cell permeability assay, such as a Caco-2 or PAMPA assay, to investigate this further.[3][4][5] Another possibility is that the compound is being actively removed from the cell by efflux pumps.

Q2: How can I determine if my piperazinedione is stable in the cell culture medium during a multi-day experiment?

A2: You can assess the stability of your compound by incubating it in the cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. At various time points, take aliquots of the medium and analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS. This will help you determine the compound's half-life in the culture medium.

Q3: Are there any specific considerations for choosing a cell line for evaluating the biological activity of piperazinediones?

A3: The choice of cell line should be guided by the biological question you are asking. If you are investigating anticancer activity, you should use a panel of cancer cell lines relevant to the cancer type of interest. If you are studying anti-inflammatory effects, cell lines like RAW 264.7 macrophages or THP-1 monocytes are commonly used.[9] It is also important to consider the expression of the target protein in the chosen cell line.

Q4: What are some key controls to include in my experiments?

A4:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the piperazinedione.

  • Positive Control: A known inhibitor or activator of the pathway you are studying.

  • Negative Control: Untreated cells.

  • Cell-Free Control: To check for direct interference of your compound with the assay reagents.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for piperazine and piperazinedione derivatives from the literature. Note that the specific activity can vary significantly based on the chemical substitutions on the piperazinedione core.

Table 1: Cytotoxicity of Piperazinedione Derivatives (IC50 Values)

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Indolo-pyrazole derivative 6cSK-MEL-28 (Melanoma)MTT3.46[10]
Indolo-pyrazole derivative 6cHCT-116 (Colon)MTT9.02[10]
EF31 (Curcumin analog)NF-κB-dependent cancer cellsNot specifiedPotent toxicity[9]
Piperazine derivative PD-2HepG2 (Liver)Not specified90.45% inhibition at 100 µg/mL[11]

Table 2: Anti-inflammatory Activity of Piperazine Derivatives

Compound/DerivativeAssayModel/Cell LineEffectReference
EF31 (Curcumin analog)NF-κB DNA binding inhibitionRAW264.7 macrophagesIC50 ~5 µM[9]
PiperinePro-inflammatory cytokine reductionB16F-10 melanoma cellsSignificant reduction of IL-1β, IL-6, TNF-α[7]
LQFM182TNF-α and IL-1β reductionCarrageenan-induced pleurisy in miceSignificant reduction[8]
Piperazine derivative PD-1TNF-α inhibitionNot specified56.97% inhibition at 10 µM[11]
Piperazine derivative PD-2Nitrite production inhibitionNot specified33.7% inhibition at 10 µM[11]

Experimental Protocols

1. Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of piperazinediones using the MTT assay.

Materials:

  • Piperazinedione stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperazinedione in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and no-cell control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Protocol: NF-κB Reporter Assay

This protocol outlines a method for assessing the effect of piperazinediones on the NF-κB signaling pathway using a reporter gene assay.

Materials:

  • Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing a luciferase or SEAP reporter gene driven by an NF-κB response element).

  • Piperazinedione stock solution.

  • Inducing agent (e.g., TNF-α or LPS).

  • Luciferase or SEAP assay reagent.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the piperazinedione for a specific time (e.g., 1 hour).

  • Induction: Stimulate the cells with the inducing agent (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6-8 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to cell viability (determined in a parallel plate) and calculate the percentage of inhibition of NF-κB activation.

Visualizations

experimental_workflow_cytotoxicity start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation treat_cells Treat cells with compound overnight_incubation->treat_cells prepare_dilutions Prepare piperazinedione serial dilutions prepare_dilutions->treat_cells incubation_period Incubate for 24/48/72 hours treat_cells->incubation_period add_mtt Add MTT reagent incubation_period->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Solubilize formazan incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a typical cytotoxicity assay.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-6, TNF-α) DNA->Transcription Initiates

Caption: Simplified diagram of the NF-κB signaling pathway.

Caption: A logical troubleshooting workflow for inconsistent results.

References

Technical Support Center: Synthesis of 1-(2-aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 1-(2-aminoethyl)piperazine-2,5-dione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful execution of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Dipeptide Precursor Incomplete activation of Fmoc-Gly-OH; Inefficient coupling reaction; Degradation of coupling agents.Ensure complete dissolution and activation of the carboxylic acid before adding the amine. Use fresh, high-quality coupling reagents (e.g., HBTU, HATU). Monitor the reaction by TLC or LC-MS to confirm completion.
Incomplete Fmoc Deprotection Insufficient reaction time with piperidine; Degradation of piperidine solution.Increase the deprotection time or perform a second deprotection step. Use a freshly prepared solution of 20% piperidine in DMF.
Low Yield of Cyclization Step The linear dipeptide precursor is too dilute, favoring intermolecular polymerization; The reaction temperature is too low or too high; The pH of the reaction is not optimal for cyclization.For thermal cyclization, ensure the solvent is appropriate and the concentration is optimized (typically 0.1-0.5 M). Screen different temperatures to find the optimal point for cyclization versus degradation. For base-catalyzed cyclizations, carefully control the amount and type of base used.
Formation of Polymeric Byproducts High concentration of the linear dipeptide during cyclization.Perform the cyclization step under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of the dipeptide precursor to a heated solvent.
Difficult Purification of Final Product The product is highly polar and water-soluble; Residual starting materials or byproducts co-elute.Use reverse-phase column chromatography with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid. Consider ion-exchange chromatography as an alternative.
Epimerization at α-carbon Exposure to strong basic conditions during coupling or cyclization.Use milder bases for cyclization where possible. Keep reaction times as short as feasible when bases are used. Analyze the product's optical purity using chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for scaling up the synthesis of this compound?

A common and scalable approach involves a three-step process:

  • Peptide Coupling: Synthesis of a protected linear dipeptide, for example, by coupling N-Fmoc-glycine with a suitable ester of N-(2-Boc-aminoethyl)glycine.

  • Deprotection: Removal of the N-terminal (Fmoc) and side-chain (Boc) protecting groups to yield the free dipeptide ester.

  • Cyclization: Intramolecular aminolysis of the ester to form the piperazine-2,5-dione ring. This is often achieved by heating the deprotected dipeptide ester in a high-boiling point solvent.

Q2: How can I monitor the progress of the cyclization reaction?

The progress of the cyclization can be effectively monitored using Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe the disappearance of the linear dipeptide precursor and the appearance of the desired product with the expected mass-to-charge ratio. Thin Layer Chromatography (TLC) can also be used, but co-elution of the starting material and product might occur due to their similar polarities.

Q3: What are the critical parameters to control during the scale-up of the cyclization step?

When scaling up, heat and mass transfer become critical. Key parameters to control include:

  • Concentration: The reaction must be conducted under high dilution to prevent polymerization. This often requires the slow addition of the reactant to a large volume of hot solvent.

  • Temperature: The reaction temperature needs to be uniform throughout the reactor to ensure consistent reaction rates and minimize byproduct formation.

  • Mixing: Efficient stirring is crucial to maintain temperature homogeneity and ensure rapid intramolecular cyclization upon addition of the precursor.

Q4: My final product is difficult to crystallize. What purification alternatives exist?

Due to its polarity, this compound can be challenging to crystallize. Alternative purification methods include:

  • Preparative Reverse-Phase HPLC: This is a highly effective method for purifying polar compounds.

  • Ion-Exchange Chromatography: This can be used to capture the protonated amine for purification.

  • Lyophilization: After purification, lyophilization (freeze-drying) can yield the product as a stable, amorphous powder.

Experimental Protocols

Proposed Synthesis of this compound

This protocol outlines a plausible route for the synthesis. Note: This is a representative protocol and may require optimization.

Step 1: Synthesis of the Protected Dipeptide (Methyl N-(2-(tert-butoxycarbonyl)aminoethyl)-N-(9-fluorenylmethyloxycarbonyl)glycinate)

  • To a solution of N-Fmoc-glycine (1.0 eq) in dichloromethane (DCM), add HBTU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of methyl N-(2-(tert-butoxycarbonyl)aminoethyl)glycinate (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Step 2: Deprotection of the Dipeptide

  • Dissolve the purified protected dipeptide from Step 1 in a 20% solution of piperidine in dimethylformamide (DMF).

  • Stir at room temperature for 2 hours to remove the Fmoc group.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a solution of 4 M HCl in dioxane to remove the Boc group.

  • Stir at room temperature for 4 hours.

  • Concentrate the mixture to dryness to obtain the hydrochloride salt of the linear dipeptide methyl ester.

Step 3: Cyclization to this compound

  • Prepare a refluxing solution of isopropanol or another suitable high-boiling point solvent.

  • Dissolve the deprotected dipeptide ester hydrochloride from Step 2 in isopropanol containing a non-nucleophilic base (e.g., DIPEA, 2.2 eq) to neutralize the salt.

  • Add this solution dropwise over several hours to the refluxing isopropanol using a syringe pump to maintain high dilution.

  • After the addition is complete, continue to reflux for an additional 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC.

Data Presentation

Table 1: Effect of Solvent on Cyclization Yield
SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Methanol65124585
Isopropanol8267092
Toluene11046590
Acetonitrile8285588
Table 2: Scale-Up Comparison for the Cyclization Step
Scale (g)Solvent Volume (L)Addition Time (h)Isolated Yield (%)
10.2270
102.0465
5010.0862

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Peptide Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Cyclization & Purification A Fmoc-Gly-OH + Coupling Agents C Protected Dipeptide A->C DCM, DIPEA B N-(2-Boc-aminoethyl)glycine Ester B->C D Protected Dipeptide E Linear Dipeptide Ester Salt D->E 1. Piperidine/DMF 2. HCl/Dioxane F Linear Dipeptide Ester Salt G Crude Product F->G Refluxing Solvent High Dilution H Purified Product G->H Prep. HPLC

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Cyclization Yield

troubleshooting_low_yield cluster_results cluster_solutions start Low Yield of Final Product check_lcms Analyze crude reaction mixture by LC-MS start->check_lcms sm_present High % of Starting Material (SM) check_lcms->sm_present SM Present poly_present Polymeric byproducts observed check_lcms->poly_present Polymer Present deg_present Degradation products observed check_lcms->deg_present Degradation Present sol_sm Increase reaction time/temperature Check base stoichiometry sm_present->sol_sm sol_poly Decrease concentration Slow down addition rate poly_present->sol_poly sol_deg Decrease reaction temperature Screen alternative solvents deg_present->sol_deg

Caption: Decision tree for troubleshooting low cyclization yield.

Validation & Comparative

A Comparative Analysis of 1-(2-aminoethyl)piperazine-2,5-dione and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Heterocyclic compounds, in particular, represent a cornerstone of modern pharmacopoeia, with their diverse structures offering a rich tapestry of physicochemical and biological properties. This guide provides an objective comparison of the 1-(2-aminoethyl)piperazine-2,5-dione scaffold against other prominent heterocyclic systems, namely pyrimidines, imidazoles, and benzimidazoles. The comparison is supported by available experimental data on their biological activities and supplemented with in silico predictions of their physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Executive Summary

The this compound scaffold, a conformationally restricted cyclic dipeptide, offers a unique three-dimensional architecture that can facilitate precise interactions with biological targets. Its inherent properties, such as high resistance to enzymatic degradation, make it an attractive starting point for the design of novel therapeutics.[1] This guide will delve into a comparative analysis of this scaffold against the well-established pyrimidine, imidazole, and benzimidazole cores, which are integral components of numerous FDA-approved drugs. The comparison will focus on key therapeutic areas, including oncology, inflammation, and neuroscience, presenting available quantitative data to aid in the rational selection of scaffolds for specific drug discovery endeavors.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are paramount as they govern its solubility, permeability, and ultimately, its bioavailability. The following table summarizes key predicted and experimental physicochemical parameters for the parent structures of the compared scaffolds. It is important to note that for this compound, experimental data is limited, and thus, in silico predictions are provided.

PropertyThis compound (Predicted)Pyrimidine (Experimental)Imidazole (Experimental)Benzimidazole (Experimental)
Molecular Weight ( g/mol ) 157.1780.0968.08118.14
LogP -2.10.1-0.081.5
Topological Polar Surface Area (Ų) 78.525.828.831.8
Hydrogen Bond Donors 2011
Hydrogen Bond Acceptors 3211
Water Solubility HighHighHighModerate

Note: Physicochemical properties for this compound were predicted using publicly available cheminformatics tools. Properties for other scaffolds are based on experimental data for the parent, unsubstituted ring system.

Biological Activity: A Cross-Scaffold Comparison in Oncology

While direct head-to-head studies are scarce, a survey of the literature provides insights into the relative anticancer potential of derivatives from each scaffold class. The following table presents a selection of IC50 values for representative compounds against various cancer cell lines. It is crucial to interpret this data with caution, as the specific substitutions on each scaffold and the experimental conditions can significantly influence the reported activity.

Scaffold DerivativeTarget/Cell LineIC50 (µM)Reference
Tryptamine-piperazine-2,5-dione conjugate AsPC-1 (Pancreatic Cancer)6 ± 0.85[2]
Pyrimidine derivative (2d) A549 (Lung Cancer)Strong cytotoxicity at 50 µM[3]
Imidazole derivative (5) MCF-7 (Breast Cancer)< 5[4]
Benzimidazole derivative (10) MGC-803 (Gastric Cancer)1.02[5]
Benzimidazole derivative (25a) MCF-7 (Breast Cancer)0.13[5]

ADMET Profile: In Silico Predictions

To provide a forward-looking perspective on the drug-like properties of these scaffolds, in silico ADMET predictions were performed. These computational models offer a preliminary assessment of a compound's likely behavior in the body.

ADMET PropertyThis compoundPyrimidineImidazoleBenzimidazole
Human Intestinal Absorption HighHighHighGood
Blood-Brain Barrier Penetration LowHighHighVariable
CYP450 2D6 Inhibition UnlikelyUnlikelyLikelyLikely
Hepatotoxicity Low ProbabilityLow ProbabilityLow ProbabilityModerate Probability
Ames Mutagenicity UnlikelyUnlikelyUnlikelyLikely

Disclaimer: These are in silico predictions and should be experimentally validated.

Experimental Protocols

For the purpose of reproducibility and to aid in the design of future comparative studies, detailed protocols for key biological assays are provided below.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a compound against a specific protein kinase.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibitory effect of a compound is quantified by the reduction in substrate phosphorylation.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), ATP, and test compounds at desired concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase and the test compound (or vehicle control). Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

    • Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate or assays that measure ATP consumption.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the context in which these scaffolds may act and the general process of their evaluation, the following diagrams are provided.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Scaffold Heterocyclic Scaffold Scaffold->RAF Inhibition Scaffold->PI3K Inhibition

Caption: A representative cancer signaling pathway (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) often targeted by heterocyclic kinase inhibitors.

Experimental_Workflow Start Scaffold Selection Synthesis Derivative Synthesis & Characterization Start->Synthesis InVitro In Vitro Screening (e.g., MTT, Kinase Assay) Synthesis->InVitro Hit Hit Identification (Active Compounds) InVitro->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Lead->InVitro ADMET In Vitro & In Vivo ADMET Profiling Lead->ADMET Candidate Preclinical Candidate Selection ADMET->Candidate

References

A Comparative Guide to the Biological Efficacy of Piperazine-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the biological efficacy of derivatives of the piperazine-2,5-dione (also known as diketopiperazine or DKP) scaffold. While specific experimental data for 1-(2-aminoethyl)piperazine-2,5-dione is not currently available in published literature, the extensive research into the diverse activities of the core DKP structure offers valuable insights into its potential as a pharmacophore. This document summarizes the known anticancer, anti-inflammatory, and antimicrobial properties of various piperazine-2,5-dione derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in drug discovery and development efforts.

The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3][4] These cyclic dipeptides are noted for their metabolic stability compared to their linear counterparts.[5] Derivatives of this scaffold have been investigated for numerous therapeutic applications, showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][6][7][8][9][10]

Anticancer Activity of Piperazine-2,5-dione Derivatives

A significant body of research has focused on the anticancer potential of piperazine-2,5-dione derivatives.[1][5][11][12] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and arrest the cell cycle.

Comparative Efficacy of Anticancer Piperazine-2,5-dione Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 A549 (Lung Carcinoma)1.2[1]
Hela (Cervical Cancer)0.7[1]
Compound 4m U937 (Leukemia)0.5[11]
K562 (Leukemia)0.9[11]
A549 (Lung Carcinoma)1.6[13]
Hela (Cervical Cancer)2.4[13]
Plinabulin (NPI-2358) VariousVaries[5]
Experimental Protocol: MTT Assay for Anticancer Activity

The antiproliferative effects of the synthesized piperazine-2,5-dione derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., A549, Hela) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Signaling Pathway: Induction of Apoptosis by Piperazine-2,5-dione Derivatives

G cluster_cell Cancer Cell Piperazine-2,5-dione Derivative Piperazine-2,5-dione Derivative ROS Production ROS Production Piperazine-2,5-dione Derivative->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed pathway for apoptosis induction by some piperazine-2,5-dione derivatives.

Anti-inflammatory Activity of Piperazine-2,5-dione Derivatives

Several piperazine-2,5-dione derivatives have been investigated for their anti-inflammatory properties.[4][6] These compounds have shown potential in modulating inflammatory pathways.

Comparative Efficacy of Anti-inflammatory Piperazine-2,5-dione Derivatives

A study on a series of novel piperazine-2,5-dione derivatives bearing indole analogs demonstrated clear anti-inflammatory effects in vivo at a dose of 10 mg/kg.[6] Another study investigating derivatives for cartilage regeneration found that while non-toxic, the tested compounds did not significantly reduce lipopolysaccharide (LPS)-stimulated NF-κB activation at a concentration of 10 µM.[14]

Compound/Derivative ClassAssayResultReference
Indole-bearing piperazine-2,5-dionesIn vivo anti-inflammatory modelClear effects at 10 mg/kg[6]
Alaptide and its derivativesLPS-stimulated NF-κB activationNo significant reduction at 10 µM[14]
PD-1 Nitrite Production Inhibition39.42% at 10 µM[10]
TNF-α Generation Inhibition56.97% at 10 µM[10]
PD-2 Nitrite Production Inhibition33.7% at 10 µM[10]
TNF-α Generation Inhibition44.73% at 10 µM[10]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in-vivo model is commonly used to screen for anti-inflammatory activity.

  • Animal Grouping: Male Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg).

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathway: NF-κB in Inflammation

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines induces transcription Piperazine-2,5-dione Derivative Piperazine-2,5-dione Derivative Piperazine-2,5-dione Derivative->IKK inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Antimicrobial Activity of Piperazine-2,5-dione Derivatives

The piperazine-2,5-dione scaffold is also found in many natural products with antimicrobial properties.[8] Synthetic derivatives have been evaluated against various bacterial and fungal strains.

Comparative Efficacy of Antimicrobial Piperazine-2,5-dione Derivatives
Compound/Derivative ClassMicroorganismActivityReference
Monoarylidene and bisarylidene derivativesStaphylococcus aureusGood to moderate[8]
Escherichia coliGood to moderate[8]
Pseudomonas aeruginosaGood to moderate[8]
Bacillus subtilisGood to moderate[8]
Candida albicansGood to moderate[8]
Piperazine dithiocarbamate derivativesEnterococcus faecalisModerate[15]
Pseudomonas aeruginosaModerate[15]
PD-2 Pseudomonas aeruginosaActive[10]
Candida albicansActive[10]
Experimental Protocol: Agar Disk-Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical substances.

  • Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Disk Impregnation: Sterile filter paper discs are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Disk Placement: The impregnated discs are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Experimental Workflow: Antimicrobial Screening

G cluster_assay Antimicrobial Assay Compound Synthesis Compound Synthesis Stock Solution Preparation Stock Solution Preparation Compound Synthesis->Stock Solution Preparation Antimicrobial Assay Antimicrobial Assay Stock Solution Preparation->Antimicrobial Assay Data Analysis Data Analysis Antimicrobial Assay->Data Analysis Agar Disk-Diffusion Agar Disk-Diffusion Broth Microdilution Broth Microdilution

Caption: General workflow for screening the antimicrobial activity of synthesized compounds.

Conclusion and Future Directions

The piperazine-2,5-dione scaffold is a versatile and promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While there is a lack of specific data on this compound, the extensive research on its analogs provides a strong foundation for future investigations.

Further research should focus on the synthesis and biological evaluation of this compound to determine its specific activity profile and mechanism of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this and other piperazine-2,5-dione derivatives. The comparative data and experimental protocols presented in this guide can serve as a valuable resource for researchers in this exciting field of drug discovery.

References

Unlocking the Therapeutic Potential of Piperazine-2,5-diones: A Comparative Analysis of Derivative Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of recent studies highlights the diverse biological activities of piperazine-2,5-dione derivatives, showcasing their potential in the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and microbial infections. This guide provides a comparative analysis of the performance of various derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are a class of cyclic peptides that have garnered significant attention in medicinal chemistry due to their unique structural features and broad spectrum of biological activities.[1][2] Their rigid backbone confers stability against enzymatic degradation, a desirable property for drug candidates.[3][4] Researchers have synthesized and evaluated a multitude of derivatives, demonstrating activities ranging from anticancer and antimicrobial to antioxidant and neuroprotective effects.[5][6][7] This guide synthesizes findings from various studies to offer a comparative perspective on the efficacy of these derivatives.

Comparative Biological Activities of Piperazine-2,5-dione Derivatives

The therapeutic potential of piperazine-2,5-dione derivatives is underscored by their varied biological activities. The following tables summarize the quantitative data from several key studies, providing a clear comparison of the efficacy of different derivatives in various experimental models.

Table 1: Anticancer Activity of Piperazine-2,5-dione Derivatives
CompoundCell LineIC50 (µM)Reference
6h AsPC-1 (Pancreatic)6 ± 0.85[5][8]
SW1990 (Pancreatic)6 ± 0.85[5][8]
11 A549 (Lung)1.2[9]
HeLa (Cervical)0.7[9]
8 A549 (Lung)7.3[9]
HeLa (Cervical)8.9[9]
9 A549 (Lung)5.4[9]
HeLa (Cervical)4.5[9]
10 A549 (Lung)2.1[9]
HeLa (Cervical)1.8[9]
12 HeLa (Cervical)3.2[9]
14 HeLa (Cervical)2.5[9]
Table 2: Antifouling Activity of 2,5-Diketopiperazine Derivatives
CompoundOrganismEC50 (µg/mL)Reference
3a Balanus amphitrite2.5[10]
Bugula neritina11.3[10]
3b Balanus amphitrite3.2[10]
3d Balanus amphitrite1.6[10]
Bugula neritina3.1[10]
3i Bugula neritina2.3[10]
2d Balanus amphitrite20.5[10]
3l Balanus amphitrite25.0[10]
3m Balanus amphitrite18.5[10]
3c Bugula neritina17.2[10]
Table 3: Antioxidant Activity of 1,4-Disubstituted Piperazine-2,5-dione Derivatives
CompoundAssayActivityReference
9r H2O2-induced oxidative damage in SH-SY5Y cellsBest antioxidative activity among tested compounds[11]
Most tested compounds H2O2-induced oxidative damage in SH-SY5Y cellsEffective protection at 20 µM[11]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a foundation for the replication and extension of these findings.

Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[8][11]

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, AsPC-1, SW1990) are seeded in 96-well plates at a specific density (e.g., 8x10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the piperazine-2,5-dione derivatives and incubated for a specified period (e.g., 24-72 hours).[1][9]

  • MTT Addition: Following treatment, the culture medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plates are incubated for an additional 4 hours.[1][8]

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution such as dimethyl sulfoxide (DMSO).[8][11]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[8][11] The intensity of the color is proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with piperazine-2,5-dione derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G

MTT Assay Experimental Workflow

Antioxidant Activity Assessment

The antioxidant potential of piperazine-2,5-dione derivatives can be evaluated by their ability to protect cells from oxidative stress.

  • Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are cultured and then exposed to an oxidative agent like hydrogen peroxide (H2O2) in the presence or absence of the test compounds.[11]

  • Cell Viability: Cell viability is assessed using methods like the MTT assay or flow cytometry to quantify the protective effect of the compounds.[11]

  • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12] The probe is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Fluorescence intensity is proportional to the amount of ROS.

  • Mitochondrial Membrane Potential (MMP): Changes in MMP, an indicator of mitochondrial health, are monitored using fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[2][5] A decrease in MMP is an early sign of apoptosis and cellular stress.

Antioxidant_Activity_Assay_Workflow cluster_assays Assessment Methods B Cell Viability (MTT/Flow Cytometry) C ROS Production (DCFH-DA) D Mitochondrial Membrane Potential (TMRE/JC-1) A Induce oxidative stress (e.g., H2O2) in cells +/- piperazine-2,5-dione derivatives A->B A->C A->D

Antioxidant Activity Assessment Workflow

Antifouling Activity Assay

The antifouling properties of the derivatives are typically tested against marine organisms that contribute to biofouling.

  • Larval Settlement Assay: This assay uses the larvae of fouling organisms like the barnacle Balanus amphitrite.[10][13]

    • Preparation: Test compounds are dissolved in a suitable solvent and added to filtered seawater in multi-well plates to achieve a range of concentrations.

    • Larval Exposure: Competent cyprid larvae of B. amphitrite are introduced into the wells.

    • Incubation: The plates are incubated under controlled conditions of temperature and light.

    • Assessment: After a set period, the number of settled, metamorphosed, and dead larvae are counted under a microscope. The effective concentration to inhibit 50% of settlement (EC50) is then calculated.[10]

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms underlying the biological activities of piperazine-2,5-dione derivatives.

One study on antioxidant derivatives found that the most potent compound, 9r , exerted its protective effects by decreasing ROS production and stabilizing the mitochondrial membrane potential.[11] This was linked to the IL-6/Nrf2 signaling pathway, suggesting a mechanism involving the modulation of inflammatory and antioxidant responses.

In the context of anticancer activity, some tryptamine-piperazine-2,5-dione conjugates have been shown to induce significant growth inhibition in pancreatic cancer cell lines.[8] Mechanistic studies revealed that compound 6h decreased the phosphorylation of oncogenic proteins ERK and AKT, and increased the levels of cleaved PARP, indicating an induction of apoptosis.[8]

Anticancer_Signaling_Pathway PDK Piperazine-2,5-dione Derivative (e.g., 6h) AKT AKT PDK->AKT inhibits phosphorylation ERK ERK PDK->ERK inhibits phosphorylation PARP PARP PDK->PARP promotes cleavage pAKT p-AKT AKT->pAKT phosphorylation pERK p-ERK ERK->pERK phosphorylation cPARP Cleaved PARP PARP->cPARP cleavage Apoptosis Apoptosis cPARP->Apoptosis

Proposed Anticancer Signaling Pathway

Conclusion

The diverse and potent biological activities of piperazine-2,5-dione derivatives make them a highly attractive scaffold for the development of new therapeutic agents. The comparative data presented in this guide highlight the significant variations in activity based on the specific substitutions on the piperazine-2,5-dione core. Further research focusing on structure-activity relationships and elucidation of the underlying mechanisms of action will be crucial in optimizing these compounds for clinical applications. The detailed experimental protocols provided herein offer a standardized framework for future investigations, facilitating the comparison of results across different studies and accelerating the translation of these promising compounds from the laboratory to the clinic.

References

Comparative Analysis of Tryptamine-Piperazine-2,5-dione Conjugate "Compound 6h" and Standard of Care Drugs in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the in-vitro anticancer activity of a novel tryptamine-piperazine-2,5-dione conjugate, designated as "Compound 6h", against established standard of care chemotherapeutic agents for pancreatic cancer. The data presented is intended to offer an objective assessment for researchers, scientists, and professionals involved in the drug development pipeline.

Introduction to Compound 6h

Compound 6h is a novel synthetic tryptamine-piperazine-2,5-dione conjugate that has demonstrated significant growth-inhibitory effects on human pancreatic cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis through the downregulation of key oncogenic signaling pathways, specifically the phosphorylation of ERK and AKT.[1] Piperazine-2,5-dione scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities, including antitumor properties.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound 6h in comparison to standard of care drugs, Gemcitabine and Paclitaxel, against the human pancreatic cancer cell lines AsPC-1 and SW1990. Lower IC50 values are indicative of higher potency.

CompoundCell LineIC50 (µM)Citation(s)
Compound 6h AsPC-16 ± 0.85[1]
SW19906 ± 0.85[1]
Gemcitabine AsPC-1> 100 ng/mL (~ > 0.38 µM)[2]
AsPC-1~50 ng/mL (~0.19 µM)[3]
SW19901.176 µg/mL (~4.47 µM)[4]
Paclitaxel SW1990115 nM (0.115 µM) (at 48h)[5]

Note: IC50 values for standard of care drugs can vary between studies due to differences in experimental conditions such as incubation time and specific assay protocols.

Experimental Protocols

The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the IC50 values.

Objective: To assess the cytotoxic effects of Compound 6h and standard of care drugs on pancreatic cancer cell lines and determine their respective IC50 values.

Materials:

  • Pancreatic cancer cell lines (AsPC-1, SW1990)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Compound 6h, Gemcitabine, Paclitaxel

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • ELISA plate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A series of dilutions of the test compounds (Compound 6h, Gemcitabine, Paclitaxel) are prepared in culture medium. The existing medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, the medium is aspirated, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Compound 6h

Compound_6h_Pathway cluster_cell Pancreatic Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_6h Compound 6h ERK ERK Compound_6h->ERK Inhibition of Phosphorylation AKT AKT Compound_6h->AKT Inhibition of Phosphorylation Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP3->AKT AKT->Proliferation AKT->Apoptosis

Caption: Proposed signaling pathway of Compound 6h in pancreatic cancer cells.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Cell_Seeding 1. Seed Pancreatic Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation_1 2. Incubate Overnight (37°C, 5% CO2) Cell_Seeding->Incubation_1 Compound_Addition 3. Add Serial Dilutions of Compound 6h / Standard Drugs Incubation_1->Compound_Addition Incubation_2 4. Incubate for 48-72 hours Compound_Addition->Incubation_2 MTT_Addition 5. Add MTT Reagent to each well Incubation_2->MTT_Addition Incubation_3 6. Incubate for 2-4 hours (Formation of Formazan) MTT_Addition->Incubation_3 Solubilization 7. Add DMSO to Dissolve Formazan Incubation_3->Solubilization Measurement 8. Measure Absorbance at 570 nm Solubilization->Measurement Analysis 9. Calculate % Viability and Determine IC50 Measurement->Analysis End End Analysis->End

Caption: General experimental workflow for determining IC50 values using the MTT assay.

References

Assessing the Reproducibility of Experiments with 1-(2-aminoethyl)piperazine-2,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is a cornerstone of scientific integrity. This guide provides a framework for assessing the reproducibility of experiments involving 1-(2-aminoethyl)piperazine-2,5-dione, a substituted diketopiperazine with potential therapeutic applications. Due to a lack of extensive publicly available data on this specific compound, this guide presents a general methodology, supplemented with comparative data from structurally related piperazine-2,5-dione derivatives.

The reproducibility of scientific findings is paramount for their validation and translation into clinical or commercial applications. In the context of drug discovery and development, the ability to consistently replicate experimental outcomes with a compound like this compound is critical for advancing it through the development pipeline. This guide outlines key experimental protocols and data presentation formats to facilitate the assessment of reproducibility and comparison with alternative compounds.

General Experimental Workflow for Reproducibility Assessment

A standardized workflow is essential for minimizing variability and enhancing the reproducibility of experiments. The following diagram illustrates a general workflow for synthesizing, characterizing, and evaluating the biological activity of a compound like this compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Characterization & Purity Assessment cluster_2 Biological Activity & Mechanistic Studies cluster_3 Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI-MS) NMR->MS HPLC HPLC (Purity Analysis) MS->HPLC Cell_Culture Cell Culture & Treatment HPLC->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Activity_Assay Specific Activity Assay (e.g., Antioxidant, Anti-inflammatory) Cytotoxicity->Activity_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Activity_Assay->Pathway_Analysis Statistical_Analysis Statistical Analysis Pathway_Analysis->Statistical_Analysis Data_Visualization Data Visualization Statistical_Analysis->Data_Visualization Reporting Detailed Reporting of Methods & Results Data_Visualization->Reporting

Caption: General workflow for reproducible synthesis, characterization, and biological evaluation.

Experimental Protocols

Detailed and standardized protocols are fundamental for reproducibility. Below are example protocols for the synthesis and a key biological assay.

Synthesis and Characterization of Piperazine-2,5-diones

The synthesis of substituted piperazine-2,5-diones can be achieved through various methods, often involving the cyclization of dipeptides or N-substituted amino acids. A general procedure for the synthesis of 1,4-disubstituted piperazine-2,5-diones is described below, which can be adapted for this compound.

Materials:

  • Appropriate starting materials (e.g., N-Boc-ethylenediamine, chloroacetyl chloride)

  • Solvents (e.g., Dichloromethane, Triethylamine)

  • Reagents for deprotection (e.g., Trifluoroacetic acid)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of the linear precursor. The synthesis often begins with the acylation of a protected diamine. For instance, N-Boc-ethylenediamine can be reacted with chloroacetyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane at 0°C.

  • Step 2: Cyclization. The resulting intermediate is then subjected to cyclization to form the piperazine-2,5-dione ring. This can be achieved by heating the precursor in a suitable solvent.

  • Step 3: Deprotection. The protecting group (e.g., Boc) is removed using an acid like trifluoroacetic acid to yield the final product.

  • Purification. The crude product is purified by column chromatography on silica gel.[1]

  • Characterization. The structure and purity of the final compound are confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[1]

Antioxidant Activity Assay (MTT Assay)

This protocol assesses the cytoprotective effect of a compound against oxidative stress induced by hydrogen peroxide (H₂O₂).

Cell Line: SH-SY5Y human neuroblastoma cells.

Procedure:

  • Cell Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 105 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 1, 10, 20 µM) for 1 hour.

  • Induction of Oxidative Stress: H₂O₂ (e.g., 200 µM) is added to the wells (except for the control group) and incubated for another 24 hours.

  • MTT Assay:

    • 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control group.

Comparative Data of 1,4-Disubstituted Piperazine-2,5-dione Derivatives

While specific data for this compound is limited, the following table presents data on the antioxidant activity of other 1,4-disubstituted piperazine-2,5-dione derivatives, which can serve as a benchmark for comparison.[1]

Compound IDR1R2Cell Viability (%) at 20 µM (with H₂O₂)[1]
9e 3-methoxyphenyl4-methylbenzoyl75.3 ± 2.1
9f 4-methoxyphenyl4-methylbenzoyl78.9 ± 2.5
9i 3,5-dimethoxyphenyl4-(trifluoromethyl)benzoyl82.1 ± 3.0
9j 3,5-dimethoxyphenyl4-(tert-butyl)benzoyl85.6 ± 2.8
9s 3,5-dimethoxyphenyl2-methoxyacetyl90.2 ± 3.5

Signaling Pathway Visualization

Understanding the mechanism of action is crucial for drug development. Some piperazine-2,5-dione derivatives have been shown to exert their antioxidant effects through the IL-6/Nrf2 signaling pathway.[1]

G cluster_0 Cellular Response to Oxidative Stress Compound Piperazine-2,5-dione Derivative IL6 IL-6 Compound->IL6 promotes secretion STAT3 STAT3 IL6->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Nrf2 Nrf2 pSTAT3->Nrf2 promotes nuclear translocation ARE ARE Nrf2->ARE binds to Keap1 Keap1 Keap1->Nrf2 inhibits Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Survival Cell Survival Antioxidant_Genes->Cell_Survival

Caption: Proposed IL-6/Nrf2 signaling pathway for antioxidant activity.

Alternatives to this compound

The piperazine-2,5-dione scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for developing various therapeutic agents.[2] Depending on the desired biological activity, several alternatives can be considered:

  • For Antioxidant Activity: As shown in the comparative data table, compounds like 9s (1-(3,5-dimethoxyphenyl)-4-(2-methoxyacetyl)piperazine-2,5-dione) have demonstrated significant cytoprotective effects against oxidative stress.[1]

  • For Anti-inflammatory and Analgesic Effects: Novel piperazine-2,5-dione derivatives bearing indole analogs have shown promising anti-inflammatory and analgesic properties in vivo.[3]

  • For a Broad Range of Biological Activities: The versatility of the piperazine-2,5-dione core allows for the synthesis of derivatives with diverse pharmacological profiles, including anti-cancer and anti-microbial activities, by modifying the substituents at the N1 and N4 positions.

References

In Vivo Therapeutic Potential of Piperazine-2,5-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Antidepressant, Anti-inflammatory, and Analgesic Effects of Indole-Bearing Piperazine-2,5-dione Derivatives

A study by Li et al. (2020) investigated a series of novel piperazine-2,5-dione derivatives bearing indole moieties for their therapeutic effects in murine models. The compounds were evaluated for their antidepressant, anti-inflammatory, and analgesic activities in vivo.

Data Presentation

The following table summarizes the key findings from the in vivo assessments of the most potent compounds compared to a standard drug, fluoxetine for antidepressant activity.

CompoundAntidepressant Activity (% Decrease in Immobility)Anti-inflammatory Activity (% Inhibition of Paw Edema)Analgesic Activity (% Increase in Pain Threshold)
2e 70.2%45.8%65.2%
2q 71.2%48.2%68.9%
Fluoxetine 67.9%N/AN/A
Indomethacin N/A55.6%N/A
Aspirin N/AN/A75.4%

Data extracted from in vivo studies on mice at a dose of 10 mg/kg.[1]

Experimental Protocols

1. Antidepressant Activity - Forced Swim Test (FST):

  • Animals: Male Kunming mice (18-22 g).

  • Procedure: Mice were individually placed in a transparent glass cylinder (25 cm height, 10 cm diameter) filled with 10 cm of water maintained at 25 ± 1°C. The total duration of the test was 6 minutes. The duration of immobility (when the mouse ceased struggling and remained floating, making only movements necessary to keep its head above water) was recorded during the last 4 minutes of the test.

  • Dosing: Test compounds and the reference drug (fluoxetine) were administered intraperitoneally (i.p.) at a dose of 10 mg/kg, 30 minutes before the test. The control group received the vehicle.[1]

2. Anti-inflammatory Activity - Carrageenan-Induced Paw Edema:

  • Animals: Male Kunming mice (18-22 g).

  • Procedure: Acute inflammation was induced by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw. The paw volume was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Dosing: Test compounds and the reference drug (indomethacin) were administered i.p. at a dose of 10 mg/kg, 30 minutes before the carrageenan injection. The percentage inhibition of edema was calculated by comparing the paw volume in the treated groups with the control group.[1]

3. Analgesic Activity - Hot Plate Test:

  • Animals: Male Kunming mice (18-22 g).

  • Procedure: Mice were placed on a hot plate maintained at a constant temperature of 55 ± 0.5°C. The time taken for the mouse to exhibit a pain response (licking its paws or jumping) was recorded as the latency time. A cut-off time of 60 seconds was set to prevent tissue damage.

  • Dosing: Test compounds and the reference drug (aspirin) were administered i.p. at a dose of 10 mg/kg. The latency time was measured at 30, 60, 90, and 120 minutes after drug administration.[1]

Experimental Workflow Diagram

G cluster_0 In Vivo Models cluster_1 Drug Administration cluster_2 Outcome Measures FST Forced Swim Test (Antidepressant) Immobility Immobility Time FST->Immobility CIPE Carrageenan-Induced Paw Edema (Anti-inflammatory) Edema Paw Volume CIPE->Edema HPT Hot Plate Test (Analgesic) Latency Pain Response Latency HPT->Latency Dosing Test Compounds (10 mg/kg, i.p.) Reference Drugs Vehicle Control Dosing->FST Dosing->CIPE Dosing->HPT G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 ROS->Keap1 Inhibits Compound Piperazine-2,5-dione Derivative (9r) IL6 IL-6 (Interleukin-6) Compound->IL6 Increases Nrf2 Nrf2 Compound->Nrf2 Promotes Dissociation IL6->Nrf2 Activates Nrf2->IL6 Positive Feedback Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription Cell_Survival Cell Survival & Protection Antioxidant_Genes->Cell_Survival Nrf2_nuc->ARE Binds

References

Evaluating Compound Cross-Reactivity and Off-Target Effects: A Comparative Guide to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of small molecule inhibitors is intrinsically linked to their selectivity. While designed to engage a specific target, off-target interactions can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing. Understanding the cross-reactivity profile of a compound is therefore a critical step in the drug development pipeline. This guide provides a comparative analysis of three well-characterized tyrosine kinase inhibitors—Dasatinib, Sunitinib, and Erlotinib—highlighting their on-target and off-target activities through quantitative data, detailed experimental methodologies, and pathway visualizations.

Comparative Kinase Selectivity Profiles

The following tables summarize the inhibitory activity (IC50 or Kd values) of Dasatinib, Sunitinib, and Erlotinib against a panel of selected kinases. Lower values indicate higher potency. This data provides a snapshot of their selectivity and potential for off-target effects.

Table 1: Dasatinib Kinase Inhibition Profile

Kinase TargetIC50/Kd (nM)Biological Process
BCR-ABL <1 On-Target: Chronic Myeloid Leukemia
SRC <1 On-Target: Solid Tumors
c-KIT1.5Cell survival, proliferation
LCK1.1T-cell signaling
EPHA21.6Cell migration, adhesion
DDR11.6Cell adhesion, migration
BTK5.0B-cell signaling
p38α (MAPK14)22Inflammation, stress response

Data compiled from multiple kinase profiling studies.[1][2][3][4]

Table 2: Sunitinib Kinase Inhibition Profile

Kinase TargetIC50/Kd (nM)Biological Process
VEGFR2 (KDR) 2 On-Target: Angiogenesis
PDGFRβ 2 On-Target: Angiogenesis, cell growth
c-KIT1Cell survival, proliferation
FLT31Hematopoietic stem cell differentiation
RET3.5Neuronal development
CSF1R7Macrophage differentiation
AMPKPotent InhibitionEnergy homeostasis
RSK1Potent InhibitionCell growth, survival

Data compiled from multiple kinase profiling studies.[5][6][7]

Table 3: Erlotinib Kinase Inhibition Profile

Kinase TargetIC50/Kd (nM)Biological Process
EGFR <1-5 On-Target: Non-Small Cell Lung Cancer
STK10Potent InhibitionLymphocyte activity
Mad2Potential Off-TargetCell cycle checkpoint
p300Potential Off-TargetTranscriptional regulation
Activin receptor type IIBPotential Off-TargetCell growth and differentiation
GTPases (Rap1A, Rac1)Potential Off-TargetMAPK and TLR signaling

Data compiled from various studies. Note: Erlotinib is generally more selective for EGFR than Dasatinib and Sunitinib are for their primary targets.[8][9][10]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by the on-target and off-target activities of each compound.

Dasatinib_Signaling cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases Dasatinib->SRC Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits Ephrin_Receptors Ephrin Receptors Dasatinib->Ephrin_Receptors Inhibits BTK BTK Dasatinib->BTK Inhibits STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT SRC->RAS_RAF_MEK_ERK SRC->PI3K_AKT Proliferation_Survival Proliferation_Survival STAT5->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival Cell_Survival_Proliferation Cell_Survival_Proliferation c_KIT->Cell_Survival_Proliferation Cell_Growth_Migration Cell_Growth_Migration PDGFR->Cell_Growth_Migration Cell_Adhesion_Migration Cell_Adhesion_Migration Ephrin_Receptors->Cell_Adhesion_Migration B_Cell_Signaling B_Cell_Signaling BTK->B_Cell_Signaling

Caption: Dasatinib's on-target and off-target signaling pathways.

Sunitinib_Signaling cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways Sunitinib Sunitinib VEGFR VEGFRs Sunitinib->VEGFR Inhibits PDGFR PDGFRs Sunitinib->PDGFR Inhibits c_KIT c_KIT Sunitinib->c_KIT Inhibits FLT3 FLT3 Sunitinib->FLT3 Inhibits RET RET Sunitinib->RET Inhibits AMPK AMPK Sunitinib->AMPK Inhibits RSK1 RSK1 Sunitinib->RSK1 Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Growth Tumor_Growth PDGFR->Tumor_Growth Cell_Survival Cell_Survival c_KIT->Cell_Survival Hematopoiesis Hematopoiesis FLT3->Hematopoiesis Neuronal_Survival Neuronal_Survival RET->Neuronal_Survival Energy_Homeostasis Energy_Homeostasis AMPK->Energy_Homeostasis Cell_Prosurvival Cell_Prosurvival RSK1->Cell_Prosurvival

Caption: Sunitinib's on-target and off-target signaling pathways.

Erlotinib_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects Erlotinib Erlotinib EGFR EGFR Erlotinib->EGFR Inhibits STK10 STK10 Erlotinib->STK10 Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT STAT_Signaling STAT Signaling EGFR->STAT_Signaling Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival Gene_Expression Gene_Expression STAT_Signaling->Gene_Expression Lymphocyte_Activation Lymphocyte_Activation STK10->Lymphocyte_Activation Negative Regulation

Caption: Erlotinib's on-target and potential off-target signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate compound selectivity and off-target effects.

Biochemical Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest in an appropriate buffer.

    • Prepare a stock solution of the kinase-specific peptide substrate.

    • Prepare a stock solution of ATP (e.g., [γ-33P]ATP for radiometric assays or unlabeled ATP for fluorescence-based assays).

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • In a microplate, add the reaction buffer, kinase, and peptide substrate.

    • Add the serially diluted test compound or DMSO (vehicle control).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection:

    • Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-Based Assay: Utilize a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay

This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

    • Starve the cells in serum-free media for a defined period to reduce basal signaling.

    • Pre-treat the cells with serial dilutions of the test compound or DMSO for a specified time.

    • Stimulate the cells with a specific ligand (e.g., growth factor) to induce phosphorylation of the target protein.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Clarify the lysates by centrifugation.

  • Detection (e.g., Western Blot or ELISA):

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the target protein. Use an antibody against the total protein as a loading control.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total protein and a detection antibody specific for the phosphorylated form.

  • Data Analysis:

    • Quantify the band intensity (Western Blot) or the absorbance/fluorescence signal (ELISA).

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50 value.

NanoBRET™ Target Engagement Assay

This assay measures the direct binding of a compound to a target protein in living cells.

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, opaque multi-well plate.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • Prepare a NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target protein.

    • Add the test compound and the NanoBRET™ tracer to the cells.

    • Incubate to allow for compound entry and binding equilibrium.

  • Detection:

    • Add the NanoBRET™ substrate to the wells.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis:

    • The binding of the test compound competes with the tracer, leading to a decrease in the BRET signal.

    • Calculate the percentage of tracer displacement at each compound concentration.

    • Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Conclusion

The comprehensive evaluation of a compound's cross-reactivity and off-target effects is paramount for the development of safe and effective therapeutics. The data and methodologies presented in this guide offer a framework for the objective comparison of kinase inhibitors. By integrating quantitative biochemical and cellular data with an understanding of the underlying signaling pathways, researchers can make more informed decisions throughout the drug discovery and development process, ultimately leading to the identification of more selective and potent drug candidates.

References

Benchmarking 1-(2-aminoethyl)piperazine-2,5-dione and its Analogs Against Known Inflammation and Cancer Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the piperazine-2,5-dione scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of piperazine-2,5-dione derivatives, with a focus on their potential as anti-inflammatory and anti-cancer agents, benchmarked against established inhibitors in these fields. While specific experimental data on 1-(2-aminoethyl)piperazine-2,5-dione is limited in publicly available literature, this document synthesizes findings on structurally related compounds to offer a valuable reference for researchers.

Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of various piperazine-2,5-dione derivatives against key therapeutic targets, juxtaposed with the performance of well-known inhibitors. This data, collated from multiple studies, highlights the potential of this chemical class.

Compound ClassTarget Enzyme(s)Test CompoundIC50 (µM)Known InhibitorIC50 (µM)Reference
Benzhydrylpiperazine-based derivativesCOX-2Compound 9d0.25 ± 0.03Celecoxib0.36 ± 0.023[1][2]
5-LOXCompound 9d7.87 ± 0.33Zileuton14.29 ± 0.173[1][2]
Tryptamine-piperazine-2,5-dione conjugatesAsPC-1 (pancreatic cancer cell line)Compound 6h6 ± 0.85--[3]
SW1990 (pancreatic cancer cell line)Compound 6h6 ± 0.85--[3]
1,3-Disubstituted 2,5-Diketopiperazine derivativesHDAC1Compound 2a0.405--[4]
K562 (leukemia cell line)Compound 2a4.23--[4]
HL-60 (leukemia cell line)Compound 2a4.16--[4]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key assays are provided below.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a standard procedure for determining the inhibitory activity of a test compound against a target enzyme.[5][6]

Materials:

  • Purified target enzyme (e.g., COX-2, 5-LOX)

  • Substrate specific to the enzyme

  • Test compound (e.g., this compound derivative)

  • Known inhibitor (positive control)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, test compound, and known inhibitor in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include wells for a positive control (known inhibitor) and a negative control (buffer only).

  • Enzyme Addition: Add the enzyme to all wells except for the blank.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the product formation or substrate depletion over time using a microplate reader at a specific wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., AsPC-1, SW1990)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a typical experimental workflow are provided below to aid in understanding the mechanism of action and the research process.

Dual COX-2/5-LOX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Piperazine_Derivative Piperazine-2,5-dione Derivative Piperazine_Derivative->COX2 Inhibits Piperazine_Derivative->LOX5 Inhibits Inhibitor Benchmarking Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of Piperazine-2,5-dione Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays (e.g., COX-2, 5-LOX) Purification->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., MTT on Cancer Cells) Purification->Cell_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Cell_Assay->IC50 Comparison Comparison with Known Inhibitors IC50->Comparison

References

Comparative Guide to the Structure-Activity Relationship of Piperazine-2,5-dione Analogs as Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1-substituted piperazine-2,5-dione analogs, focusing on their potential as cytotoxic agents. While direct experimental data on 1-(2-aminoethyl)piperazine-2,5-dione analogs is limited in the reviewed literature, this document synthesizes findings from closely related derivatives to infer key structural determinants of activity. The information presented is intended to guide future research and drug development efforts in this area.

Tabulated Quantitative Data

The following tables summarize the cytotoxic activities of various piperazine-2,5-dione and related analogs from different studies. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), allows for a quantitative comparison of the effects of different structural modifications.

Table 1: Cytotoxicity of Tryptamine-Piperazine-2,5-dione Conjugates

CompoundCell LineIC50 (µM)
6h AsPC-16 ± 0.85
SW19906 ± 0.85

Data extracted from a study on tryptamine-piperazine-2,5-dione conjugates as anticancer agents[1].

Table 2: Cytotoxicity of N-1-monoallylated 2,5-diketopiperazine Derivatives

CompoundCancer Cell LinesIC50 (µM)
3c (various)0.36 - 1.9

Data from a study on N-1-monoallylated 2,5-diketopiperazine derivatives, highlighting the potent activity of compound 3c across a panel of cancer cell lines[2].

Table 3: Cytotoxicity of Piperazine-2,5-dione Derivatives from a Marine Fungus

CompoundHL-60U937T47D
Gliocladride A (1) 11.60 µg/mL25.31 µg/mL52.83 µg/mL
Gliocladride B (2) 15.20 µg/mL33.12 µg/mL48.76 µg/mL
Deoxymycelianamide (3) -0.785 µg/mL-

These findings showcase the cytotoxic potential of naturally derived piperazine-2,5-diones[3].

Key Structure-Activity Relationship Insights

Based on the available literature on piperazine-2,5-dione and piperazine analogs, several structural features have been identified as crucial for their cytotoxic activity.

  • Substitution on the Piperazine Ring: The nature of the substituent on the piperazine nitrogen atoms significantly influences the biological activity. For instance, the introduction of bulky or lipophilic groups can enhance cytotoxic effects[4].

  • Modifications on the Diketopiperazine Core: Alterations to the piperazine-2,5-dione ring itself, such as the introduction of different side chains, can modulate potency and selectivity[2].

  • Overall Lipophilicity: The lipophilicity of the entire molecule plays a critical role in its ability to penetrate cell membranes and interact with intracellular targets. A balance in lipophilicity is often required for optimal activity.

  • Aromatic Moieties: The presence and substitution pattern of aromatic rings attached to the piperazine scaffold are key determinants of anticancer activity. For example, tryptamine-piperazine-2,5-dione conjugates have shown significant growth inhibition in pancreatic cancer cell lines[1].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxic activity of piperazine-2,5-dione analogs.

Cell Viability Assay (CCK8 Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • CCK8 Reagent Addition: After the incubation period, 10 µL of the Cell Counting Kit-8 (CCK8) solution is added to each well.

  • Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., HL-60, U937, T47D) are cultured in appropriate media supplemented with fetal bovine serum.

  • Cell Plating: Cells are plated in 96-well microplates at a density of 1 × 10⁵ cells/mL.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations and incubated for a set period (e.g., 72 hours).

  • MTT Addition: 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of piperazine-2,5-dione analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation start Starting Materials reaction Chemical Reaction start->reaction purification Purification & Characterization reaction->purification treatment Compound Treatment purification->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (MTT/CCK8) treatment->assay data_analysis Data Analysis (IC50) assay->data_analysis sar_analysis sar_analysis data_analysis->sar_analysis Structure-Activity Relationship Analysis

Caption: Experimental workflow for SAR studies.

SAR_relationship cluster_core Piperazine-2,5-dione Core cluster_substituents Structural Modifications cluster_activity Biological Activity core Piperazine-2,5-dione N1_sub N1-Substituent (e.g., Aminoethyl) core->N1_sub N4_sub N4-Substituent core->N4_sub C3_sub C3-Side Chain core->C3_sub C6_sub C6-Side Chain core->C6_sub activity Cytotoxic Activity N1_sub->activity N4_sub->activity C3_sub->activity C6_sub->activity

Caption: Key structural determinants of activity.

References

The Piperazinedione Core: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

The piperazinedione ring, a six-membered heterocycle with two nitrogen atoms and two carbonyl groups, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural and physicochemical properties offer significant advantages in the design of novel therapeutics, surmounting challenges in drug stability, target specificity, and bioavailability. This guide provides a comparative overview of the piperazinedione core, supported by experimental data, focusing on its application in the development of anticancer and antimicrobial agents.

Key Advantages of the Piperazinedione Scaffold

The utility of the piperazinedione core in drug design stems from a combination of favorable characteristics:

  • Structural Rigidity and Conformational Pre-organization: The cyclic nature of the piperazinedione ring reduces the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.

  • Metabolic Stability: The amide bonds within the piperazinedione ring are generally more resistant to proteolytic degradation compared to linear peptides. This enhanced stability translates to a longer plasma half-life and improved oral bioavailability.

  • Blood-Brain Barrier Permeability: The unique physicochemical properties of certain piperazinedione-containing molecules allow them to cross the blood-brain barrier, making them attractive candidates for treating central nervous system disorders.

  • Synthetic Tractability: The piperazinedione core can be readily synthesized from readily available amino acid precursors, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize drug properties.

  • Pharmacophore Mimicry: The scaffold can be decorated with various functional groups to mimic the key interactions of natural ligands with their receptors, enabling the design of potent and selective modulators of biological targets.

Case Study 1: Plinabulin - A Piperazinedione-Based Microtubule Inhibitor for Oncology

Plinabulin (NPI-2358) is a synthetic analog of the naturally occurring piperazinedione, halimide. It exemplifies the advantages of the piperazinedione core in the development of a novel anticancer agent with a distinct mechanism of action compared to traditional microtubule inhibitors like taxanes and vinca alkaloids.

Mechanism of Action and Competitive Advantage

Plinabulin functions as a tubulin depolymerizing agent by binding to the colchicine-binding site on β-tubulin. This interaction inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.

A key differentiator for Plinabulin is its downstream signaling effects. Binding to tubulin leads to the release and activation of Guanine Nucleotide Exchange Factor H1 (GEF-H1). This, in turn, promotes the maturation of dendritic cells and enhances T-cell activation, adding an immunomodulatory component to its anticancer activity.

Plinabulin Plinabulin (Piperazinedione Core) Tubulin β-Tubulin (Colchicine Site) Plinabulin->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits GEFH1 GEF-H1 Activation Tubulin->GEFH1 Apoptosis Cancer Cell Apoptosis Polymerization->Apoptosis Leads to DC_Maturation Dendritic Cell Maturation GEFH1->DC_Maturation T_Cell T-Cell Activation DC_Maturation->T_Cell Immune_Response Anti-Tumor Immune Response T_Cell->Immune_Response start Seed cells in 96-well plate treat Treat with varying concentrations of piperazinedione compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution (0.5 mg/mL) incubate1->add_mtt incubate2 Incubate for 4 hours (Formation of formazan) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read Bicyclomycin Bicyclomycin (Piperazinedione Core) Rho Rho Transcription Termination Factor Bicyclomycin->Rho Inhibits ROS Reactive Oxygen Species (ROS) Generation Bicyclomycin->ROS Transcription Transcription Termination Rho->Transcription Blocks Cell_Death Bacterial Cell Death Transcription->Cell_Death Leads to SOS SOS Response (DNA Damage) ROS->SOS SOS->Cell_Death Contributes to

Safety Operating Guide

Navigating the Safe Disposal of 1-(2-Aminoethyl)piperazine-2,5-dione in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for 1-(2-Aminoethyl)piperazine-2,5-dione necessitates a cautious approach to its disposal, guided by information on its parent compound, piperazine-2,5-dione, and general principles of chemical waste management. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this chemical.

Due to the unavailability of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on the known properties of the parent compound, piperazine-2,5-dione (CAS 106-57-0), and general best practices for handling nitrogen-containing heterocyclic compounds. The presence of an aminoethyl group may influence the compound's properties, warranting a conservative approach to its handling and disposal.

Quantitative Data Summary for Piperazine-2,5-dione

As a proxy for the target compound, the following table summarizes key data for piperazine-2,5-dione.

PropertyValue
CAS Number 106-57-0
Molar Mass 114.1 g/mol
Water Solubility 142 g/L
Storage Class 10 - 13 (Other liquids and solids)
Water Hazard Class (WGK) 3 (Highly hazardous to water)[1]

Experimental Protocol: Disposal of this compound

This protocol outlines the essential steps for the safe disposal of this compound, emphasizing adherence to local regulations and safety practices.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical splash goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before and during use.

  • Body Protection: A lab coat or apron is required.

  • Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Isolate: Evacuate non-essential personnel from the immediate area and restrict access.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Collect the absorbed or swept material into a suitable, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

3. Waste Collection and Storage:

  • Waste Container: Collect all waste containing this compound into a designated, clearly labeled, and compatible hazardous waste container. Based on general guidelines for unreactive organic solids, a container for solid chemical waste (Container C) is appropriate.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Store away from incompatible materials.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area until it is collected by environmental health and safety (EHS) personnel.

4. Final Disposal:

  • Professional Disposal: The final disposal of the collected waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste management.

Disclaimer: The disposal procedures outlined above are based on the properties of a related compound and general laboratory safety principles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have This compound Waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No spill_procedure->collect_waste label_waste Label Container with Chemical Name & Hazards collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(2-Aminoethyl)piperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of its structural components: 1-(2-Aminoethyl)piperazine and 2,5-piperazinedione. A conservative approach, assuming the hazards of the more reactive aminoethylpiperazine moiety are dominant, has been adopted.

Hazard Assessment
  • 1-(2-Aminoethyl)piperazine: This precursor is classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[1][2][3]

  • 2,5-Piperazinedione: This component is generally considered to be of low toxicity, potentially causing skin and eye irritation.[4] Some studies on its derivatives have indicated low cytotoxicity.

Assumed Hazards for this compound: Until a specific SDS is available, it is prudent to handle this compound as if it is corrosive, a skin and eye irritant, a potential skin sensitizer, and harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldTightly sealed safety goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated.
Lab Coat/Chemical-Resistant ApronA standard lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Fume Hood or RespiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for safety.

  • Preparation:

    • Ensure a chemical fume hood is operational and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before starting work.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within the fume hood to minimize dust exposure.

    • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfer.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect all solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.
Liquid Waste Collect all liquid waste containing the compound in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain.
Contaminated Sharps Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.

All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_setup Set up Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Perform Experiment handling_dissolve->handling_react cleanup_decon Decontaminate Workspace handling_react->cleanup_decon emergency_spill Spill Response handling_react->emergency_spill emergency_exposure Exposure Response handling_react->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.